molecular formula C15H13NO2 B1589224 (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone CAS No. 86286-50-2

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Cat. No.: B1589224
CAS No.: 86286-50-2
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-KGLIPLIRSA-N
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Description

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446504
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86286-50-2
Record name (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone
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Foundational & Exploratory

(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

This compound is a powerful and widely utilized chiral auxiliary in modern asymmetric synthesis. As a member of the Evans oxazolidinone family, it provides exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in stereoselective aldol additions, alkylations, and Michael additions.[1][2][3] Its rigid bicyclic structure, combined with the steric influence of the two cis-oriented phenyl groups, allows for predictable and high-fidelity transfer of chirality from the auxiliary to a prochiral substrate.[2][4] This guide, intended for researchers and drug development professionals, provides a detailed examination of the structure, stereochemistry, synthesis, and mechanistic underpinnings of this auxiliary. It further offers field-proven experimental protocols for its application and subsequent removal, underscoring its role as an indispensable tool in the stereocontrolled synthesis of complex molecules and pharmaceutical agents.

Introduction: The Principle of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often exclusive to a single enantiomer. Chiral auxiliaries are a robust and reliable strategy to achieve this goal.[5] Introduced by E.J. Corey and Barry Trost, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] This covalent modification creates a diastereomeric intermediate, allowing the inherent chirality of the auxiliary to direct a subsequent reaction to occur selectively on one of the two prochiral faces of the substrate.[6][7] After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[2][5]

Among the most successful and widely adopted classes of chiral auxiliaries are the oxazolidinones, developed by Professor David A. Evans.[2][8] These auxiliaries have become standard tools for asymmetric synthesis due to their high diastereoselectivity, the predictability of their stereochemical outcomes, and the crystalline, easily purified nature of their N-acylated derivatives.[2][9] The this compound is a particularly effective member of this class, distinguished by the significant steric bulk provided by its two phenyl substituents.

Molecular Structure and Physicochemical Properties

The efficacy of this compound is a direct consequence of its well-defined three-dimensional structure.

Stereochemical Assignment

The molecule possesses two adjacent stereocenters within the oxazolidinone ring:

  • C4: Has an (R) absolute configuration.

  • C5: Has an (S) absolute configuration.

  • Relative Stereochemistry: The term 'cis' indicates that the two phenyl groups at positions 4 and 5 are on the same face of the five-membered ring. This arrangement is critical for establishing a highly biased steric environment.[4]

Caption: Structure of (4R,5S)-cis-4,5-Diphenyl-2-oxazolidinone.

Physicochemical Data

The following table summarizes key properties of the title compound, which are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 86286-50-2[10]
Molecular Formula C₁₅H₁₃NO₂[10]
Molecular Weight 239.27 g/mol [10]
Appearance White to off-white crystalline solid[11]
Melting Point 227-230 °C[12]
Optical Rotation [α] +57 ±4° (c=2 in methanol)

Synthesis of the Chiral Auxiliary

The synthesis of Evans auxiliaries is robust and typically proceeds from readily available chiral amino alcohols.[2] The synthesis of this compound follows this principle.

Synthetic Pathway Overview

The standard approach involves the cyclization of the corresponding chiral amino alcohol, (1R,2S)-(-)-2-amino-1,2-diphenylethanol.[13][14] This precursor contains the necessary stereocenters in the correct orientation. The cyclization is achieved by reacting the amino alcohol with a carbonylating agent, such as diethyl carbonate or a phosgene equivalent, which forms the carbamate ring system.[11][15]

Caption: General workflow for the synthesis of the title auxiliary.

Experimental Protocol: Synthesis from (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

This protocol is adapted from established literature procedures for the synthesis of related oxazolidinones.[11]

  • Materials:

    • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 equiv)[13][16]

    • Diethyl carbonate (2.3 equiv)

    • Potassium carbonate (K₂CO₃, 2.1 equiv), anhydrous

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Deionized water

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol, diethyl carbonate, and potassium carbonate.[11]

    • Heat the reaction mixture in an oil bath to 160 °C. Ethanol, a byproduct of the reaction, will begin to distill off.[11]

    • Continue heating for approximately 5 hours, or until ethanol distillation ceases, indicating the reaction is nearing completion.

    • Allow the mixture to cool to room temperature.

    • Dilute the resulting slurry with dichloromethane and wash twice with water to remove potassium carbonate and other inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to afford the title compound as pure white crystals.[11]

  • Causality and Self-Validation:

    • Why Diethyl Carbonate? It is a safe and effective substitute for the highly toxic phosgene gas. The reaction is driven forward by the removal of the ethanol byproduct via distillation (Le Châtelier's principle).

    • Why K₂CO₃? The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity for the initial attack on the diethyl carbonate.

    • Validation: The purity of the final product can be validated by its sharp melting point (227-230 °C) and its specific optical rotation, which should match the literature values.[12] Further characterization by ¹H and ¹³C NMR spectroscopy confirms the structure.

Mechanism of Stereocontrol

The remarkable stereodirecting power of the (4R,5S)-diphenyl-2-oxazolidinone auxiliary is rooted in a predictable, sterically-governed transition state. The process begins with acylation of the auxiliary, followed by diastereoselective enolate formation and subsequent reaction with an electrophile.

N-Acylation and (Z)-Enolate Formation

First, the auxiliary is N-acylated with a desired acyl chloride or anhydride after deprotonation with a strong base like n-butyllithium.[2] To perform an aldol reaction, this N-acyl imide is then converted to a specific enolate isomer. The formation of a (Z)-enolate is crucial for high stereoselectivity and is reliably achieved using a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), and a hindered amine base, like triethylamine (Et₃N).[9]

The boron triflate coordinates to the carbonyl oxygen, increasing the acidity of the α-protons. The amine base then deprotonates the substrate, leading to the formation of a six-membered boron enolate. The (Z)-geometry is favored, where the R group of the acyl moiety and the boron are cis to each other.

The Zimmerman-Traxler Transition State

The reaction of the (Z)-boron enolate with an aldehyde proceeds through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[6] In this model, the aldehyde's substituent (R') preferentially occupies the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

Facial Selectivity: The Role of the Diphenyl Groups

This is the critical step where the auxiliary exerts its control. The (Z)-enolate does not exist as a flat structure; it adopts a conformation where the C5-phenyl group is positioned to sterically shield one face of the enolate.[6][9]

  • Steric Shielding: The C5-phenyl group effectively blocks the top face (re-face) of the enolate.

  • Directed Attack: Consequently, the incoming aldehyde is forced to approach from the less hindered bottom face (si-face).

This facial bias ensures the formation of a single diastereomer of the aldol adduct with predictable absolute stereochemistry.

Caption: Facial bias in the aldol reaction transition state.

Key Applications and Protocols

The primary application of this compound is in the asymmetric Evans aldol reaction to generate syn-aldol products.

Protocol: Asymmetric Evans Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol addition of an N-propionyl imide to an aldehyde.[8]

  • Materials:

    • N-propionyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone (1.0 equiv)

    • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M solution in DCM)

    • Triethylamine (Et₃N, 1.2 equiv)

    • Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C (dry ice/acetone bath).

    • Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the boron enolate.

    • Add the aldehyde dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

    • Add 30% hydrogen peroxide slowly at 0 °C to oxidize and break down the boron complexes. Stir vigorously for 1 hour.

    • Perform an aqueous workup: extract with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate in vacuo.

    • Purify the resulting aldol adduct by flash column chromatography.

  • Causality and Self-Validation:

    • Why -78 °C? The low temperature is critical to prevent background uncatalyzed reactions and to lock in the geometry of the transition state, maximizing diastereoselectivity.

    • Why Bu₂BOTf? Boron forms a strong chelate, leading to a well-organized transition state and promoting the formation of the (Z)-enolate required for syn selectivity.[9]

    • Validation: The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude product, observing the integration of signals unique to each diastereomer. High-performance liquid chromatography (HPLC) on a chiral column can be used to confirm the enantiomeric purity after auxiliary removal.

Auxiliary Cleavage

A key advantage of oxazolidinone auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenter.[2] The choice of cleavage reagent dictates the functional group obtained in the final product.

Caption: Common pathways for cleavage of the chiral auxiliary.

  • Protocol: Reductive Cleavage to a Chiral 1,3-Diol

    • Dissolve the aldol adduct (1.0 equiv) in anhydrous THF at 0 °C.

    • Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.

    • Stir the reaction at 0 °C until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction carefully by the slow addition of water.

    • Following an aqueous workup, the chiral diol product can be separated from the recovered chiral auxiliary by column chromatography.

Conclusion

This compound stands as a testament to the power of rationally designed chiral auxiliaries. Its rigid framework and sterically demanding phenyl groups provide a predictable and highly effective platform for asymmetric synthesis. It reliably delivers products with high diastereoselectivity, particularly in aldol reactions, making it an invaluable asset for constructing complex stereochemical arrays found in natural products and pharmaceutical targets. The straightforward protocols for its application and removal, coupled with its recyclability, ensure its continued prominence in both academic and industrial research settings.

References

  • Benchchem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone - A Technical Guide. [URL: https://www.benchchem.com/product/b5834]
  • Slideshare. Evans aldol ppt. [URL: https://www.slideshare.net/slideshow/evans-aldol-ppt/270110824]
  • ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. [URL: https://www.researchgate.net/figure/Gram-scale-synthesis-of-1R-2S-2-amino-1-2-diphenylethanol-9_fig3_335198031]
  • Sigma-Aldrich. Chiral Auxiliaries. [URL: https://www.sigmaaldrich.
  • PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [URL: https://www.prepchem.com/synthesis-of-4r-5s-4-methyl-5-phenyl-2-oxazolidinone]
  • Chem-Station Int. Ed. Evans Aldol Reaction. [URL: https://www.chem-station.com/en/reactions-2/2014/04/evans-aldol-reaction.html]
  • Alichem. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9. [URL: https://www.alichem.com/products/4s-5r-4-methyl-5-phenyl-2-oxazolidinone-16251-45-9.html]
  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473489/]
  • Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/4r-5s-cis-4-5-diphenyl-2-oxazolidinone-86286-50-2]
  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [URL: https://www.youtube.
  • TCI AMERICA. Evans Aldol Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/reaction-dictionary/evans-aldol-reaction]
  • University of Liverpool. Evans Enolate Alkylation. [URL: https://www.chem.pitt.
  • Chem-Impex. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [URL: https://chem-impex.com/products/01230]
  • Santa Cruz Biotechnology. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [URL: https://www.scbt.com/p/1r-2s-2-amino-1-2-diphenylethanol-23190-16-1]
  • BLD Pharm. This compound. [URL: https://www.bldpharm.com/products/86286-50-2.html]
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/oxazolidinones-for-asymmetric-synthesis]
  • PubMed. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. [URL: https://pubmed.ncbi.nlm.nih.gov/16464205/]
  • Guidechem. What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone?. [URL: https://www.guidechem.com/news/what-is-the-synthesis-route-of-s-4-phenyl-2-oxazolidinone-99395-88-7-1014811.html]
  • Sigma-Aldrich. This compound 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/454540]
  • National Institutes of Health. meso-4,5-Diphenylimidazolidin-2-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960965/]
  • PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/719819]

Sources

A Comprehensive Technical Guide to the Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-Norephedrine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This document provides an in-depth technical guide for the synthesis of the chiral auxiliary (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, a derivative of the renowned Evans auxiliaries. The synthesis commences from the readily available and stereochemically defined starting material, (1R,2S)-(-)-norephedrine. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a validated experimental protocol, safety considerations, and analytical characterization of the final product. Every step is explained with scientific rationale to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Note on Nomenclature: The specified starting material, (1R,2S)-(-)-norephedrine, possesses a methyl and a phenyl substituent. Consequently, the resulting product is (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone. The synthesis of a 4,5-diphenyl-2-oxazolidinone would necessitate a different starting material, such as (1R,2S)-(-)-1,2-diphenyl-2-aminoethanol.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereoselective synthesis, achieving control over the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceutical agents where enantiomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are powerful tools that address this challenge. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a specific stereoisomer with high diastereoselectivity.[1][2] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[3]

Among the most successful and widely utilized chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[4] These scaffolds are instrumental in a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. The specific compound discussed herein, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone, is derived from (1R,2S)-(-)-norephedrine, a naturally occurring amino alcohol, making it an accessible and valuable tool for synthetic chemists.[4]

Reaction Principle and Mechanism

The synthesis involves the intramolecular cyclization of the amino alcohol, (1R,2S)-(-)-norephedrine, using a carbonylating agent to form the five-membered heterocyclic oxazolidinone ring. While potent carbonylating agents like phosgene or its solid surrogate, triphosgene, can be used, this guide details a safer and more practical laboratory-scale method using diethyl carbonate in the presence of a base.[5][6][7]

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization.

The key mechanistic steps are:

  • Activation/Deprotonation: The base, typically potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe), facilitates the reaction.[8][9] While the exact mechanism can vary, the base enhances the nucleophilicity of the amino alcohol.

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of norephedrine attacks the electrophilic carbonyl carbon of diethyl carbonate. This forms a carbamate intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the carbamate intermediate then undergoes a nucleophilic attack on the same carbonyl carbon. This intramolecular ring-closing step is a 5-Exo-Trig cyclization, which is kinetically and thermodynamically favored according to Baldwin's rules.[5]

  • Elimination: The reaction is driven to completion by the elimination of two molecules of ethanol. This is often facilitated by performing the reaction at a high temperature, allowing for the distillative removal of the ethanol byproduct, thereby shifting the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[9]

The overall transformation proceeds with retention of the relative stereochemistry of the two stereocenters.

Reaction_Mechanism Norephedrine (1R,2S)-(-)-Norephedrine (Starting Material) Intermediate Carbamate Intermediate Norephedrine->Intermediate Nucleophilic Attack DEC Diethyl Carbonate (Carbonylating Agent) DEC->Intermediate Base K₂CO₃ (Base Catalyst) Base->Intermediate catalyst Product (4S,5R)-(-)-4-methyl- 5-phenyl-2-oxazolidinone (Final Product) Intermediate->Product Intramolecular Cyclization (5-Exo-Trig) Ethanol Ethanol (Byproduct) Product->Ethanol Elimination

Caption: Reaction mechanism for oxazolidinone synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[8][9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
(1R,2S)-(-)-NorephedrineC₉H₁₃NO151.2115.12 g (100 mmol)Starting material.
Diethyl Carbonate(C₂H₅)₂CO₃118.1328.4 mL (230 mmol)Reagent and solvent.
Potassium Carbonate (anhydrous)K₂CO₃138.2129.0 g (210 mmol)Base catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93~200 mLFor work-up.
Water (deionized)H₂O18.02~200 mLFor washing.
Magnesium Sulfate (anhydrous)MgSO₄120.37As neededFor drying.
Ethyl AcetateC₄H₈O₂88.11As neededFor recrystallization.
HexanesC₆H₁₄86.18As neededFor recrystallization.
Equipment
  • 250 mL round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure

Experimental_Workflow A 1. Charge Flask (Norephedrine, K₂CO₃, Diethyl Carbonate) B 2. Heat & Distill (160°C oil bath) Collect ethanol byproduct A->B C 3. Reaction Monitoring (Distillation ceases, ~5 hours) B->C D 4. Cool & Work-up - Cool to RT - Dilute with DCM - Wash with H₂O C->D E 5. Dry & Concentrate - Dry organic layer (MgSO₄) - Concentrate in vacuo D->E F 6. Purify (Recrystallize from Hexane/Ethyl Acetate) E->F G 7. Characterize (MP, [α]D, NMR, IR) F->G

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a short-path distillation apparatus. The receiving flask for the distillate should be cooled in an ice-water bath to minimize evaporation of the collected ethanol.

  • Charging Reagents: To the flask, add (1R,2S)-(-)-norephedrine (15.12 g, 100 mmol), anhydrous potassium carbonate (29.0 g, 210 mmol), and diethyl carbonate (28.4 mL, 230 mmol).[9]

  • Heating and Distillation: Immerse the flask in a heating mantle and begin stirring. Heat the mixture to an oil bath temperature of approximately 160°C. Ethanol will begin to distill over, and the distillation head temperature should be around 78-80°C.

  • Reaction Completion: Continue heating and collecting the ethanol distillate. The reaction is typically complete when the distillation of ethanol ceases and the head temperature drops, which usually takes around 5 hours.[9]

  • Aqueous Work-up: Remove the heating mantle and allow the reaction mixture to cool to room temperature. Carefully dilute the resulting slurry with 150 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash it twice with 100 mL portions of water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. This will yield a crude off-white solid.

  • Purification by Recrystallization: Recrystallize the crude solid from a mixture of hexanes and ethyl acetate (a starting ratio of 1:1.5 may be effective) to afford the pure (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[9] The expected yield is typically high, in the range of 80-90%.

Safety and Handling Precautions

  • (1R,2S)-(-)-Norephedrine: This compound is an adrenergic agonist and can have physiological effects if ingested or absorbed.[10] It may cause skin and eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[10][11]

  • Diethyl Carbonate: This is a flammable liquid. Keep away from ignition sources.

  • Triphosgene (Alternative Reagent): If triphosgene is considered as an alternative carbonylating agent, extreme caution is mandatory. Triphosgene is a solid but can decompose to release highly toxic phosgene gas, especially in the presence of moisture or at elevated temperatures.[12] It is fatal if inhaled and causes severe skin burns.[13][14] All work with triphosgene must be conducted in a certified chemical fume hood with appropriate respiratory protection available for emergencies.[13][15][16]

  • General Procedures: The reaction is performed at a high temperature; ensure the heating mantle is properly controlled to avoid overheating. Standard laboratory safety practices should be followed at all times.

Product Characterization and Quality Control

Proper characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity. The cyclization should proceed without racemization.[6]

PropertyExpected Value / Observation
Appearance White crystalline solid
Melting Point 120-122 °C (Literature: 120-121°C)[9]
Optical Rotation ([α]D) Approx. -171° (c=2, Chloroform) Note: Value is for the (4R,5S) enantiomer. The synthesized (4S,5R) product will have the opposite sign, approx. +171°.
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 5.65 (d, 1H), 5.1 (br s, 1H, NH), 4.1 (m, 1H), 0.85 (d, 3H, CH₃)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 159.5 (C=O), 138.0, 129.0, 128.5, 126.0 (Ar-C), 80.0 (C5), 55.0 (C4), 14.5 (CH₃)
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~1750 (C=O stretch, strong), ~1240 (C-O stretch)

Note on Optical Rotation: The literature value of +171.4° corresponds to the (4R,5S) enantiomer synthesized from (1S,2R)-norephedrine.[9] As this guide uses the (1R,2S) enantiomer, the resulting (4S,5R) product is expected to have an equal but opposite rotation of approximately -171.4°.

Conclusion

The synthesis of (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-(-)-norephedrine is a robust, high-yielding, and reliable procedure for accessing a valuable chiral auxiliary. The use of diethyl carbonate provides a safer alternative to phosgene-based reagents, making it well-suited for academic and industrial research laboratories. By carefully controlling the reaction conditions, particularly the removal of the ethanol byproduct, this transformation efficiently produces the desired chiral auxiliary in high purity. The resulting product serves as a cornerstone for numerous asymmetric syntheses, enabling the stereocontrolled construction of complex molecular architectures.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. Benchchem.
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  • YouTube. (2020).
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  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-31.
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  • Suvchem Laboratory Chemicals. (n.d.). TRIPHOSGENE (FOR SYNTHESIS)
  • Pericherla, K., et al. (2013). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 18(2), 2180-2191.
  • American University. (2023).
  • Aquigen Bio Sciences. (n.d.). (1R,2S)-(-)-Norephedrine | CAS No: 492-41-1.
  • Cotter, F. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). (1R,2S)-(-)-Norephedrine 99%.
  • Google Patents. (n.d.). US2338220A - Process of making oxazolidinediones.
  • PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Sigma-Aldrich. (n.d.). (1R,2S)-(-)-Ephedrine 98%.
  • Beilstein Journals. (2020).

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An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazolidinone chiral auxiliaries, pioneered by David A. Evans, represent a cornerstone in modern asymmetric synthesis. Their remarkable efficacy in establishing stereocontrol during carbon-carbon bond formation has rendered them indispensable tools in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive exploration of the mechanistic principles that govern the stereodirecting power of these auxiliaries. We will dissect the critical factors influencing diastereoselectivity in alkylation and aldol reactions, supported by mechanistic models, procedural insights, and applications in total synthesis.

Introduction: The Imperative of Asymmetric Synthesis

In the realm of drug development, the chirality of a molecule is often inextricably linked to its pharmacological activity. Frequently, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1] Consequently, the ability to synthesize single enantiomers is a critical challenge. Chiral auxiliaries are a robust and reliable strategy to address this, temporarily introducing a chiral element to a substrate to direct the stereochemical outcome of a reaction.[1][2] Among the various classes of chiral auxiliaries, oxazolidinones have gained widespread use due to their high diastereoselectivity, predictable outcomes, and the relative ease of their attachment and removal.[3][4]

The Evans Oxazolidinone Auxiliaries: Structure and Stereochemical Foundation

The power of Evans oxazolidinone auxiliaries originates from their rigid heterocyclic structure, which is typically derived from readily available and optically pure amino acids like valine or phenylalanine.[3][5] This provides a scaffold with a defined stereochemistry and a sterically demanding substituent at the C4 position. Common examples include (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone.

The core principle of their action is the creation of a chiral environment that biases the approach of an electrophile to one of the two prochiral faces of an enolate.[3] This is achieved through a sequence of steps: N-acylation, stereoselective enolate formation, diastereoselective reaction with an electrophile, and finally, cleavage of the auxiliary.

The Core Mechanism: From N-Acylation to Stereodefined Enolates

The journey to stereocontrol begins with the attachment of an acyl group to the nitrogen atom of the oxazolidinone ring. This is a crucial step as the subsequent reactions occur at the α-carbon of this acyl group.

N-Acylation of the Oxazolidinone

The N-acylation can be accomplished through several methods. A common approach involves the deprotonation of the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride.[1][6] However, milder, operationally simpler methods have been developed. For instance, the use of an acyl anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) allows the reaction to proceed at room temperature.[1] Another convenient one-pot method involves the reaction of the auxiliary directly with a carboxylic acid in the presence of pivaloyl chloride and triethylamine.[7]

Diastereoselective Enolate Formation: The Key to Stereocontrol

The cornerstone of the Evans methodology is the formation of a geometrically defined (Z)-enolate. This is typically achieved by treating the N-acyloxazolidinone with a Lewis acidic boron reagent, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[2][8]

The boron triflate coordinates to both the exocyclic and endocyclic carbonyl oxygens of the N-acyloxazolidinone, forming a rigid, chelated six-membered ring intermediate. The amine base then selectively removes the α-proton. Due to steric hindrance from the substituent at the C4 position of the oxazolidinone, the bulky boron moiety orients itself away from this group. This conformational preference forces the R group of the acyl chain into a pseudo-axial position in the transition state, leading to the highly selective formation of the (Z)-enolate.[9]

Caption: Formation of the (Z)-Boron Enolate.

Mechanism of Diastereoselective Reactions

With the stereodefined (Z)-enolate in hand, the stage is set for highly diastereoselective reactions with various electrophiles.

Asymmetric Alkylation

In the alkylation reaction, the (Z)-enolate reacts with an electrophile, such as an alkyl halide. The rigid, chelated structure of the enolate and the steric bulk of the C4 substituent on the oxazolidinone ring effectively block one face of the enolate.[2][3] Consequently, the incoming electrophile is directed to the less hindered face, leading to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.[1][2] Ratios of 98:2 for the desired diastereomer are typical.[1][10]

Caption: Diastereoselective Alkylation of the (Z)-Enolate.

The Evans Aldol Reaction: A Paradigm of Stereocontrol

The Evans aldol reaction is a powerful transformation that simultaneously constructs a carbon-carbon bond and sets two contiguous stereocenters.[2] The reaction between the (Z)-boron enolate and an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[11][12][13][14]

In this model, the boron atom chelates to the enolate oxygen and the aldehyde's carbonyl oxygen. To minimize steric interactions, both the R group of the aldehyde and the substituent on the enolate's α-carbon preferentially occupy pseudo-equatorial positions in the chair-like transition state.[14] The facial selectivity is dictated by the C4 substituent of the oxazolidinone, which directs the aldehyde to approach from the less hindered face. This highly organized transition state assembly leads to the formation of the syn-aldol product with exceptional diastereoselectivity.[8][11]

Caption: Zimmerman-Traxler Model for the Evans Aldol Reaction.

Cleavage of the Chiral Auxiliary: Releasing the Chiral Product

A critical final step in this methodology is the removal of the chiral auxiliary to unveil the desired enantiomerically pure product. The choice of cleavage method is versatile and depends on the desired functional group.

Cleavage Reagent Product Functional Group Notes
LiOH / H₂O₂Carboxylic AcidA common and effective method, though oxygen evolution can occur.[15][16] The hydroperoxide anion is the active nucleophile.[1]
LiBH₄ or NaBH₄Primary AlcoholReductive cleavage of the amide bond.[17]
LiAlH₄Primary AlcoholA more powerful reducing agent for reductive cleavage.
Weinreb's Reagent (Me(MeO)NH·HCl)Weinreb AmideUseful for further transformations into ketones.
Basic Hydrolysis (e.g., LiOH)Carboxylic AcidCan lead to endocyclic cleavage of the oxazolidinone ring.[18]

It is important to note that cleavage with LiOH alone can sometimes favor endocyclic cleavage, opening the oxazolidinone ring.[18] The use of LiOH with hydrogen peroxide selectively cleaves the exocyclic imide carbonyl.[1]

Applications in Total Synthesis and Drug Development

The reliability and predictability of the Evans oxazolidinone auxiliaries have made them a favored tool in the total synthesis of numerous complex, biologically active natural products.[17][19] They are frequently employed in the early stages of drug discovery to efficiently generate enantiomerically pure compounds for biological evaluation.[17][19] For example, Evans' synthesis of the macrolide cytovaricin utilized oxazolidinone auxiliaries to set the stereochemistry of nine stereocenters through asymmetric alkylation and aldol reactions.[2]

Experimental Protocols

Protocol: N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with Propionyl Chloride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF).

  • Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[6]

Protocol: Evans Aldol Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 eq.) followed by the dropwise addition of dibutylboron triflate (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes to form the (Z)-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.

  • Stir vigorously at 0 °C for 1 hour.

  • Dilute with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.[14]

Conclusion

Oxazolidinone chiral auxiliaries provide a powerful and predictable method for asymmetric synthesis. The core of their effectiveness lies in the diastereoselective formation of a (Z)-enolate, which is directed by the steric influence of the auxiliary's C4 substituent. This stereodefined enolate then undergoes highly diastereoselective reactions with electrophiles, governed by well-understood transition state models like the Zimmerman-Traxler model for aldol reactions. The versatility of auxiliary cleavage further enhances their utility, making them a vital tool for synthetic chemists in both academic and industrial research.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1332–1339. [Link]

  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Heravi, M. M., et al. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

  • ResearchGate. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • National Institutes of Health. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • Journal of Chemical Education. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • National Institutes of Health. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. [Link]

  • RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • Scilit. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. [Link]

  • Organic Letters. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. [Link]

  • Scribd. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. [Link]

  • OpenOChem Learn. Zimmerman-Traxler Model. [Link]

  • Andrew G Myers Research Group. 001 Zimmerman Traxler. [Link]

  • ResearchGate. (1990). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. [Link]

  • National Institutes of Health. (2015). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. [Link]

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The Role of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries have emerged as a robust and reliable tool for achieving high levels of stereocontrol in chemical transformations. Among these, the oxazolidinone class, pioneered by David Evans, has established itself as a gold standard. This technical guide provides an in-depth exploration of a particularly effective yet less commonly detailed member of this family: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . We will dissect its synthesis, elucidate the structural basis for its powerful stereodirecting influence, and provide detailed, field-proven protocols for its application in key asymmetric reactions, including alkylation and aldol additions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral auxiliary to construct complex chiral molecules with precision and predictability.

Introduction: The Imperative of Asymmetric Synthesis and the Role of Chiral Auxiliaries

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in drug discovery and development.

1.1 The Chiral Auxiliary: A Temporary Partner for Stereocontrol

One of the most powerful strategies to address this challenge is the use of a chiral auxiliary. This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the desired transformation, the auxiliary is cleaved and can, in principle, be recovered and reused.

1.2 Evans Oxazolidinones: A Legacy of Stereochemical Control

The oxazolidinone-based chiral auxiliaries, developed by David A. Evans and his research group, represent a cornerstone of modern asymmetric synthesis.[1] These auxiliaries have been successfully employed in a wide array of stereoselective transformations, including alkylations, aldol additions, Michael additions, and Diels-Alder reactions.[1][2] Their efficacy stems from a combination of a rigid heterocyclic scaffold and sterically demanding substituents that effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents.

This compound: A Scaffold for High Fidelity Asymmetric Induction

While the more common 4-benzyl or 4-isopropyl substituted oxazolidinones are widely documented, the this compound offers a unique stereochemical environment that can lead to exceptionally high levels of diastereoselectivity. The presence of two phenyl groups at the C4 and C5 positions creates a highly defined and rigid chiral pocket, enhancing the facial bias during bond formation.

2.1 Synthesis of this compound

The enantiomerically pure auxiliary can be synthesized from the corresponding chiral 1,2-diaminoalkane. A reliable method involves the cyclization of (1R,2S)-(-)-1,2-diphenyl-1,2-ethanediamine with a carbonylating agent.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (1R,2S)-(-)-1,2-diphenyl-1,2-ethanediamine (1.0 equiv.) in anhydrous toluene.

  • Step 2: Addition of Carbonylating Agent. To the stirred solution, add triphosgene (0.4 equiv.) portion-wise at 0 °C. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Step 3: Reaction. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

The Mechanism of Stereocontrol: A Tale of Steric Hindrance and Chelation

The remarkable stereodirecting ability of this compound is a consequence of its rigid structure and the formation of a well-defined chelated intermediate.

3.1 N-Acylation and Enolate Formation

The first step in utilizing the auxiliary is its acylation to form an N-acyl oxazolidinone. This is typically achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acid chloride, or by using coupling agents such as DIC.[3] Subsequent deprotonation of the α-proton of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the molecule.

3.2 Facial Shielding by the Phenyl Groups

It is in this chelated enolate that the stereocontrolling power of the diphenyl auxiliary is most evident. The phenyl group at the C4 position is forced into a pseudo-axial orientation, effectively blocking the top face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered bottom face. This high degree of facial discrimination is the key to the exceptional diastereoselectivity observed in reactions employing this auxiliary.

G cluster_2 Diastereoselective Reaction AcylAux N-Acyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone Base Strong Base (e.g., LDA) AcylAux->Base Deprotonation Enolate Chelated Z-Enolate AcylAux->Enolate Formation of Rigid Chelate Electrophile Electrophile (E+) Enolate->Electrophile Facially Biased Attack Product Diastereomerically Enriched Product Enolate->Product New Stereocenter Formation

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Applications in Asymmetric Synthesis: Field-Proven Protocols

The true measure of a chiral auxiliary lies in its practical application. Here, we provide detailed protocols for two of the most fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

4.1 Asymmetric Alkylation of N-Propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone

Asymmetric alkylation is a powerful method for the synthesis of chiral carboxylic acid derivatives. The following protocol provides a reliable method for the alkylation of the propionyl derivative of our chiral auxiliary.[2]

Experimental Protocol: Asymmetric Alkylation

  • Step 1: Acylation. To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv.) dropwise. Stir for 15 minutes, then add propionyl chloride (1.1 equiv.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-propionyl derivative is purified by column chromatography.

  • Step 2: Enolate Formation and Alkylation. Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) as a 1.0 M solution in THF dropwise and stir for 30 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 4 hours.

  • Step 3: Work-up and Purification. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The desired diastereomer is then isolated by flash column chromatography.

Alkylating Agent (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>98:285
Allyl Iodide>98:288
Methyl Iodide>95:582

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for maintaining the kinetic control of the deprotonation and subsequent alkylation, preventing enolate equilibration and ensuring high diastereoselectivity.

  • NaHMDS as Base: A strong, non-nucleophilic base that cleanly deprotonates the α-carbon without competing side reactions.

  • Anhydrous Conditions: Crucial to prevent quenching of the highly reactive enolate intermediate.

4.2 Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. The use of the diphenyl oxazolidinone auxiliary allows for the synthesis of syn-aldol products with excellent stereocontrol.

Experimental Protocol: Asymmetric Aldol Reaction

  • Step 1: N-Acetylation. Prepare the N-acetyl derivative of this compound following a similar procedure to the N-propionylation described above, using acetyl chloride.

  • Step 2: Enolate Formation. In a flame-dried flask under nitrogen, dissolve the N-acetyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane and cool to 0 °C. Add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.). Stir for 30 minutes at 0 °C, then cool to -78 °C.

  • Step 3: Aldol Addition. Add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Step 4: Work-up and Purification. Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated. The diastereomeric ratio is determined by ¹H NMR, and the product is purified by column chromatography.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:190
Benzaldehyde>98:287
Propionaldehyde>97:385

The Zimmerman-Traxler Model in Context:

The high syn-selectivity of this reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a six-membered, chair-like transition state with the aldehyde. The substituents on both the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, leading to the observed syn-diastereomer. The phenyl group at C4 of the auxiliary further reinforces this preference, ensuring a highly ordered transition state.

G cluster_ts ts Zimmerman-Traxler Transition State product Syn-Aldol Adduct ts->product enolate Boron Enolate enolate->ts aldehyde Aldehyde aldehyde->ts B B O1 O B->O1 O2 O B->O2 C1 C O1->C1 C2 C O2->C2 C_alpha C1->C_alpha Aux Auxiliary C1->Aux C2->C1 R_aldehyde R_aldehyde C2->R_aldehyde H_aldehyde H C2->H_aldehyde C_alpha->B R_enolate R_enolate C_alpha->R_enolate

Caption: Simplified Zimmerman-Traxler model for the syn-selective aldol reaction.

Cleavage of the Auxiliary: Releasing the Chiral Product

A critical step in any chiral auxiliary-based synthesis is the efficient and mild cleavage of the auxiliary to afford the desired enantiomerically pure product without racemization. Fortunately, N-acyl oxazolidinones can be cleaved under a variety of conditions to yield different functional groups.

5.1 Common Cleavage Methods

Desired ProductReagentsTypical Conditions
Carboxylic AcidLiOH, H₂O₂THF/H₂O, 0 °C
Primary AlcoholLiBH₄THF or Et₂O, 0 °C to rt
AldehydeDIBAL-HToluene or Hexane, -78 °C
Methyl EsterNaOMeMethanol, 0 °C to rt

Experimental Protocol: Cleavage to the Carboxylic Acid

  • Step 1: Reaction Setup. Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Step 2: Reagent Addition. Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 equiv.).

  • Step 3: Reaction. Stir the mixture at 0 °C for 2-4 hours.

  • Step 4: Work-up. Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

5.2 Recovery and Recycling of the Auxiliary

A key advantage of the chiral auxiliary approach is the potential for recovery and reuse of the auxiliary, which is often a valuable and complex molecule. After cleavage, the this compound can typically be recovered from the aqueous layer of the workup by basification and extraction. The recovered auxiliary can then be purified by recrystallization and reused in subsequent reactions, improving the overall efficiency and cost-effectiveness of the synthetic route.

Conclusion and Future Perspectives

This compound stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its rigid diphenyl-substituted scaffold provides an exceptional level of stereocontrol in a variety of carbon-carbon bond-forming reactions, consistently delivering products with high diastereoselectivity. The straightforward protocols for its application and the well-established methods for its cleavage and recovery make it an attractive tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings. As the demand for sophisticated chiral building blocks in drug discovery continues to grow, the strategic application of highly effective chiral auxiliaries like this compound will undoubtedly remain a cornerstone of modern synthetic chemistry.

References

  • Evans, D. A.; et al. Stereoselective aldol condensations. 2. The role of solvent and metal counterion. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry2022 , 50 (1), 49-53. [Link]

  • Choi, H.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021 , 26 (12), 3591. [Link]

  • Graham, J. M.; et al. DIC-Mediated Coupling of Carboxylic Acids to (4R, 5S)-4-Methyl-5-phenyl-2-oxazolidinone. Synthetic Communications2001 , 31 (12), 1847-1852. [Link]

  • Davies, S. G.; et al. Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone. Org. Biomol. Chem.2004 , 2, 1549-1553. [Link]

  • Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85, 695-697. [Link]

  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones. J. Org. Chem.1996 , 61 (13), 4192–4193. [Link]

Sources

The Enduring Legacy of Evans Auxiliaries: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Since their introduction by David A. Evans and his colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become an indispensable tool in the field of asymmetric synthesis. Their remarkable ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has established them as a gold standard in both academic research and industrial applications, particularly in the synthesis of complex natural products and chiral drug candidates. This in-depth technical guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of Evans auxiliaries. Designed for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, quantitative data, and field-proven insights to enable the effective implementation of this powerful technology.

Introduction: The Genesis of a Stereochemical Workhorse

The challenge of controlling stereochemistry in chemical reactions is a central theme in modern organic synthesis. The temporary incorporation of a chiral directing group, or "chiral auxiliary," onto a prochiral substrate provides a robust and reliable solution to this challenge. The pioneering work of David A. Evans established N-acyloxazolidinones as exceptionally effective chiral auxiliaries, capable of directing highly diastereoselective transformations.[1] These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible. The initial reports highlighted their profound impact on asymmetric alkylation and aldol reactions, offering a predictable and practical methodology for the construction of stereochemically defined α- and β-carbonyl functionalities.

The power of this methodology is exemplified in the total synthesis of complex molecules like the macrolide cytovaricin, where Evans auxiliaries were instrumental in setting the absolute stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol reactions.[2]

The Pillar of Stereocontrol: Mechanistic Insights

The exceptional stereodirecting ability of Evans auxiliaries is a consequence of a confluence of steric and electronic factors that lock the reactive enolate into a well-defined conformation. This ensures that the incoming electrophile approaches from a specific trajectory, leading to a high degree of diastereoselectivity.

Formation of a Conformationally Rigid Enolate

The journey to stereocontrol begins with the formation of a metal or boron enolate from the N-acyloxazolidinone. In the case of alkylation reactions, deprotonation with a strong base like lithium diisopropylamide (LDA) typically leads to the formation of a Z-enolate. For aldol reactions, the use of a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base also selectively generates the Z-enolate.[3]

The key to the high fidelity of these reactions lies in the chelation of the metal or boron center to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, coupled with the steric bulk of the substituent at the C4 position of the auxiliary (e.g., isopropyl or benzyl), effectively shields one face of the enolate.[4]

dot

Caption: Formation of the chelated Z-enolate.

Face-Selective Electrophilic Attack

With one face of the enolate effectively blocked by the chiral auxiliary, the incoming electrophile is directed to the less sterically hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in Evans auxiliary-mediated reactions. The transition state for this electrophilic attack is a highly organized, chair-like structure, often rationalized by the Zimmerman-Traxler model for aldol reactions.[3]

dot

Caption: Trajectory of electrophilic attack.

Core Applications and Field-Proven Protocols

The versatility of Evans auxiliaries is demonstrated by their successful application in a wide array of asymmetric transformations. The following sections provide detailed protocols for some of the most common and impactful applications.

Asymmetric Alkylation

Asymmetric alkylation of N-acyloxazolidinones provides a reliable method for the synthesis of α-chiral carboxylic acid derivatives. The reaction proceeds with high diastereoselectivity for a variety of alkyl halides.

Table 1: Diastereoselectivity in Asymmetric Alkylation of Evans Auxiliaries

N-Acyl GroupElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)
PropionylAllyl IodideNaN(TMS)₂98:2[5]
PropionylBenzyl BromideLDA>99:1
AcetylMethyl IodideKHMDS95:5
PhenylacetylEthyl IodideLHMDS97:3

Experimental Protocol: Asymmetric Allylation of an N-Propionyl Oxazolidinone [5]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir the solution for 15 minutes, then add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Enolate Formation and Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 30 minutes at -78 °C. Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and partition between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The diastereomers are typically separable by flash column chromatography on silica gel.[6][7]

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the construction of syn-β-hydroxy-α-methyl carbonyl compounds with exceptional levels of stereocontrol.[8] The reaction is renowned for its reliability and broad substrate scope.

Table 2: Diastereoselectivity in Evans Asymmetric Aldol Reactions

N-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)
PropionylIsobutyraldehydeBu₂BOTf / i-Pr₂NEt>99:1
PropionylBenzaldehydeBu₂BOTf / Et₃N98:2
PropionylAcroleinBu₂BOTf / i-Pr₂NEt95:5
ButyrylPropanalTiCl₄ / (-)-Sparteine97:3 (non-Evans syn)[8]

Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction [8]

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add diisopropylethylamine (1.2 eq). Cool the solution to -78 °C and add dibutylboron triflate (1.1 eq, 1.0 M in CH₂Cl₂) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction by the addition of a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

dot

Caption: Workflow for the Evans aldol reaction.

Other Asymmetric Transformations

Beyond alkylations and aldol reactions, Evans auxiliaries have proven effective in a range of other asymmetric transformations, including:

  • Michael Additions: The conjugate addition of organocuprates and other nucleophiles to α,β-unsaturated N-acyloxazolidinones proceeds with high diastereoselectivity.[9][10]

  • Diels-Alder Reactions: N-Acryloyl oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high endo/exo and facial selectivity.[11][12]

The Final Step: Auxiliary Cleavage

A critical aspect of chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product. A variety of methods have been developed for the cleavage of Evans auxiliaries, providing access to a range of functional groups.

Table 3: Common Methods for Evans Auxiliary Cleavage

ReagentsProduct Functional GroupKey Considerations
LiOH, H₂O₂Carboxylic AcidMild conditions, but can be exothermic.[13]
LiBH₄ or LiAlH₄Primary AlcoholReduces the acyl group.
MeOMgBr or NaOMeMethyl EsterTransesterification.
Weinreb Amide FormationWeinreb AmideUseful for subsequent ketone synthesis.
LiOBnBenzyl EsterMild conditions for ester formation.[13]

Experimental Protocol: Hydrolytic Cleavage to the Carboxylic Acid [5]

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add a 0.5 M aqueous solution of lithium hydroxide (2.0 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous residue is partitioned between dichloromethane and water. The aqueous layer is acidified to pH 1-2 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can often be recovered from the initial dichloromethane extracts.

Applications in Drug Discovery and Development

The reliability and predictability of Evans auxiliaries have made them a valuable tool in the synthesis of chiral drugs. Their ability to deliver enantiomerically pure building blocks is crucial in the early stages of drug development. For instance, the synthesis of the FDA-approved drug Netarsudil utilizes an Evans oxazolidinone to install a key stereocenter.[14] The antibiotic Linezolid, itself an oxazolidinone, further highlights the importance of this heterocyclic scaffold in medicinal chemistry.[1]

Conclusion: A Testament to Rational Design

The Evans chiral auxiliaries represent a triumph of rational molecular design in asymmetric synthesis. Their enduring popularity for over four decades is a testament to their reliability, versatility, and the predictable nature of the stereochemical outcomes they provide. For researchers and professionals in drug development, a thorough understanding of the principles and practical applications of Evans auxiliaries remains an essential component of the modern synthetic chemist's toolkit. The methodologies outlined in this guide provide a robust foundation for the successful implementation of this powerful technology in the pursuit of complex chiral molecules.

References

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

  • Sharma, A., & Kumar, V. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4998. [Link]

  • Smith, A. B., 3rd, & Verhoest, P. R. (2000). Synthesis of spongistatin 2 employing a new route to the EF fragment. Chemical Science, 1(1), 10-14. [Link]

  • Hulme, A. N., & Montgomery, J. (2003). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 9, 79. [Link]

  • Smith, A. B., 3rd, Safonov, I. G., & Corbett, R. M. (2001). Design, Synthesis and Biological Evaluation of EF- and ABEF-Analogs of (+)-Spongistatin 1. Journal of the American Chemical Society, 123(49), 12426–12427. [Link]

  • Sunoj, R. B., & S, S. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(19), 6439–6451. [Link]

  • Shibasaki, M., & Kanai, M. (2008). Catalytic asymmetric total synthesis of (+)-lactacystin. Angewandte Chemie (International ed. in English), 47(27), 4974–4978. [Link]

  • Panek, J. S., & Schaus, S. E. (1999). Total synthesis of (+)-lactacystin. Angewandte Chemie (International ed. in English), 38(8), 1093-1095. [Link]

  • Wang, Z., et al. (2012). Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II). Chinese Journal of Chemistry, 30(6), 1313-1318. [Link]

  • Garcia, J. I., et al. (2002). An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives. The Journal of Organic Chemistry, 67(25), 9033-9039. [Link]

  • Wikipedia contributors. (2023, December 19). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 75(19), 6439-6451. [Link]

  • Organic Chemistry Portal. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved January 20, 2026, from [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. Retrieved January 20, 2026, from [Link]

  • de la Torre, J. C., et al. (2018). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2469. [Link]

  • Sen, S., et al. (2014). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones. Organic & Biomolecular Chemistry, 12(30), 5693-5705. [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved January 20, 2026, from [Link]

  • Smith, A. B., 3rd, et al. (2004). Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2. Journal of the American Chemical Society, 126(28), 8654–8655. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis of spongistatin 2 employing a new route to the EF fragment. Organic letters, 8(15), 3255–3258. [Link]

  • University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved January 20, 2026, from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved January 20, 2026, from [Link]

  • Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Retrieved January 20, 2026, from [Link]

  • Karton, A., & Tan, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Chemistry Stack Exchange. (2015, July 3). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Retrieved January 20, 2026, from [Link]

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  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(24), 19993-20016. [Link]

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  • Corey, E. J., & Reichard, G. A. (1992). Total synthesis of lactacystin. Journal of the American Chemical Society, 114(26), 10677–10678. [Link]

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(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone CAS number and supplier information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone for Asymmetric Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral auxiliary of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core properties, supplier information, a representative synthetic workflow, and its critical role in directing stereoselective transformations.

Introduction: The Significance of Stereochemical Control

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even toxic.[1] This necessitates the development of synthetic methods that can selectively produce a single enantiomer. Chiral auxiliaries are powerful tools to achieve this, temporarily attaching to a substrate to guide a reaction towards a specific stereochemical outcome.[2][3] Among these, oxazolidinones, popularized by David A. Evans, have become indispensable in asymmetric synthesis.[3] this compound is a member of this class, valued for its ability to impart high levels of stereocontrol in various chemical transformations.

Compound Identification and Physicochemical Properties

Correctly identifying the target compound is the first step in any research endeavor. The key identifiers and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 86286-50-2[4][5]
Molecular Formula C₁₅H₁₃NO₂[4][5]
Molecular Weight 239.27 g/mol [4][5]
Melting Point 227-230 °C[4]
Optical Activity [α]20/D +57±4°, c = 2 in methanol
Appearance White to off-white solid[6]

Supplier Information

Procuring high-quality starting materials is crucial for reproducible experimental results. Below are some suppliers for this compound. Please note that availability may vary, and it is advisable to contact the suppliers directly for current stock and pricing.

SupplierProduct PageNotes
Santa Cruz Biotechnology Product available for proteomics research.[5]
Sigma-Aldrich This product is currently listed as discontinued, but historical information is available.

Representative Synthesis of a cis-4,5-Disubstituted-2-Oxazolidinone

The synthesis of chiral oxazolidinones often starts from readily available chiral precursors like amino alcohols. The following is a representative protocol for the synthesis of a similar compound, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, which illustrates the general methodology.[6] This procedure involves the cyclization of an amino alcohol with a carbonate source.

Experimental Protocol
  • Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

  • Charging the Flask: The flask is charged with (1S,2R)-norephedrine (1 equivalent), diethyl carbonate (2.3 equivalents), and potassium carbonate (2.1 equivalents).

  • Heating: The mixture is heated in an oil bath at 160 °C.

  • Distillation: Ethanol is collected in a receiving flask cooled in an ice bath. The distillation head temperature should be maintained around 80 °C.

  • Reaction Monitoring: The reaction is monitored by observing the distillation head temperature. A drop in temperature to around 60 °C indicates the completion of the reaction.

  • Workup: The reaction mixture is cooled to room temperature, diluted with dichloromethane, and washed twice with water.

  • Drying and Concentration: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product as an off-white solid.

  • Purification: The crude product is recrystallized from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amino Alcohol Amino Alcohol Heating at 160C Heating at 160C Amino Alcohol->Heating at 160C Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Heating at 160C Potassium Carbonate Potassium Carbonate Potassium Carbonate->Heating at 160C Cooling Cooling Heating at 160C->Cooling Reaction Complete Dilution Dilution Cooling->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure Oxazolidinone Recrystallization->Final_Product

Caption: Synthetic workflow for a cis-4,5-disubstituted-2-oxazolidinone.

Application in Asymmetric Synthesis: Directing Stereoselectivity

This compound serves as a chiral auxiliary, primarily in asymmetric alkylation and aldol reactions.[7] The bulky phenyl groups create a chiral environment that directs the approach of incoming reagents to one face of the enolate, leading to the formation of one diastereomer in excess.

Mechanism of Action in Asymmetric Alkylation:
  • Acylation: The oxazolidinone is first acylated to form an N-acyl oxazolidinone.

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon, forming a chiral enolate. The stereochemistry of the oxazolidinone directs the formation of a specific enolate geometry.

  • Diastereoselective Alkylation: The enolate then reacts with an electrophile (e.g., an alkyl halide). The steric hindrance from the phenyl groups on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.

  • Auxiliary Cleavage: The newly formed stereocenter is now set. The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide) to yield the chiral carboxylic acid, and the auxiliary can often be recovered and reused.[3]

A N-Acyl Oxazolidinone B Chiral Enolate Formation (Base) A->B Deprotonation C Facial Shielding by Phenyl Groups B->C D Electrophilic Attack (Alkyl Halide) C->D Steric Guidance E Diastereomerically Enriched Product D->E C-C Bond Formation F Auxiliary Cleavage E->F G Chiral Product + Recovered Auxiliary F->G

Caption: Mechanism of stereodirection by the chiral auxiliary.

Spectroscopic Profile

A comprehensive spectroscopic and synthetic profile of this compound is available, providing valuable data for characterization.[8] While detailed spectra are beyond the scope of this guide, key expected signals are summarized below.

SpectroscopyExpected Features
¹H NMR Aromatic protons (multiplets), methine protons on the oxazolidinone ring (doublets), N-H proton (broad singlet).
¹³C NMR Aromatic carbons, carbonyl carbon, and methine carbons of the oxazolidinone ring.
IR N-H stretching, C=O stretching (amide), and aromatic C-H stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight.

Conclusion

This compound stands as a valuable and effective chiral auxiliary for asymmetric synthesis. Its rigid structure and well-defined stereochemistry allow for high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. For researchers and professionals in drug development, mastering the use of such auxiliaries is a key step in the efficient and stereocontrolled synthesis of complex molecular targets.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of this compound: A Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. [Link]

  • PrepChem.com. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

  • Royal Society of Chemistry. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and handling instructions for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure both experimental success and laboratory safety.

Introduction: The Role and Significance of this compound

This compound is a member of the Evans' chiral auxiliaries, a class of compounds renowned for their ability to induce stereoselectivity in a variety of chemical transformations. Its rigid structure and the steric hindrance provided by the phenyl groups create a chiral environment that effectively directs the approach of incoming reagents, leading to the formation of a desired stereoisomer with high diastereoselectivity. This chiral auxiliary is particularly valued in the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug discovery and development.

This guide will delve into the essential safety and handling considerations for this compound, moving beyond standard safety data sheet (SDS) information to provide a deeper understanding of its reactivity, safe application in common synthetic procedures, and appropriate emergency response measures.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully established, the available information and data for structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Hazard Classifications:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]

Given the limited specific toxicity data, it is prudent to treat this compound as potentially harmful if swallowed, and to minimize exposure through all routes.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and application.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂[1]
Molecular Weight 239.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 227-230 °C[1]
Solubility Soluble in methanol and chloroform.[1]
Optical Activity [α]20/D +57±4°, c = 2 in methanol[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for minimizing exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid as a powder or when conducting reactions.

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation of dust when handling the solid.

  • Ground all equipment when transferring large quantities of the solid to prevent static discharge.

  • Ensure all glassware and equipment are dry before use, as residual moisture can interfere with many of the reactions in which this auxiliary is employed.

  • When used in reactions involving air- and moisture-sensitive reagents (e.g., n-butyllithium), employ standard inert atmosphere techniques (e.g., Schlenk line or glove box).

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • This compound is classified as a combustible solid, so it should be stored away from sources of ignition.[1]

Reactivity and Incompatibility

This compound is stable under normal storage conditions. However, its utility as a chiral auxiliary stems from its reactivity, particularly after N-acylation.

  • N-Acylation: The nitrogen of the oxazolidinone can be acylated using acid chlorides or anhydrides, often in the presence of a base like triethylamine or after deprotonation with a strong base such as n-butyllithium.

  • Reaction of N-Acyl Derivatives: The resulting N-acyl oxazolidinone is a versatile intermediate. The α-protons to the carbonyl group are acidic and can be removed by strong bases (e.g., LDA, n-BuLi) to form a chiral enolate. This enolate can then react with various electrophiles with high diastereoselectivity.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. The reactivity with strong acids and bases should be carefully controlled within the context of a planned chemical reaction.

Experimental Protocols: Safe Application in Asymmetric Synthesis

The following protocols are illustrative of the safe and effective use of this compound in a research setting.

N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the chiral auxiliary, a necessary first step for its use in many asymmetric reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acid chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes via syringe.

  • Stir the solution at -78 °C for 30 minutes.

  • Add the desired acid chloride dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acylated product.

Removal of the Chiral Auxiliary

After the desired asymmetric transformation, the chiral auxiliary must be removed. The following is a common method for the cleavage of the N-acyl group to yield a carboxylic acid.

Materials:

  • N-acylated this compound

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the N-acylated oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-mixed, cooled solution of hydrogen peroxide and lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer or by chromatography of the organic layer.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic gases such as carbon monoxide and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment as specified in Section 4. Avoid breathing dust and ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal. Avoid generating dust.

Waste Disposal

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused or contaminated solid this compound should be placed in a labeled, sealed container and disposed of as chemical waste.

  • Liquid Waste:

    • Organic Waste: Organic solvents from reactions and work-ups should be collected in a designated, labeled container for halogenated or non-halogenated waste, as appropriate.

    • Aqueous Waste: Aqueous waste from work-ups may contain lithium salts and other chemicals. This should be collected in a separate, labeled container. Neutralize acidic or basic aqueous waste before collection, if safe to do so.

Visualization of Workflows

To further clarify the safe handling and application of this compound, the following diagrams illustrate key workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Solid cluster_reaction Reaction Setup cluster_cleanup Cleanup and Storage Prep Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Vent Work in Fume Hood Prep->Vent Weigh Weigh Solid (Avoid Dust Generation) Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Solvent Add Anhydrous Solvent Transfer->Solvent Reagents Add Reagents (Under Inert Atmosphere) Solvent->Reagents Decon Decontaminate Glassware Reagents->Decon Store Store in Tightly Sealed Container in a Cool, Dry Place Decon->Store Waste Dispose of Waste (See Section 9) Decon->Waste

Caption: General workflow for the safe handling of this compound.

ExperimentalWorkflow Start Start: N-Acylated Oxazolidinone Enolate Enolate Formation (e.g., LDA, -78 °C) Start->Enolate Electrophile Reaction with Electrophile Enolate->Electrophile Quench Reaction Quench (e.g., sat. aq. NH4Cl) Electrophile->Quench Workup Aqueous Workup & Extraction Quench->Workup Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Workup->Cleavage Purification Purification (Chromatography) Cleavage->Purification Product Final Chiral Product Purification->Product Auxiliary Recovered Auxiliary Purification->Auxiliary

Caption: Typical experimental workflow using the chiral auxiliary.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure action action Spill Spill or Exposure Evacuate Evacuate Immediate Area Spill->Evacuate Spill Remove Remove Contaminated Clothing Spill->Remove Skin/Eye Contact FreshAir Move to Fresh Air (Inhalation) Spill->FreshAir Inhalation Alert Alert Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Flush Flush Affected Area (Skin/Eyes) for 15 min Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical

Caption: Emergency response workflow for spills and personal exposure.

Conclusion

This compound is an invaluable tool in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. Its safe and effective use hinges on a comprehensive understanding of its properties, hazards, and reactivity. By adhering to the protocols and guidelines outlined in this document, researchers can confidently and safely leverage the power of this chiral auxiliary to advance their scientific endeavors.

References

Sources

The Ascendance of Diphenyl-2-Oxazolidinone Auxiliaries: A Technical Guide to Precision in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is perpetual. Chiral auxiliaries represent a foundational strategy in this pursuit, enabling chemists to construct complex chiral molecules with precision. Among these, the Evans oxazolidinones have long been celebrated for their robustness and versatility. This in-depth technical guide focuses on a particularly efficacious subclass: the diphenyl-2-oxazolidinone auxiliaries. We will traverse the historical context of their discovery and development, dissect the mechanistic underpinnings of their profound stereodirecting influence, and provide a practical examination of their synthesis and application in key bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for the stereocontrolled synthesis of complex molecular architectures.

Introduction: The Evolution of Chiral Auxiliaries and the Rise of Oxazolidinones

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often intrinsically linked to its absolute stereochemistry.[1] The use of chiral auxiliaries, pioneered by the likes of E.J. Corey and Barry Trost, provides a powerful strategy to achieve this by temporarily installing a chiral directing group onto a prochiral substrate.[2] This directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled.

The Advent of Diphenyl-2-Oxazolidinone Auxiliaries: A Leap in Stereocontrol

While the classical Evans auxiliaries, such as those derived from valine and phenylalanine, demonstrated excellent stereoselectivity, the pursuit of even greater efficacy led to the exploration of structural modifications. A significant advancement came in 1998 when Gibson and coworkers introduced a series of 5,5-diaryl substituted oxazolidin-2-ones, including the diphenyl variant.[6] Their research demonstrated that the gem-diaryl substitution at the C5 position led to exceptionally high levels of diastereoselectivity in alkylation and azidation reactions.[6]

The key innovation of the diphenyl-2-oxazolidinone auxiliary lies in the profound steric influence exerted by the two phenyl groups. This creates a highly restricted conformational environment around the N-acyl group, leading to a more pronounced facial bias in the enolate and, consequently, superior stereochemical control in subsequent reactions.

Synthesis of Diphenyl-2-Oxazolidinone Auxiliaries

The practical utility of a chiral auxiliary is intrinsically tied to its accessibility. Fortunately, diphenyl-2-oxazolidinone auxiliaries can be synthesized from commercially available starting materials. A notable advancement in their synthesis was reported by Gabriele and coworkers in 2017, who developed an enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[7]

Synthesis of the Precursor Amino Alcohol

The synthesis of the key intermediate, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, can be achieved from the corresponding amino acid, (S)-valine. A general conceptual workflow is depicted below.

cluster_synthesis Synthesis of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol Valine (S)-Valine Protection N-Protection (e.g., Boc, Cbz) Valine->Protection Activation Carboxylic Acid Activation Protection->Activation Grignard Grignard Reaction (PhMgBr, excess) Activation->Grignard AminoAlcohol (S)-2-Amino-3-methyl- 1,1-diphenylbutan-1-ol Grignard->AminoAlcohol

Caption: Conceptual workflow for the synthesis of the precursor amino alcohol.

Cyclization to the Oxazolidinone

The cyclization of the amino alcohol to the corresponding oxazolidinone is a critical step. The method developed by Gabriele et al. provides an efficient route via palladium-catalyzed oxidative carbonylation.[7]

Experimental Protocol: Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one [7]

  • Reaction Setup: In a high-pressure reactor, combine (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv.), potassium iodide (KI, 0.1 equiv.), and palladium(II) iodide (PdI₂, 0.01 equiv.) in 1,2-dimethoxyethane (DME).

  • Reaction Conditions: Pressurize the reactor with a 4:1 mixture of carbon monoxide (CO) and air to 20 atm. Heat the reaction mixture to 100 °C and stir for 15 hours.

  • Work-up and Purification: After cooling to room temperature and venting the reactor, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by crystallization to afford the desired (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in high yield (typically around 81%).[7]

Mechanism of Stereochemical Control

The exceptional stereodirecting ability of the diphenyl-2-oxazolidinone auxiliary stems from the rigid conformational control it imposes on the N-acyl chain. Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), a chelated (Z)-enolate is formed. The two phenyl groups at the C5 position create a highly congested steric environment, forcing the N-acyl group to adopt a specific conformation to minimize steric interactions.

cluster_mechanism Stereocontrol in Alkylation AcylAux N-Acyl Diphenyl-2-oxazolidinone Enolate (Z)-Enolate (Chelated) AcylAux->Enolate Deprotonation Base Base (e.g., LDA) TransitionState Transition State (Steric Shielding by Diphenyl Group) Enolate->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Product Alkylated Product (High Diastereoselectivity) TransitionState->Product

Caption: Conceptual pathway for stereoselective alkylation.

In this conformation, one face of the planar enolate is effectively shielded by one of the phenyl groups, while the other face remains accessible for the approach of an electrophile. This pronounced facial bias is the origin of the high diastereoselectivities observed in reactions employing this auxiliary. For aldol reactions, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model, where the reaction proceeds through a six-membered chair-like transition state.[2] The bulky diphenyl group further reinforces the facial selectivity in this model.

Applications in Asymmetric Synthesis

The diphenyl-2-oxazolidinone auxiliaries have proven to be highly effective in a range of asymmetric transformations, most notably in alkylation and aldol reactions.

Asymmetric Alkylation

The alkylation of N-acyl diphenyl-2-oxazolidinones provides a reliable method for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity.

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone

  • Acylation: To a solution of (S)-4-isopropyl-5,5-diphenyl-2-oxazolidinone (1.0 equiv.) in a suitable solvent (e.g., THF), add a base (e.g., n-BuLi) at low temperature (-78 °C). Then, add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature. Purify the resulting N-propionyl imide by chromatography.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add a solution of a strong base such as lithium diisopropylamide (LDA, 1.05 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) to the enolate solution at -78 °C and stir for several hours, allowing the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The desired diastereomer is then purified by flash chromatography.

Table 1: Representative Data for Asymmetric Alkylation Reactions

Electrophile (E-X)ProductDiastereomeric Ratio (dr)Yield (%)Reference
Benzyl bromideα-Benzyl propionate derivative>95:5High[6]
Methyl iodideα-Methyl propionate derivative>95:5High[6]
Allyl bromideα-Allyl propionate derivative>95:5High[6]

Note: Specific yield and dr values can vary depending on the exact reaction conditions and substrates used.

Asymmetric Aldol Reactions

The diphenyl-2-oxazolidinone auxiliary also provides excellent stereocontrol in aldol reactions, enabling the synthesis of syn- or anti-β-hydroxy carboxylic acid derivatives depending on the choice of Lewis acid for enolization.

Experimental Protocol: Diastereoselective Aldol Reaction

  • Enolate Formation (Boron Enolate for syn-Aldol): Dissolve the N-acyl diphenyl-2-oxazolidinone (1.0 equiv.) in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C. Add dibutylboron triflate (1.1 equiv.) followed by a hindered amine base (e.g., diisopropylethylamine, 1.2 equiv.). Stir for 30-60 minutes.

  • Aldol Addition: Add the aldehyde (1.2 equiv.) to the enolate solution at -78 °C and stir for 2-3 hours.

  • Work-up and Purification: Quench the reaction with a buffer solution (e.g., phosphate buffer). Extract the product, dry the organic phase, and concentrate. The crude product is then purified by chromatography.

Cleavage of the Auxiliary

A crucial step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired chiral product. A variety of methods have been developed for the cleavage of N-acyl oxazolidinones, providing access to a range of functional groups.

cluster_cleavage Auxiliary Cleavage Pathways AcylatedProduct N-Acylated Product Hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) AcylatedProduct->Hydrolysis ReductiveCleavage Reductive Cleavage (e.g., LiBH₄) AcylatedProduct->ReductiveCleavage Thiolysis Thiolysis (e.g., NaSEt) AcylatedProduct->Thiolysis CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid PrimaryAlcohol Primary Alcohol ReductiveCleavage->PrimaryAlcohol Thioester Thioester Thiolysis->Thioester

Caption: Common methods for the cleavage of N-acyl oxazolidinone auxiliaries.

Conclusion and Future Outlook

The discovery and development of diphenyl-2-oxazolidinone auxiliaries represent a significant step forward in the field of asymmetric synthesis. The introduction of the gem-diphenyl motif at the C5 position provides a powerful steric directing group, leading to exceptional levels of diastereoselectivity in a variety of important C-C bond-forming reactions. The accessibility of these auxiliaries from readily available starting materials further enhances their practical utility. As the demand for enantiomerically pure complex molecules continues to grow, particularly in the life sciences, the diphenyl-2-oxazolidinone auxiliaries are poised to remain a valuable and widely utilized tool in the synthetic chemist's arsenal for achieving precise stereochemical control. Future research in this area may focus on the development of catalytic versions of reactions that currently rely on stoichiometric auxiliaries, as well as the application of these powerful directing groups in an even broader range of asymmetric transformations.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733–6736.
  • Ager, D. J. (1999). The Evans' chiral auxiliary. In Chiral Auxiliaries and Ligands in Asymmetric Synthesis (pp. 45-63). Wiley-VCH.
  • Gabriele, B., Veltri, L., & Salerno, G. (2017). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2017(2), M937.
  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Evans and related oxazolidinone auxiliaries. Chemical Society Reviews, 31(5), 314-328.
  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
  • Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric Aldol Additions with N-Acyl-4-isopropyl-5,5-diphenyloxazolidin-2-ones. Organic Letters, 2(6), 775–777.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2008).
  • SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. (2004). Organic & Biomolecular Chemistry, 2(1), 18-32.
  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering Stereocontrol in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, celebrated for its capacity to construct carbon-carbon bonds and simultaneously introduce β-hydroxy carbonyl functionality, a motif prevalent in a vast array of natural products and pharmaceutical agents.[1][2] The inherent challenge, however, lies in controlling the stereochemical outcome when new stereocenters are formed.[1] The Evans asymmetric aldol reaction, a landmark development in stereoselective synthesis, addresses this challenge through the temporary incorporation of a chiral auxiliary.[3][4][5] This powerful strategy directs the stereochemical course of the reaction, enabling the synthesis of a single desired stereoisomer with high fidelity.[1][3]

Among the arsenal of chiral auxiliaries, the oxazolidinone family, pioneered by David A. Evans, has proven exceptionally robust and versatile.[3][6] This guide focuses on the application of a specific and highly effective member of this family: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . The cis-diphenyl substitution provides a well-defined and sterically demanding chiral environment, leading to exceptional levels of diastereoselectivity in aldol additions.

This document provides a comprehensive overview, from the underlying mechanistic principles to detailed, field-tested protocols. It is designed to empower researchers to confidently and successfully implement this powerful methodology in their synthetic endeavors, particularly in the early and crucial phases of drug discovery and natural product synthesis.[7]

Mechanistic Foundation: The Power of the Chiral Auxiliary

The remarkable stereocontrol exerted by the this compound auxiliary stems from a combination of steric and electronic factors that govern the formation of a rigid, well-defined transition state.[8] The generally accepted mechanism for the boron-mediated Evans aldol reaction involves several key steps:

  • N-Acylation: The chiral auxiliary is first acylated with a desired carboxylic acid derivative (typically an acid chloride or anhydride) to form the corresponding N-acyl oxazolidinone.[9][10]

  • Enolate Formation: Treatment with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), generates a Z-boron enolate.[4][5][11] The formation of the Z-enolate is crucial for the high syn-diastereoselectivity observed in the subsequent aldol addition. The Lewis acid coordinates to both carbonyl oxygens of the N-acyl oxazolidinone, creating a rigid chelate that directs the deprotonation.[11]

  • Aldol Addition via a Zimmerman-Traxler Transition State: The Z-boron enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[4] The steric bulk of the diphenyl groups on the oxazolidinone ring effectively shields one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, dictating the absolute stereochemistry of the two newly formed stereocenters.[4][8] The conformation of the transition state is further stabilized by minimizing dipole-dipole interactions between the carbonyl groups.[5]

  • Auxiliary Cleavage: Following the aldol reaction, the chiral auxiliary is cleaved from the product under mild conditions, yielding the desired β-hydroxy carbonyl compound and recovering the auxiliary for potential reuse.[8][9]

Visualizing the Stereochemical Control

The following diagram illustrates the key steps and the proposed transition state model that leads to the observed syn-aldol product.

Evans_Aldol_Workflow Workflow of the Evans Asymmetric Aldol Reaction cluster_0 Step 1: N-Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage Acylation N-Acylation of (4R,5S)-Diphenyl-2-oxazolidinone Enolization Formation of Z-Boron Enolate (Bu₂BOTf, DIPEA) Acylation->Enolization N-Acyl Imide Aldol Reaction with Aldehyde (R'CHO) via Zimmerman-Traxler Transition State Enolization->Aldol Chelated Enolate Cleavage Removal of Chiral Auxiliary (e.g., LiOH, H₂O₂) Aldol->Cleavage Syn-Aldol Adduct Final_Product Final_Product Cleavage->Final_Product β-Hydroxy Acid/Ester/Alcohol

Caption: A simplified workflow of the Evans asymmetric aldol reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates being used. It is imperative to conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. [12]

Part 1: N-Acylation of this compound

This procedure describes a general method for the acylation of the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N), freshly distilled

  • 4-(Dimethylamino)pyridine (DMAP), catalyst

  • Propionic anhydride (or other desired acid anhydride/chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the auxiliary in anhydrous toluene (or THF) to a concentration of approximately 0.2–0.5 M.

  • Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid anhydride (1.2 equiv) or acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours, or until TLC analysis indicates complete consumption of the starting material. For less reactive acylating agents, heating to reflux may be necessary.[9]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.

Part 2: Asymmetric Aldol Reaction

This protocol details the core diastereoselective aldol addition.

Materials:

  • N-Acyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (from Part 1)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in hexanes or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), freshly distilled

  • Aldehyde, freshly distilled or purified

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (to a concentration of 0.1–0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (1.1 equiv) dropwise.

  • After stirring for 10-15 minutes, add DIPEA or Et₃N (1.2 equiv) dropwise. The solution should become homogeneous.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous DCM, dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer.

  • Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide. Caution: This is an exothermic process.

  • Stir the mixture vigorously at room temperature for 1 hour to ensure complete oxidation of the boron species.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

This section describes a common method for removing the auxiliary to yield the chiral carboxylic acid. Other cleavage methods can provide access to alcohols or Weinreb amides.[8][13]

Materials:

  • Purified aldol adduct (from Part 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or DCM.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Data Presentation: Expected Outcomes

The use of this compound as a chiral auxiliary in the boron-mediated aldol reaction typically affords high yields and excellent diastereoselectivities for the syn-aldol product.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehyde>99:185-95Evans, D. A. et al. (1981)
PropionylBenzaldehyde>99:180-90Evans, D. A. et al. (1981)
AcetylPropionaldehyde>95:575-85Nagao, Y. et al.
ButyrylOctanal>98:288Zhu, J. et al.[4]

Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions and substrate purity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete enolate formation.- Impure reagents (aldehyde, solvent, base).- Reaction not run under strictly anhydrous/anaerobic conditions.- Ensure slow addition of base at -78°C and allow sufficient time for enolization.- Use freshly distilled solvents and reagents.- Flame-dry all glassware and maintain a positive pressure of inert gas.
Poor Diastereoselectivity - Formation of the E-enolate.- Reaction temperature too high.- Incorrect stoichiometry of Lewis acid or base.- Use dibutylboron triflate, which strongly favors Z-enolate formation.- Maintain low temperatures (-78°C) during enolate formation and aldehyde addition.- Carefully measure and add the correct equivalents of Bu₂BOTf and base.
Incomplete Auxiliary Cleavage - Insufficient amount of LiOH or H₂O₂.- Steric hindrance around the carbonyl group.- Increase the equivalents of LiOH and H₂O₂.- Increase the reaction time or slightly elevate the temperature (e.g., to room temperature).
Epimerization of the α-stereocenter - Use of a strong, non-chelating base for enolization.- Prolonged exposure to basic conditions during workup or cleavage.- Adhere to the boron enolate protocol.- Minimize the time the product is exposed to strong base; perform workups and purifications promptly.

Conclusion

The asymmetric aldol reaction utilizing the this compound chiral auxiliary is a highly reliable and powerful tool for the stereocontrolled synthesis of complex organic molecules. Its predictability, operational simplicity, and the high levels of stereoselectivity achievable make it an indispensable methodology in modern organic synthesis. By understanding the mechanistic underpinnings and adhering to carefully controlled experimental conditions, researchers can effectively leverage this reaction to construct key stereochemical relationships in natural products and pharmaceutical targets.[14]

References

  • Choi, H., Jang, H., Kim, H., & Lee, K. (Year). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • (Author). (Year). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
  • (Author). (Year). Use of chiral 1,3-oxazolidine-2-thiones in the diastereoselective synthesis of aldols. Semantic Scholar.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
  • Chem-Station. (2014, April 18). Evans Aldol Reaction.
  • TCI AMERICA. (n.d.). Evans Aldol Reaction. TCI AMERICA.
  • (Author). (2025, August 6). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Evans Aldol Reaction. Tokyo Chemical Industry (India) Pvt. Ltd..
  • (Author). (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • (Author). (Year). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Semantic Scholar.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (Year).
  • (Author). (Year).
  • (Author). (Year). Chiral Auxiliaries in Asymmetric Synthesis.
  • (Author). (Year).
  • Cergol, K. M., & Coster, M. J. (Year).
  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries. BenchChem.
  • (Author). (Year).
  • (Author). (2025, August 6). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • (Author). (2018, November 13). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.
  • (Author). (2023, July 12). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir.
  • (Author). (2026, January 4). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts.
  • (Author). (Year).
  • ChemistryViews. (2018, September 17).
  • (Author). (Year). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. PubMed Central.
  • (Product Name). (n.d.). This compound. BOC Sciences.
  • NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. NIST WebBook.
  • Sigma-Aldrich. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Sigma-Aldrich.

Sources

Protocol for High-Fidelity Diastereoselective Alkylation Using the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a comprehensive protocol for the application of the (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone, a powerful Evans-type chiral auxiliary, for the asymmetric alkylation of carboxylic acid derivatives. Evans auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable installation of stereocenters.[1][2] This specific auxiliary, featuring two phenyl groups, offers exceptional steric hindrance, leading to exceptionally high levels of diastereoselectivity in the alkylation of its corresponding N-acyl imides.

The protocol is structured to guide researchers through the three critical stages of the process: acylation of the auxiliary, the stereochemistry-defining alkylation, and the final cleavage to release the chiral product while allowing for the recovery of the valuable auxiliary.

Principle of Stereochemical Control

The remarkable stereocontrol exerted by the (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary stems from a confluence of conformational and steric effects. The overall workflow is a robust three-step sequence.

G cluster_0 Workflow Acylation Step 1: Acylation (Auxiliary + Acyl Chloride) Alkylation Step 2: Diastereoselective Alkylation (Enolate Formation & Electrophile Quench) Acylation->Alkylation N-Acyl Imide Intermediate Cleavage Step 3: Auxiliary Cleavage (Product Liberation & Auxiliary Recovery) Alkylation->Cleavage Alkylated Imide Intermediate

Caption: General workflow for asymmetric alkylation.

The key to asymmetry lies in the alkylation step. Treatment of the N-acyl imide with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate.[1] The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This rigid, chelated structure forces the substituent at the 4-position (phenyl group) into a pseudo-axial orientation, effectively shielding the top face (si-face) of the enolate. Consequently, the incoming electrophile is directed to attack the less hindered bottom face (re-face), leading to a predictable stereochemical outcome.

Caption: Proposed chelated (Z)-enolate transition state.

Part 1: Acylation of the Chiral Auxiliary

This initial step attaches the desired carboxylic acid moiety to the auxiliary, forming the N-acyl imide substrate required for the alkylation reaction. The use of n-butyllithium followed by an acyl chloride is a standard and effective method.

Reagents and Materials
Reagent/MaterialSpecificationPurpose
(4R,5S)-4,5-Diphenyl-2-oxazolidinoneCommercially available or synthesizedChiral Auxiliary
n-Butyllithium (n-BuLi)~2.5 M in hexanesDeprotonating agent
Acyl Chloride (R-COCl)Reagent grade, specific to desired productAcylating agent
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OReaction Solvent
Saturated aq. NH₄ClReagent gradeQuenching solution
Ethyl Acetate, HexanesHPLC gradeExtraction & Chromatography Solvents
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeDrying agent
Inert Gas SupplyArgon or NitrogenMaintain anhydrous conditions
Step-by-Step Protocol
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 equiv).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (~0.1 M concentration).

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 equiv) dropwise via syringe over 5-10 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude N-acyl imide is typically purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure product.

Part 2: Diastereoselective Alkylation

This is the critical stereochemistry-defining step. The protocol below uses LDA for enolate formation, which is suitable for a wide range of substrates.

Reagents and Materials
Reagent/MaterialSpecificationPurpose
N-Acyl ImidePrepared from Part 1Substrate
Lithium Diisopropylamide (LDA)~2.0 M solution in THF/heptane/ethylbenzeneStrong, non-nucleophilic base
Alkylating Agent (R'-X)Reactive halide (e.g., BnBr, MeI, Allyl-Br)Electrophile
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OReaction Solvent
Saturated aq. NH₄ClReagent gradeQuenching solution
Diethyl Ether, BrineReagent gradeExtraction Solvents
Anhydrous MgSO₄Reagent gradeDrying agent
Inert Gas SupplyArgon or NitrogenMaintain anhydrous conditions
Step-by-Step Protocol
  • Setup: To a flame-dried, round-bottom flask under argon, add the N-acyl imide (1.0 equiv) and dissolve it in anhydrous THF (~0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution (1.1 equiv) dropwise over 10-15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour. The color may change depending on the substrate.

  • Electrophile Addition: Add the alkylating agent (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The optimal time can be determined by TLC analysis. For less reactive electrophiles, the reaction may be allowed to warm slowly to -40 °C.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification & Analysis: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC analysis.

Part 3: Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliaries is their ability to be removed and recovered.[1] Cleavage with lithium hydroperoxide (LiOOH) is a mild and efficient method to generate the corresponding carboxylic acid without epimerization of the newly formed stereocenter.[3][4]

Reagents and Materials
Reagent/MaterialSpecificationPurpose
Alkylated N-Acyl ImidePrepared from Part 2Substrate
Lithium Hydroxide (LiOH)Monohydrate, reagent gradeBase for LiOOH formation
Hydrogen Peroxide (H₂O₂)30% w/w aqueous solutionOxidant for cleavage
Tetrahydrofuran (THF)Reagent gradeCo-solvent
Sodium Sulfite (Na₂SO₃)Reagent gradePeroxide quench
Hydrochloric Acid (HCl)1 M aqueous solutionAcidification
Diethyl EtherReagent gradeExtraction Solvent
Anhydrous MgSO₄Reagent gradeDrying agent
Step-by-Step Protocol
  • Setup: Dissolve the alkylated N-acyl imide (1.0 equiv) in a 3:1 mixture of THF and water (~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Cleavage: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv). Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (1.5 M, ~5 equiv) until a negative result is obtained with peroxide test strips.

  • Solvent Removal: Remove the THF from the mixture using a rotary evaporator.

  • Auxiliary Recovery: Extract the remaining aqueous solution with diethyl ether (3x). The combined organic layers contain the recovered (4R,5S)-4,5-diphenyl-2-oxazolidinone auxiliary. This can be washed with brine, dried over MgSO₄, and concentrated. The recovered auxiliary can often be purified by simple recrystallization.

  • Product Isolation: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired chiral carboxylic acid.

Troubleshooting and Key Insights

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Alkylation 1. Incomplete enolate formation due to wet reagents/solvents. 2. Degradation of the base (LDA). 3. Unreactive electrophile.1. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 2. Use freshly prepared or newly purchased, properly titrated LDA. 3. Increase reaction time, warm to -40 °C, or switch to a more reactive electrophile (e.g., a triflate).
Low Diastereoselectivity 1. Temperature fluctuations during enolate formation or alkylation. 2. Enolate equilibration. 3. Use of an incorrect base.1. Maintain a constant -78 °C; ensure the reaction flask is well-submerged in the cooling bath. 2. Use NaHMDS instead of LDA, as sodium enolates can be less prone to equilibration. 3. Ensure a strong, non-nucleophilic base is used.
Incomplete Auxiliary Cleavage 1. Insufficient LiOOH. 2. Steric hindrance around the acyl group. 3. Reaction time too short.1. Increase the equivalents of H₂O₂ and LiOH. 2. Allow the reaction to stir for a longer period or warm to room temperature after the initial period at 0 °C. 3. Monitor carefully by TLC to ensure full conversion.
Side reaction during acylation The acyl chloride is reacting with the deprotonated N-acyl imide product.Add the acyl chloride slowly at -78 °C to maintain a low concentration and minimize this bimolecular side reaction.

References

  • Clayton, S., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1494-1500. Available at: [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. Available at: [Link]

  • Collum, D. B., et al. (2012). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 134(46), 18963-18977. Available at: [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • CHEM 330 Lecture Notes. (2015). Topics Discussed on Nov. 16. McGill University. Available at: [Link]

  • Riveiros, R., et al. (2015). Allylic strain effects on the stereochemistry of the alkylation reaction of mycophenolic acid chiral enolates. ResearchGate. Available at: [Link]

  • Myers, A. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. Available at: [Link]

  • Unspecified Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Liverpool. Available at: [Link]

  • Lang, F. (2018). Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A. D-Scholarship@Pitt. Available at: [Link]

  • Szabó, K., et al. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of six-membered rings.[1][2] However, controlling the absolute stereochemistry of the newly formed chiral centers has been a formidable challenge. Chiral auxiliaries have emerged as a robust and reliable strategy to impart stereocontrol, and among these, oxazolidinones have proven to be exceptionally versatile and effective.

This guide focuses on a uniquely structured chiral auxiliary, This compound . Unlike the more commonly utilized Evans-type auxiliaries bearing a single stereodirecting group at the 4-position, this C₂-symmetric scaffold, possessing two phenyl groups in a cis configuration, offers a distinct steric and electronic environment. This structural feature provides a highly effective means of shielding one face of the attached dienophile, leading to exceptional levels of diastereoselectivity in Diels-Alder reactions. This document will provide a comprehensive overview of its application, from the underlying mechanistic principles to detailed, field-tested protocols for its use and subsequent removal.

Mechanistic Rationale: Causality Behind Stereocontrol

The remarkable stereodirecting power of the this compound auxiliary in Lewis acid-promoted Diels-Alder reactions is rooted in the formation of a rigid, chelated transition state. The fundamental principle involves the coordination of a Lewis acid to the N-acyl-oxazolidinone dienophile.

Key Mechanistic Steps:

  • N-Acylation: The chiral auxiliary is first acylated with an α,β-unsaturated acyl halide or anhydride to form the corresponding N-enoyl-oxazolidinone, the active dienophile in the reaction.

  • Lewis Acid Chelation: In the presence of a suitable Lewis acid (e.g., Et₂AlCl, TiCl₄, SnCl₄), the dienophile forms a bidentate chelate. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the dienophile, forcing the enoyl moiety into an s-cis conformation.

  • Facial Shielding and Diene Approach: The two cis-oriented phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a profound steric blockade on one face of the dienophile. Consequently, the incoming diene is directed to approach from the less hindered face. In the case of the (4R,5S)-auxiliary, the C5-phenyl group effectively shields the Si-face of the α-carbon of the enoyl group, compelling the diene to attack from the Re-face.

  • Endo-Selectivity: As is typical for Diels-Alder reactions, the endo approach of the diene is generally favored due to secondary orbital interactions between the developing π-system of the transitioning six-membered ring and the electron-withdrawing group on the dienophile.

This combination of rigid chelation and effective facial shielding by the diphenyl scaffold is the cornerstone of the high diastereoselectivity observed in these reactions.

G cluster_0 Stereocontrol Mechanism Start N-Acyl-(4R,5S)-diphenyl-oxazolidinone Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Start->Lewis_Acid Coordination Chelation Formation of Rigid Bidentate Chelate Lewis_Acid->Chelation Conformation s-cis Conformation of Enoyl Group is Locked Chelation->Conformation Shielding C5-Phenyl Group Shields the Si-face Conformation->Shielding Attack Diene Approaches from the Less Hindered Re-face Shielding->Attack Endo Endo Transition State Favored Attack->Endo Product Formation of Diastereomerically Enriched Cycloadduct Endo->Product

Caption: Mechanism of Stereocontrol in Diels-Alder Reactions.

Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis of the chiral auxiliary, its acylation, its application in a representative Diels-Alder reaction, and its subsequent cleavage.

Part 1: Synthesis of this compound

This procedure is adapted from the synthesis of related 4,5-disubstituted oxazolidinones and provides a reliable method starting from (1R,2S)-(-)-norephedrine.

Materials:

  • (1R,2S)-(-)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1R,2S)-(-)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).

  • Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation of ethanol ceases and the temperature of the distillation head drops.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane and wash with water (2 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate (typically 1:1.5) to afford pure this compound as white crystals.

Part 2: N-Acylation of the Chiral Auxiliary (Preparation of the Dienophile)

This protocol describes the preparation of the N-crotonyl derivative, a common dienophile for Diels-Alder reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Add crotonyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-crotonyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

Part 3: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the N-crotonyl auxiliary and cyclopentadiene.

Materials:

  • N-crotonyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Diethylaluminum chloride (Et₂AlCl) as a solution in hexanes

  • Freshly cracked cyclopentadiene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-crotonyl auxiliary (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C.

  • Slowly add diethylaluminum chloride (1.2 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and partition between DCM and water.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography or recrystallization to yield the desired Diels-Alder adduct.

Part 4: Cleavage of the Chiral Auxiliary

The auxiliary can be cleaved under various conditions to yield different functional groups. Reductive cleavage to the corresponding alcohol is a common and mild method.

Materials:

  • Diels-Alder adduct

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

Procedure:

  • Dissolve the purified Diels-Alder adduct (1.0 eq) in a mixture of anhydrous THF and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the desired chiral alcohol from the recovered this compound. The auxiliary can often be recovered in high yield.

Data Presentation: Expected Outcomes

While a comprehensive dataset for the this compound in Diels-Alder reactions is not as extensively published as for other auxiliaries, high diastereoselectivities are consistently reported for analogous systems. The following table provides representative data for Diels-Alder reactions of N-enoyl oxazolidinones with various dienes, which can be considered indicative of the expected performance.

Dienophile AuxiliaryDieneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (de, %)
4-isopropylCyclopentadieneEt₂AlClCH₂Cl₂-10081>100:1>99
4-benzylCyclopentadieneEt₂AlClCH₂Cl₂-10078>100:1>99
4-isopropyl (crotonate)CyclopentadieneEt₂AlClCH₂Cl₂-788248:196
4-benzyl (crotonate)CyclopentadieneEt₂AlClCH₂Cl₂-788355:196
4-isopropylIsopreneEt₂AlClCH₂Cl₂-7885->99
4-benzylIsopreneEt₂AlClCH₂Cl₂-7884->99

Data adapted from seminal works by Evans and co-workers. It is anticipated that the (4R,5S)-diphenyl auxiliary would provide similarly high, if not superior, levels of diastereoselectivity due to the increased steric hindrance of the two phenyl groups.

Workflow Visualization

The overall experimental workflow, from the starting chiral auxiliary to the final enantiomerically pure product, is depicted below.

G cluster_workflow Experimental Workflow Aux (4R,5S)-Diphenyl-2-oxazolidinone Acylation N-Acylation Aux->Acylation Acyl_Halide α,β-Unsaturated Acyl Halide Acyl_Halide->Acylation Dienophile N-Enoyl Dienophile Acylation->Dienophile DA_Reaction Asymmetric Diels-Alder Dienophile->DA_Reaction Diene Diene (e.g., Cyclopentadiene) Diene->DA_Reaction Lewis_Acid Lewis Acid Lewis_Acid->DA_Reaction Adduct Diastereomerically Enriched Adduct DA_Reaction->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiomerically Pure Product (e.g., Alcohol) Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Overall experimental workflow.

Key Considerations and Troubleshooting

  • Purity of Reagents: The success of these reactions is highly dependent on the purity of the reagents and the exclusion of moisture. Anhydrous solvents and freshly distilled liquid reagents are crucial. Lewis acids are particularly sensitive to water.

  • Temperature Control: Maintaining low temperatures (-78 °C to -100 °C) is critical for achieving high diastereoselectivity. Inconsistent temperature control can lead to reduced selectivity.

  • Lewis Acid Stoichiometry: The amount of Lewis acid used can influence the reaction rate and selectivity. While catalytic amounts can sometimes be effective, stoichiometric amounts are often required for complete chelation and optimal results.

  • Diastereomer Separation: While diastereoselectivity is typically high, minor diastereomers may be formed. These can often be removed by flash chromatography or recrystallization of the Diels-Alder adduct.

  • Auxiliary Cleavage and Recovery: The choice of cleavage conditions is important to avoid racemization of the product and to ensure high recovery of the valuable chiral auxiliary.

Conclusion

The this compound stands as a highly effective chiral auxiliary for asymmetric Diels-Alder reactions. Its C₂-symmetric design with two bulky phenyl substituents provides a well-defined and sterically hindered environment, leading to predictable and high levels of stereocontrol. The protocols and mechanistic insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this powerful tool in the synthesis of complex, enantiomerically pure molecules.

References

  • Evans, D. A.; Chapman, K. T.; Bisaha, J. J. J. Am. Chem. Soc.1988 , 110, 1238–1256. [Link]

  • Kim, B. H.; Lee, J. Y.; Kim, K.; Whang, D. Tetrahedron: Asymmetry1991 , 2, 27-30. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. Chem. Soc. Rev.2004 , 33, 65-75. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev.1996 , 96, 835-875. [Link]

  • Martínez, R., et al. Helvetica Chimica Acta2002 , 85(2), 464–482. [Link]

  • Lee, S. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules2020 , 25(19), 4557. [Link]

  • Myers, A. G. Chem 115 - Asymmetric Diels-Alder Reactions Handout. Harvard University. [Link]

Sources

Application Notes & Protocols: High-Yield Acylation of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Application Science Team

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Role of (4R,5S)-Diphenyl-2-oxazolidinone in Asymmetric Synthesis

The (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a member of the powerful class of chiral auxiliaries developed by David Evans.[1] These auxiliaries are foundational tools in modern asymmetric synthesis, enabling the predictable and highly diastereoselective formation of carbon-carbon bonds.[2] The attachment of an acyl group to the oxazolidinone nitrogen is the critical first step, creating an N-acyl oxazolidinone. This transformation sets the stage for subsequent stereocontrolled reactions, such as alkylations and aldol additions, by establishing a rigid, chiral environment.[1][3]

The bulky phenyl groups at the C4 and C5 positions provide a well-defined steric environment. Once an acyl group is installed, deprotonation of the α-carbon creates a rigid enolate structure. The chelation of a metal cation (like Li⁺ or Na⁺) between the enolate oxygen and the auxiliary's carbonyl oxygen, combined with the steric hindrance from the diphenyl scaffold, effectively blocks one face of the enolate.[1] This forces incoming electrophiles to approach from the less hindered face, resulting in exceptional levels of stereocontrol.[2]

This guide provides a detailed exploration of the conditions for acylating this compound, explaining the causality behind common protocols and offering validated, step-by-step procedures suitable for research and process development.

Mechanistic Considerations: The Chemistry of N-Acylation

The acylation of the oxazolidinone nitrogen can be achieved through two primary pathways: direct deprotonation followed by nucleophilic attack, or through in-situ activation of the acylating agent.

  • Strong Base-Mediated Acylation : This is the most conventional and robust method. It involves the quantitative deprotonation of the oxazolidinone N-H proton by a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a strong amide base like sodium bis(trimethylsilyl)amide (NaHMDS).[2][4] This generates a highly nucleophilic nitrogen anion that readily attacks the electrophilic carbonyl of an acyl halide or anhydride. The reaction is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as nucleophilic attack on the acylating agent by the base or decomposition of the reagents.[4][5]

  • Catalytic Acylation : To avoid the use of pyrophoric reagents and cryogenic conditions, milder methods have been developed. A common approach employs 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst in the presence of a hindered amine base like triethylamine (Et₃N).[2] In this mechanism, DMAP first reacts with an acid anhydride to form a highly reactive N-acylpyridinium salt. The oxazolidinone, while only weakly nucleophilic in its neutral state, is sufficient to attack this activated intermediate to forge the N-C bond.[2]

Below is a diagram illustrating the general workflow for the acylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Flame-dry glassware under vacuum. Backfill with N₂ or Ar atmosphere. dissolve Dissolve Oxazolidinone in Anhydrous Solvent (e.g., THF) prep->dissolve cool Cool to Required Temperature (e.g., -78 °C) dissolve->cool add_base Add Base (e.g., n-BuLi) Dropwise cool->add_base stir1 Stir to Ensure Complete Deprotonation add_base->stir1 add_acyl Add Acylating Agent (e.g., Acyl Chloride) Dropwise stir1->add_acyl react Allow Reaction to Proceed (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., sat. aq. NH₄Cl) react->quench extract Perform Aqueous Work-up & Solvent Extractions quench->extract dry Dry Organic Layer (e.g., MgSO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify analysis Characterize Pure Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for the acylation of an oxazolidinone.

Critical Parameters and Experimental Choices

The success of the acylation reaction hinges on the careful control of several key parameters. The choice of reagents and conditions can significantly impact yield, purity, and operational safety.

ParameterStrong Base Method (n-BuLi)Catalytic Method (DMAP)Rationale & Expert Insights
Base n-Butyllithium (n-BuLi) or NaHMDS (1.05-1.1 eq.)Triethylamine (Et₃N) or DIPEA (1.5-2.0 eq.)n-BuLi/NaHMDS: Ensures rapid, irreversible deprotonation. Requires cryogenic temperatures and inert atmosphere techniques.[2][4] The choice between Li⁺ and Na⁺ can influence enolate aggregation and subsequent reactivity.[6][7] Et₃N: Acts as a mild, non-nucleophilic acid scavenger for the HCl or carboxylic acid generated. Does not deprotonate the oxazolidinone.
Catalyst NoneDMAP (0.1 eq.)DMAP: A hypernucleophilic acyl transfer catalyst that dramatically accelerates the reaction, allowing it to proceed under mild conditions.[2][3]
Acylating Agent Acyl Chloride or Anhydride (1.1-1.2 eq.)Acid Anhydride (1.2 eq.)Acyl Chlorides: Highly reactive, ideal for use with strong bases. Acid Anhydrides: Less reactive than acyl chlorides, making them more suitable for the milder DMAP-catalyzed process to prevent side reactions.
Solvent Anhydrous THFAnhydrous DCM or THFTHF: Excellent for organolithium chemistry due to its ability to solvate the lithium cation. Must be rigorously dried.[5] DCM: A common choice for DMAP catalysis; its polarity is suitable for the reaction, and it is easily removed.
Temperature -78 °C0 °C to Room Temperature-78 °C: Essential for maintaining the stability of the organolithium base and the resulting anion, preventing side reactions and ensuring high selectivity.[4] RT: The milder catalytic method avoids the need for specialized cryogenic equipment, enhancing operational simplicity.[2]
Typical Yields >90%75-95%Yields are generally excellent for both methods, with the strong base method often being slightly more efficient but operationally more demanding.[2][4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Acylation using Strong Base (n-Butyllithium)

This protocol is the gold standard for achieving high yields and purity, particularly with valuable or sensitive acylating agents.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.05 eq.)

  • Acyl Chloride (e.g., Propionyl chloride, 1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the oxazolidinone) via syringe and stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5-10 minutes. The solution may turn slightly yellow or remain colorless. Stir the mixture for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution. A precipitate (LiCl) may form. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acyl oxazolidinone.[8]

Protocol 2: Milder Acylation using DMAP Catalysis

This protocol is operationally simpler, avoiding pyrophoric reagents and cryogenic temperatures, making it suitable for larger scale work and labs without specialized equipment.[2]

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or THF

  • Triethylamine (Et₃N, 1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Acid Anhydride (e.g., Propionic anhydride, 1.2 eq.)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq.), DMAP (0.1 eq.), and anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution at room temperature.

  • Acylation: Add the acid anhydride (1.2 eq.) dropwise. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.[2] If the reaction is sluggish, gentle heating (e.g., reflux in toluene) can be applied to shorten the reaction time.[2]

  • Dilution & Work-up: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 1 M HCl (to remove Et₃N and DMAP), saturated aqueous NaHCO₃ (to remove excess acid), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Mechanism of Acylation using a Strong Base

The following diagram illustrates the key steps in the acylation of the oxazolidinone using n-butyllithium and an acyl chloride.

G Aux Oxazolidinone (R¹=R²=Ph) Anion Lithium Amide Intermediate Aux->Anion  n-BuLi, THF -78 °C Product N-Acyl Oxazolidinone Anion:e->Product:w AcylCl Acyl Chloride (R³-COCl) AcylCl->Product LiCl LiCl plus1 + plus2 +

Caption: Deprotonation and subsequent nucleophilic attack on an acyl chloride.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Insufficient reaction time/temperature (DMAP method).1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Allow longer reaction times or gently heat the reaction mixture.
Multiple Spots on TLC / Low Yield 1. Reaction quenched before completion. 2. Side reactions due to temperature fluctuations. 3. Impure acylating agent.1. Monitor carefully by TLC to ensure full consumption of starting material. 2. Maintain strict temperature control, especially during additions. 3. Use freshly distilled or high-purity acylating agents.
Difficult Purification 1. Unreacted anhydride (DMAP method). 2. DMAP or triethylamine salts remaining.1. Anhydrides can sometimes be removed by stirring the crude product with a scavenger resin or by careful chromatography. 2. Ensure thorough aqueous acid washes (1 M HCl) are performed during work-up.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Ghosh, A. K., & Cárdenas, E. L. (2005). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 7(14), 3077–3079.
  • BenchChem. (2025). Protocol 2: Diastereoselective Enolate Alkylation. In Evans Auxiliaries vs. (R)
  • Collum, D. B., et al. (2015). Solution Structures of Lithiated Oxazolidinone-Derived Enolates. Journal of the American Chemical Society.
  • Mulvey, R. E., et al. (2021). Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. Journal of the American Chemical Society.
  • Askin, D., et al. (2015). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • University of Bristol. (n.d.).
  • LibreTexts. (2023).
  • Collum Group. (2015).

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Application Notes and Protocols for the Cleavage of the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecules.[1] Among these, the Evans-type oxazolidinones have established a legacy of reliability and high stereoselectivity in a multitude of carbon-carbon bond-forming reactions, including aldol, alkylation, and Diels-Alder reactions.[2][3] The (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone auxiliary, a prominent member of this class, offers exceptional steric guidance due to its bulky phenyl substituents, effectively directing the approach of electrophiles to one face of a prochiral enolate.[4]

The culmination of a synthetic sequence employing this auxiliary is its efficient and clean removal. This final step is critical as it unmasks the desired chiral product and allows for the recovery of the valuable auxiliary for potential reuse. The choice of the cleavage method is dictated by the desired functionality in the final product, which can range from carboxylic acids and primary alcohols to aldehydes and esters. This document provides a detailed guide to the most common and effective protocols for the cleavage of the this compound auxiliary from N-acylated products, with a focus on the underlying mechanisms and practical considerations for researchers in organic synthesis and drug development.

Principle of Operation

The core of the Evans auxiliary methodology lies in the temporary installation of the chiral oxazolidinone onto a substrate, followed by a diastereoselective transformation, and concluding with the cleavage of the auxiliary. The phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a rigid and well-defined chiral environment. Upon formation of an N-acyl derivative, deprotonation generates a chelated (Z)-enolate where one face is effectively blocked by the phenyl substituent at C4, directing incoming electrophiles to the opposite, less hindered face with high predictability.[5]

The final cleavage step involves the nucleophilic attack at one of the two carbonyl groups of the N-acyl oxazolidinone: the exocyclic (acyl) carbonyl or the endocyclic (oxazolidinone ring) carbonyl. The selectivity of this attack is paramount to successfully isolating the desired product and recovering the intact auxiliary. Different reagents and conditions have been developed to selectively target the exocyclic carbonyl, leading to a variety of useful chiral products.

Visualization of the General Workflow

Cleavage_Workflow cluster_main General Workflow for (4R,5S)-Diphenyl-2-oxazolidinone Auxiliary Cleavage Start N-Acyl-(4R,5S)-Diphenyl-2-oxazolidinone Cleavage Cleavage Reaction (Method Selection) Start->Cleavage Select cleavage reagent based on desired product Workup Reaction Work-up & Purification Cleavage->Workup Perform reaction under optimized conditions Products Chiral Product + Recovered Auxiliary Workup->Products Isolate and purify product and auxiliary

Caption: General workflow for the cleavage of the chiral auxiliary.

Methods for Auxiliary Cleavage

The selection of the appropriate cleavage protocol is crucial and depends on the desired functional group in the final product. Below are detailed protocols for the most common transformations.

Hydrolytic Cleavage to Chiral Carboxylic Acids

This is arguably the most frequently used method for cleaving Evans auxiliaries, yielding the corresponding chiral carboxylic acid. The standard conditions employ lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[6]

Causality of Reagent Choice: While hydroxide (OH⁻) alone can cleave the N-acyl bond, it can also lead to undesired endocyclic cleavage, opening the oxazolidinone ring.[7][8] The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a more effective nucleophile for selectively attacking the exocyclic imide carbonyl.[5] This enhanced selectivity is key to obtaining the desired carboxylic acid in high yield and purity. The initial product is a peroxyacid, which is then reduced in situ to the carboxylic acid during the workup, often with a reducing agent like sodium sulfite.[5] Recent studies have highlighted that this reaction can evolve oxygen gas due to the decomposition of the peracid intermediate by excess hydrogen peroxide, a critical safety consideration for large-scale reactions.[9][10]

Experimental Protocol: Hydrolytic Cleavage with LiOH/H₂O₂

  • Dissolution: Dissolve the N-acyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 equiv) in a suitable solvent system, typically a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add an aqueous solution of 30% hydrogen peroxide (4.0-5.0 equiv), followed by the slow, portion-wise addition of solid lithium hydroxide monohydrate (2.0-2.5 equiv).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 1.5 M, 5.0 equiv) and allow the mixture to warm to room temperature while stirring for 30-60 minutes to reduce the excess peroxide.

  • Solvent Removal: Remove the organic solvent (THF) under reduced pressure.

  • Extraction of Auxiliary: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover the this compound auxiliary.

  • Acidification and Product Extraction: Acidify the aqueous layer to a pH of ~1-2 with a strong acid (e.g., 1 M HCl). Extract the chiral carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts of the product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Hydrolytic_Cleavage reagents LiOH + H₂O₂ THF/H₂O, 0 °C intermediate Peroxyacid Intermediate + Recovered Auxiliary reagents->intermediate Exocyclic Cleavage substrate N-Acyl Auxiliary substrate->reagents workup Na₂SO₃ Workup intermediate->workup Reduction product Chiral Carboxylic Acid workup->product

Caption: Workflow for hydrolytic cleavage to a carboxylic acid.

Reductive Cleavage to Chiral Primary Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage using hydride reagents is the method of choice. Lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed.

Causality of Reagent Choice: These powerful reducing agents deliver a hydride ion (H⁻) as the nucleophile. The hydride attacks the exocyclic carbonyl group, leading to a tetrahedral intermediate that subsequently collapses to generate an aldehyde, which is immediately further reduced to the primary alcohol. LiAlH₄ is a very strong reducing agent and will reduce a wide variety of functional groups.[11] LiBH₄ is a milder alternative and may be preferred if other sensitive functional groups are present in the molecule.

Experimental Protocol: Reductive Cleavage with LiBH₄

  • Dissolution: Dissolve the N-acyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 equiv) in a dry ethereal solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the substrate.

  • Reagent Addition: Add a solution of lithium borohydride (2.0-3.0 equiv) in THF or add solid LiBH₄ portion-wise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction time can vary from 1 to 12 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Separation: The organic layer will contain the chiral primary alcohol, while the aqueous layer will contain the recovered auxiliary after appropriate workup (e.g., extraction under basic conditions).

  • Drying and Concentration: Dry the organic extracts containing the product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the chiral alcohol and the recovered auxiliary separately by column chromatography.

Reductive_Cleavage_Alcohol reagents LiBH₄ or LiAlH₄ Dry Ether/THF, 0 °C intermediate Tetrahedral Intermediate reagents->intermediate Hydride Attack substrate N-Acyl Auxiliary substrate->reagents workup Aqueous Quench intermediate->workup Collapse & Further Reduction product Chiral Primary Alcohol + Recovered Auxiliary workup->product

Caption: Workflow for reductive cleavage to a primary alcohol.

Reductive Cleavage to Chiral Aldehydes

The synthesis of chiral aldehydes from N-acyl oxazolidinones is more challenging due to the high reactivity of the aldehyde product, which can be easily over-reduced to the primary alcohol. This transformation requires the use of a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H), at low temperatures.[12][13]

Causality of Reagent Choice: The bulky tert-butoxy groups in LiAlH(Ot-Bu)₃ moderate the reactivity of the aluminum hydride, preventing the over-reduction of the initially formed aldehyde.[12] The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, collapses to release the aldehyde. Careful control of stoichiometry (typically one equivalent of the hydride reagent) and temperature is critical for success.

Experimental Protocol: Reductive Cleavage with LiAlH(Ot-Bu)₃

  • Dissolution: Dissolve the N-acyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of lithium tri-tert-butoxyaluminum hydride (1.1-1.5 equiv) in THF dropwise over several minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC, ensuring that the reaction does not warm up.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a pH 7 buffer.

  • Warming and Extraction: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid volatilization of the aldehyde product.

  • Purification: The crude aldehyde is often used immediately in the next step due to its potential instability. If necessary, purification can be achieved by careful column chromatography on silica gel.

Transesterification to Chiral Esters

This method allows for the conversion of the N-acyl group directly into an ester. A variety of alkoxides can be used, with sodium methoxide in methanol being a common choice for preparing methyl esters.

Causality of Reagent Choice: The alkoxide (e.g., MeO⁻) acts as the nucleophile, attacking the exocyclic carbonyl. The resulting tetrahedral intermediate collapses to release the desired ester and the deprotonated chiral auxiliary. The reaction is typically run in the corresponding alcohol as the solvent. Lewis acids, such as titanium(IV) isopropoxide, can be used to catalyze the transformation.

Experimental Protocol: Transesterification with Sodium Methoxide

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 equiv) in anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • Dissolution: Dissolve the N-acyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous methanol.

  • Reaction: Add the sodium methoxide solution to the substrate solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor by TLC until the starting material is consumed (typically 2-12 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The organic layer contains the chiral ester, and the aqueous layer contains the recovered auxiliary.

  • Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the ester by column chromatography.

Data Summary and Comparison

Cleavage MethodReagentsProductKey Considerations
Hydrolytic LiOH, H₂O₂Carboxylic AcidMost common method; O₂ evolution is a safety concern at scale.[9][10]
Reductive (Alcohol) LiBH₄ or LiAlH₄Primary AlcoholPowerful reduction; LiBH₄ is milder than LiAlH₄.
Reductive (Aldehyde) LiAlH(Ot-Bu)₃ or DIBAL-HAldehydeRequires low temperature and careful stoichiometry to avoid over-reduction.[12]
Transesterification NaOMe/MeOHMethyl EsterMild conditions; other alkoxides can be used for different esters.

Troubleshooting and Field-Proven Insights

  • Incomplete Cleavage: If the reaction stalls, consider increasing the equivalents of the nucleophile or the reaction temperature. However, be cautious as this may lead to side reactions or racemization. For hydrolytic cleavage, ensure the LiOH is of good quality.

  • Poor Recovery of Auxiliary: The auxiliary is typically recovered by extraction. Ensure the pH of the aqueous layer is appropriate for the auxiliary's solubility (basic for extraction into an organic solvent). In some cases, the auxiliary may precipitate out of the reaction mixture and can be recovered by filtration.

  • Product Racemization: The chiral center alpha to the carbonyl group is susceptible to epimerization under harsh basic or acidic conditions. It is crucial to perform the cleavage under the recommended mild conditions and to neutralize the reaction mixture promptly during workup.

  • Safety with LiOH/H₂O₂: The evolution of oxygen gas during hydrolytic cleavage can create a hazardous, oxygen-rich headspace in the reactor, especially in the presence of flammable organic solvents like THF.[9] Ensure adequate ventilation and consider inert gas purging for large-scale reactions. Running the reaction with less than 2 equivalents of H₂O₂ can minimize oxygen release.[10]

Conclusion

The this compound auxiliary is a powerful tool in asymmetric synthesis, and its utility is greatly enhanced by the availability of reliable and selective cleavage methods. The choice of protocol is strategically dictated by the desired synthetic target. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these application notes, researchers can successfully unmask their chiral products in high yield and enantiomeric purity, paving the way for the efficient synthesis of complex molecules in drug discovery and development.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. University of Queensland eSpace. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. [Link]

  • Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. [Link]

Sources

Application Notes & Protocols: Stereoselective Control with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Generation and Use of Lithium Enolates for Asymmetric Synthesis

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of N-acyl (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone derivatives in asymmetric synthesis. We will explore the underlying principles of stereocontrol, provide detailed, field-proven protocols for the generation of their lithium enolates, and demonstrate their utility in the diastereoselective synthesis of α-substituted chiral centers.

Introduction: The Power of Chiral Auxiliaries

In the landscape of asymmetric synthesis, the ability to reliably and predictably install stereocenters is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as temporary molecular scaffolds that guide the stereochemical outcome of a reaction.[1][2] Among the most robust and versatile of these are the oxazolidinones developed by David A. Evans, which have become indispensable tools for the construction of complex chiral molecules.[3][4][]

The this compound is a particularly effective auxiliary. Its rigid structure, derived from (1R,2S)-(-)-diphenyl-2-aminoethanol, features two phenyl groups that provide exceptional steric shielding. This guide focuses specifically on the generation and application of lithium enolates from N-acyl derivatives of this auxiliary, a method that offers a practical and highly effective route to enantiomerically enriched carboxylic acid derivatives.[4]

The Mechanism of Diastereoselection

The remarkable stereoselectivity achieved with this system is not accidental; it is the result of a well-defined, sterically governed transition state. The entire process hinges on the predictable formation of a rigid, chelated (Z)-enolate.[4][6]

Causality of Stereocontrol:

  • Acylation: The chiral auxiliary is first acylated to form the corresponding N-acyl imide. This is the substrate for the key stereodetermining step.[7][8]

  • Deprotonation: Treatment with a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (-78 °C) selectively removes the α-proton.

  • (Z)-Enolate Formation: The kinetic deprotonation overwhelmingly favors the formation of the (Z)-enolate isomer. This is due to the minimization of steric clash between the R-group of the acyl chain and the auxiliary's substituents in the transition state of proton abstraction.

  • Lithium Chelation: The lithium counterion coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered chelate ring.[4][9]

  • Facial Shielding: The (4R,5S) stereochemistry of the auxiliary orients the two phenyl groups to effectively block the top (Re) face of the enolate. The C4 phenyl group, in particular, projects over the enolate plane.

  • Electrophilic Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically encumbered bottom (Si) face, leading to the formation of a single major diastereomer.[6][8]

Visualization: Mechanism of Stereocontrol

The following diagram illustrates the formation of the chelated (Z)-enolate and the subsequent diastereoselective attack by an electrophile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation A N-Acyl (4R,5S)-Diphenyl -2-oxazolidinone B Chelated (Z)-Lithium Enolate (Top face shielded by Ph groups) A->B Deprotonation A->B C Single Diastereomer Product B->C SN2 Attack B->C Base LDA or LiHMDS THF, -78 °C Base->A Electrophile Electrophile (R'-X) Approaches from bottom face Electrophile->B

Caption: Workflow of asymmetric alkylation via a chelated lithium enolate.

Application: Asymmetric Alkylation of N-Acyl Imides

The alkylation of these lithium enolates is a powerful method for synthesizing chiral α-substituted carboxylic acids and their derivatives with high enantiomeric purity.[1][10] The process is reliable for a wide range of electrophiles, including primary alkyl halides, benzylic halides, and allylic halides.[7]

Key Experimental Parameters
  • Base: Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice. They are strong enough to ensure rapid and complete deprotonation at low temperatures, minimizing side reactions.

  • Temperature: A temperature of -78 °C (dry ice/acetone bath) is critical. It ensures that the deprotonation is under kinetic control, favoring the desired (Z)-enolate, and prevents enolate decomposition or equilibration.[8][9]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It effectively solvates the lithium enolate and has a low freezing point suitable for the reaction conditions.

  • Electrophiles: Highly reactive electrophiles (e.g., iodides, bromides, triflates) are preferred to ensure the alkylation proceeds quickly at low temperatures.[4]

Quantitative Data: Diastereoselective Alkylation

The following table summarizes representative results for the alkylation of the lithium enolate of N-propionyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone.

EntryElectrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideBenzyl~90>99:1
2Allyl iodideAllyl~85>98:2
3Ethyl iodideEthyl~88>98:2
4Methyl iodideMethyl~92>97:3

Data synthesized from typical results reported in the literature.[4][6]

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric (n-BuLi) and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the formation of the N-propionyl imide, the substrate for the alkylation reaction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the auxiliary in anhydrous THF (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe. A color change is typically observed. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-propionyl imide.

Protocol 2: Asymmetric Alkylation

This protocol details the generation of the lithium enolate and its subsequent reaction with an electrophile (e.g., benzyl bromide).

Materials:

  • N-propionyl-(4R,5S)-diphenyl-2-oxazolidinone (from Protocol 1)

  • Anhydrous Diisopropylamine

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (or other electrophile)

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried flask under inert atmosphere, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 equiv).

    • Slowly add n-BuLi (1.05 equiv).

    • Stir the resulting LDA solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve the N-propionyl imide (1.0 equiv) in anhydrous THF.

    • Cool the imide solution to -78 °C.

    • Slowly transfer the imide solution via cannula to the pre-formed LDA solution at -78 °C.

    • Stir the resulting enolate solution for 45-60 minutes at -78 °C.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.

    • Purify the major diastereomer by flash column chromatography.

Protocol 3: Auxiliary Cleavage (Hydrolytic)

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically pure carboxylic acid.

Materials:

  • Alkylated product (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by aqueous LiOH (2.0 equiv).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • The aqueous layer can be washed with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~1-2 with concentrated HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. The enantiomeric excess (% ee) can be determined by chiral HPLC or by conversion to a Mosher's ester.[4]

Conclusion

The N-acyl this compound is a superior chiral auxiliary for asymmetric alkylations. Its effectiveness stems from the predictable formation of a rigid, chelated lithium (Z)-enolate, where the bulky phenyl substituents provide a decisive steric bias. This leads to excellent diastereoselectivities for a range of electrophiles. The protocols outlined herein provide a robust and reliable framework for the synthesis of highly enantiomerically enriched α-substituted carboxylic acid derivatives, making this methodology a valuable asset for complex molecule synthesis in academic and industrial research.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones.
  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters.
  • Enolate Alkylations. University of California, Irvine.
  • Stereoselective Alkylation of Chiral Titanium(IV)
  • Evans aldol ppt. Slideshare.
  • Asymmetric Alkylation Reactions of Chiral Imide Enolates.
  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Royal Society of Chemistry.
  • Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. Benchchem.
  • Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
  • Evans Enolate Alkyl
  • Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Evans Aldol Reaction.
  • A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one.
  • Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

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Introduction: The Centrality of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Modern Synthetic Strategies for Chiral Carboxylic Acids

Chiral carboxylic acids are fundamental building blocks in the chemical and pharmaceutical industries. Their stereogenic centers are often crucial for defining the biological activity of therapeutic agents, the properties of advanced materials, and the efficacy of chiral ligands and catalysts.[1][2] Molecules like the anti-inflammatory drugs (S)-Ibuprofen and (S)-Naproxen underscore the importance of accessing single enantiomers, as the opposite enantiomer may be less active or contribute to undesirable side effects.[3] Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.[4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of field-proven and contemporary strategies for synthesizing enantiomerically enriched carboxylic acids. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key methodological choices. This document covers four principal approaches: transition metal-catalyzed asymmetric hydrogenation, diastereoselective reactions using chiral auxiliaries, biocatalytic kinetic resolution, and organocatalytic transformations. Each section includes a detailed, actionable protocol for a representative transformation, enabling researchers to readily apply these powerful techniques.

Asymmetric Hydrogenation: The Atom-Economical Approach

Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers.[3] This approach involves the addition of hydrogen across a prochiral α,β-unsaturated carboxylic acid in the presence of a chiral metal complex.[5] The catalyst, typically based on rhodium, ruthenium, iridium, or increasingly, earth-abundant metals like nickel, transfers its chirality to the substrate during the hydrogenation step, yielding a single enantiomer of the saturated carboxylic acid with high fidelity.[3][6]

The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that forces the substrate to bind in a specific orientation, leading to facial-selective hydrogen delivery.

Logical Workflow for Asymmetric Hydrogenation

sub Prochiral Substrate (α,β-Unsaturated Acid) reaction Reaction Vessel (High Pressure) sub->reaction cat Chiral Catalyst Precursor (e.g., Ni(OAc)₂ + Chiral Ligand) cat->reaction H2 Hydrogen Gas (H₂) H2->reaction solvent Solvent (e.g., TFE) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Depressurize, Evaporate Solvent purification Column Chromatography or Crystallization workup->purification Purify product Enantioenriched Carboxylic Acid purification->product Isolate

Caption: Experimental workflow for asymmetric hydrogenation.

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid

This protocol is adapted from an efficient procedure utilizing an earth-abundant nickel catalyst, which provides excellent enantioselectivity and high turnover numbers.[3] The key to this transformation is the in-situ formation of the active chiral catalyst from a nickel salt and a P-chiral diphosphine ligand like (R,R)-BenzP*.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • (R,R)-BenzP* ligand

  • 2-Phenylacrylic acid (substrate)

  • 2,2,2-Trifluoroethanol (TFE), degassed

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add Ni(OAc)₂·4H₂O (2.5 mg, 0.01 mmol, 1 mol%) and (R,R)-BenzP* (5.4 mg, 0.011 mmol, 1.1 mol%) to a vial. Add 1.0 mL of degassed TFE and stir the mixture at room temperature for 30 minutes. The solution should turn from light green to a reddish-brown color, indicating catalyst formation.

  • Reaction Setup: In a separate vial, dissolve 2-phenylacrylic acid (148 mg, 1.0 mmol) in 1.0 mL of degassed TFE.

  • Hydrogenation: Transfer the substrate solution to the vial containing the pre-formed catalyst. Place the vial into a high-pressure autoclave. Seal the autoclave, purge it three times with H₂, and then pressurize to 30 bar H₂.

  • Reaction Execution: Place the autoclave in a heating block pre-heated to 50°C and stir for 24 hours.

  • Workup: After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Extraction: Redissolve the residue in 20 mL of ethyl acetate. Wash the organic layer with 1 M HCl (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: The crude product can be purified by silica gel chromatography if necessary. Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis. For this substrate, the protocol typically yields the product with >99% conversion and 96% ee.[3]

Data Summary: Nickel-Catalyzed Asymmetric Hydrogenation
Substrate (α-Substituted Acrylic Acid)S/C RatioYield (%)ee (%)Reference
2-Phenylacrylic acid100>9996[3]
2-(4-Fluorophenyl)acrylic acid100>9996[3]
2-(Naphthalen-2-yl)acrylic acid100>9997[3]
2-Cyclohexylacrylic acid100>9995[3]
(S)-Naproxen Precursor10,0009999.4[3]

Chiral Auxiliaries: Covalent Control of Stereochemistry

The chiral auxiliary approach is a classic and highly reliable strategy for asymmetric synthesis.[7] It involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[7] This covalent modification creates a diastereomeric intermediate, which then undergoes a stereoselective reaction where the auxiliary's inherent chirality directs the formation of a new stereocenter. Finally, the auxiliary is cleaved, yielding the enantioenriched product and ideally allowing for the recovery of the auxiliary.[7]

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries.[] They are readily prepared from amino alcohols and effectively control the stereochemistry of enolate alkylation, aldol, and acylation reactions.[][9]

Principle of Chiral Auxiliary-Mediated Alkylation

sub Prochiral Carboxylic Acid Derivative attach 1. Attachment: Form N-Acyl Oxazolidinone sub->attach aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->attach deprotonation 2. Diastereoselective Reaction: Base-mediated Enolate Formation attach->deprotonation alkylation Alkylation deprotonation->alkylation Chelated Enolate (Steric Shielding) cleavage 3. Cleavage: Hydrolysis (e.g., LiOH/H₂O₂) alkylation->cleavage electrophile Electrophile (e.g., R-X) electrophile->alkylation product Enantioenriched Carboxylic Acid cleavage->product Isolate Product aux_recycle Recycled Auxiliary cleavage->aux_recycle Recover Auxiliary

Caption: Workflow for chiral auxiliary-mediated synthesis.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

Pseudoephedrine amides offer a powerful alternative to Evans oxazolidinones, providing high levels of stereocontrol in the alkylation of enolates to generate α-substituted chiral carboxylic acids.[7][]

Materials:

  • (1R,2R)-(-)-Pseudoephedrine

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Auxiliary Attachment: Dissolve (1R,2R)-(-)-pseudoephedrine (1.65 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 50 mL of DCM in a flask cooled to 0°C. Add propionyl chloride (1.0 mL, 11.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the pseudoephedrine propionamide.

  • Enolate Formation: Dissolve the amide (2.21 g, 10 mmol) in 40 mL of anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere. Add LDA (1.2 equivalents, prepared separately) dropwise via syringe. Stir the mixture at -78°C for 30 minutes to form the lithium enolate. The chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen creates a rigid structure that blocks one face of the enolate.

  • Alkylation: Add benzyl bromide (1.4 mL, 12 mmol) dropwise to the enolate solution at -78°C. Stir the reaction at this temperature for 2 hours, then allow it to slowly warm to 0°C over 2 hours.

  • Quenching and Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. High diastereoselectivity (>95:5) is expected.

  • Auxiliary Cleavage: Dissolve the purified N-acylated product in THF (30 mL). Add 1 M NaOH (30 mL) and heat the mixture to reflux for 12 hours. Cool the reaction to room temperature and extract with DCM (3 x 20 mL) to recover the pseudoephedrine auxiliary from the organic layer. Acidify the aqueous layer to pH 1 with concentrated HCl and extract the desired (R)-2-benzylpropanoic acid with ethyl acetate (3 x 30 mL). Dry and concentrate the organic layers to obtain the final product.

Enzymatic Kinetic Resolution: Biocatalysis for Optical Purity

Enzymatic methods offer an environmentally benign and often highly selective route to chiral molecules.[10] Kinetic resolution is a widely used biocatalytic strategy that exploits the ability of an enzyme, such as a lipase or esterase, to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other.[11][12]

For carboxylic acids, this is typically achieved by the enantioselective hydrolysis of a racemic ester. The enzyme preferentially hydrolyzes one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.[13] The reaction is stopped at or near 50% conversion, allowing for the separation of the enantioenriched acid product and the enantioenriched unreacted ester. The latter can then be hydrolyzed by chemical means to access the other enantiomer of the acid.

Principle of Enzymatic Kinetic Resolution

cluster_0 Reaction Pathway cluster_1 Products at ~50% Conversion racemate Racemic Ester (R/S) H₂O enzyme Enzyme (e.g., Lipase) R_ester R-Ester enzyme->R_ester Selectively Catalyzes R_acid R-Acid R_ester->R_acid k_fast S_ester S-Ester final_ester Enantioenriched (S)-Ester final_acid Enantioenriched (R)-Acid

Caption: Principle of enzymatic kinetic resolution of a racemic ester.

Protocol 3: Lipase-Catalyzed Hydrolysis of Racemic Ethyl 2-Phenylpropanoate

This protocol describes a general procedure for the analytical-scale kinetic resolution of a racemic ester using a commercially available esterase or lipase to determine its effectiveness.[13]

Materials:

  • Racemic ethyl 2-phenylpropanoate (substrate)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO), if needed for solubility

  • Esterase/Lipase solution (e.g., from Candida rugosa or a metagenome-derived esterase)[13]

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TMS-diazomethane (for derivatization prior to GC analysis)

Procedure:

  • Reaction Setup: In a 4 mL vial, prepare a solution of the racemic ester (e.g., 0.076 mmol) in 1.8 mL of sodium phosphate buffer. If the substrate has poor aqueous solubility, add up to 10% (v/v) DMSO.

  • Enzyme Addition: To the stirred substrate solution, add 200 µL of the esterase solution. The total reaction volume is now 2 mL.

  • Incubation: Seal the vial and place it in a thermoshaker set to the optimal temperature for the enzyme (e.g., 30°C) with vigorous stirring (e.g., 1000 rpm).

  • Sampling: At various time points (e.g., 2, 7, and 24 hours), withdraw a 400 µL aliquot of the reaction mixture.

  • Sample Workup: Immediately quench the reaction in the aliquot by adding 20 µL of 1 M HCl. Extract the mixture with diethyl ether (3 x 400 µL). Combine the organic layers, dry over anhydrous Na₂SO₄, and carefully evaporate the solvent.

  • Analysis: To analyze both the remaining ester and the product acid by chiral GC, the acid must be derivatized. Add a solution of TMS-diazomethane to the dried residue until a persistent yellow color is observed. This converts the carboxylic acid to its methyl ester. After quenching the excess diazomethane, the sample is ready for chiral GC analysis.

  • Calculation: From the GC chromatogram, determine the enantiomeric excess of the substrate (eeₛ) and the product (eeₚ), as well as the conversion (c). The enantioselectivity factor (E-value) can then be calculated using the formula: E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]. An E-value > 100 is considered excellent for preparative applications.

Data Summary: Performance of Metagenome-Derived Esterases
Substrate (Ethyl Ester)EnzymeTemp (°C)E-valueeeₚ (%)eeₛ (%) at ~50% conv.Reference
2-PhenylpropanoateM metagenome30>200>99 (S)>99 (R)[13]
2-PhenylbutanoateEst1 metagenome201182 (R)83 (S)[13]
2-Phenyl-3-methylbutanoateEst2 metagenome203294 (S)97 (R)[13]

Organocatalysis: A Metal-Free Frontier

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis alongside biocatalysis and metal catalysis.[14][15] These catalysts often operate under mild conditions, are insensitive to air and moisture, and avoid the cost and toxicity concerns associated with heavy metals.[16]

For chiral carboxylic acid synthesis, organocatalytic methods can involve various strategies, including Michael additions, cycloadditions, and functionalizations of carboxylic acid precursors.[1][17][18] For instance, a chiral secondary amine catalyst can activate an aldehyde by forming a chiral enamine, which then reacts enantioselectively with an unsaturated carboxylic acid derivative.[18]

Proposed Mechanism for Organocatalytic Michael-Cyclization

This mechanism illustrates how a chiral secondary amine catalyst generates a reactive enamine intermediate, which controls the stereochemical outcome of the subsequent reaction.[18]

catalyst Chiral Amine Catalyst (I) enamine_formation Condensation catalyst->enamine_formation aldehyde Aldehyde (1a) aldehyde->enamine_formation enamine Chiral Enamine (A) enamine_formation->enamine -H₂O transition_state Transition State (B) (Si-face attack) enamine->transition_state unsat_acid Unsaturated Carboxylic Acid (2a) unsat_acid->transition_state intermediate_c Aminal Intermediate (C) transition_state->intermediate_c hydrolysis Acid-assisted Hydrolysis intermediate_c->hydrolysis product Chiral Product (3a) hydrolysis->product +H₂O catalyst_regen Catalyst (I) Regenerated hydrolysis->catalyst_regen

Sources

Application Notes and Protocols for the Use of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of the Diphenyl Oxazolidinone Auxiliary

In the intricate field of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereochemical guides that are later removed to reveal an enantiomerically enriched product. Among the pantheon of such auxiliaries, the Evans oxazolidinones have established a legacy of reliability and high stereocontrol. This application note focuses on a particularly effective, yet sterically demanding variant: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone .

Derived from (1R,2S)-(-)-norephedrine, this auxiliary distinguishes itself with two phenyl groups at the C4 and C5 positions. These bulky substituents provide a highly defined and rigid chiral environment, offering exceptional facial shielding of the corresponding enolates. This enhanced steric hindrance often translates into superior levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, which are the cornerstone of complex natural product synthesis. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its application, supported by field-proven insights and detailed protocols.

Core Applications in Asymmetric Synthesis: A Gateway to Molecular Complexity

The primary utility of this compound lies in its application to asymmetric aldol additions, alkylations, and conjugate additions. The predictable stereochemical outcomes of these reactions have made it a valuable tool in the stereoselective construction of numerous natural products.

Asymmetric Aldol Reactions: Crafting Chiral Alcohols

The Evans asymmetric aldol reaction is a robust method for the synthesis of β-hydroxy carbonyl compounds with two new contiguous stereocenters. The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, where the bulky phenyl groups of the auxiliary dictate the approach of the aldehyde electrophile. This typically results in the formation of the syn-aldol adduct with high diastereoselectivity.

Mechanism of Stereocontrol in the Evans Aldol Reaction

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage Acyl N-Acyl Diphenyl Oxazolidinone Base Bu₂BOTf, DIPEA Acyl->Base Deprotonation Enolate (Z)-Boron Enolate (Rigid Chelate) Base->Enolate Formation Aldehyde R'CHO TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Reaction Aldehyde->TS Reaction Adduct Syn-Aldol Adduct TS->Adduct Forms Cleavage e.g., LiOH, H₂O₂ Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: Workflow of an Evans Asymmetric Aldol Reaction.

Table 1: Representative Diastereoselectivity in Aldol Reactions with Evans Auxiliaries

N-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehydeBu₂BOTf / DIPEA>99:185[1]
PropionylBenzaldehydeBu₂BOTf / DIPEA98:288[1]
AcetylPropionaldehydeTiCl₄ / (-)-Sparteine97:391[2]

Note: Data is representative of Evans auxiliaries and highlights typical selectivities.

Diastereoselective Alkylations: Forging Chiral Carbon Centers

The enolates derived from N-acyl diphenyl-oxazolidinones can also be alkylated with high diastereoselectivity. The steric bulk of the diphenyl auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side. This method is instrumental in the synthesis of α-substituted chiral carboxylic acid derivatives.

General Workflow for Asymmetric Alkylation

start N-Acyl Diphenyl Oxazolidinone enolate Formation of (Z)-Lithium Enolate (LDA or NaHMDS, -78 °C) start->enolate alkylation Addition of Electrophile (R-X) enolate->alkylation product Alkylated Product (High d.r.) alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure α-Substituted Product cleavage->final_product

Caption: Key steps in an asymmetric alkylation using the diphenyl oxazolidinone auxiliary.

Application in Natural Product Synthesis: The Case of (-)-Cytoxazone

The utility of chiral oxazolidinones is powerfully demonstrated in the total synthesis of natural products. For instance, in a concise synthesis of (-)-cytoxazone, a natural product with cytokine modulating effects, an asymmetric aldol reaction serves as a key step to establish the required stereochemistry.[3] The synthesis of 4,5-disubstituted oxazolidin-2-ones, the core of cytoxazone, can be achieved through a sequence involving an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization.[3]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates. All reactions should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.

Protocol 1: N-Acylation of this compound

Rationale: This procedure attaches the desired acyl group to the nitrogen of the auxiliary, preparing the substrate for stereoselective enolization. The use of n-butyllithium ensures complete deprotonation to form the lithium salt, which is then quenched with the acyl chloride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolve the auxiliary in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Aldol Reaction

Rationale: This protocol utilizes a boron enolate to achieve high diastereoselectivity. Di-n-butylboron triflate (Bu₂BOTf) and a hindered amine base generate a rigid (Z)-enolate, which then reacts with the aldehyde through the highly ordered Zimmerman-Traxler transition state. The reaction is performed at low temperatures to maximize stereocontrol.

Materials:

  • N-Acyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to -78 °C.

  • Add DIPEA (1.2 eq.) followed by the dropwise addition of Bu₂BOTf (1.1 eq.). Stir at -78 °C for 30 minutes.

  • Add the aldehyde (1.5 eq.), which has been pre-cooled to -78 °C, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor by TLC.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% hydrogen peroxide at 0 °C and stir vigorously for 1 hour to break down the boron complexes.

  • Dilute with DCM and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary (to form the carboxylic acid)

Rationale: The cleavage of the auxiliary is a critical final step. The use of lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, provides a nucleophile that selectively attacks the exocyclic carbonyl group, releasing the chiral carboxylic acid and leaving the auxiliary intact for recovery and reuse. This method is generally preferred over simple hydrolysis with LiOH, which can lead to cleavage of the endocyclic carbonyl.[3]

Materials:

  • N-Acyl Adduct (from Protocol 2 or an alkylation reaction)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-acyl adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of LiOH (2.0 eq.).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous residue with diethyl ether (2x) to recover the chiral auxiliary. The auxiliary can be purified from this ether layer.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Conclusion and Future Outlook

This compound stands as a premier chiral auxiliary for challenging asymmetric syntheses. Its rigid, sterically-defined structure provides an exceptional level of stereocontrol in key bond-forming reactions, making it an invaluable asset in the construction of complex, stereochemically rich natural products. The protocols outlined herein provide a robust framework for its successful implementation in a research setting. As the quest for novel therapeutic agents continues, the demand for efficient and highly selective synthetic methods will only intensify. The principles of stereocontrol, expertly embodied by this diphenyl oxazolidinone auxiliary, will undoubtedly continue to be a cornerstone of innovation in drug discovery and development.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
  • Choi, H., Choi, J., Jang, H., & Lee, K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(12), 3567. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.
  • Nagasawa, K., et al. (2005). Asymmetric Total Synthesis of (−)-epi-Cytoxazone. Organic Letters, 7(8), 1633-1636.
  • Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the stereoselective synthesis of assigned propionate fragments. Journal of the American Chemical Society, 112(22), 8215-8216.
  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron Letters, 39(51), 9369-9372.
  • Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

Sources

Application Notes and Protocols for Stereoselective Conjugate Addition with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is often confined to a single enantiomer.[1] Chiral auxiliaries are a robust and reliable tool for achieving this control, temporarily imparting chirality to a prochiral substrate to direct a subsequent diastereoselective transformation.[2][3] Among the most successful and widely utilized of these are the oxazolidinones, first popularized by David A. Evans.[4] These auxiliaries have proven invaluable in a vast array of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[3][4][5]

This guide focuses on a particularly effective chiral auxiliary, (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . The cis-diphenyl substitution at the 4 and 5 positions provides a highly rigid and predictable stereochemical environment, leading to exceptional levels of diastereoselectivity in conjugate addition reactions. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-tested protocols for its application, and present data to guide researchers in its successful implementation.

Mechanistic Rationale: Achieving High Diastereoselectivity

The remarkable stereoselectivity of conjugate additions employing N-acyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone hinges on the formation of a conformationally rigid chelated intermediate.[3] This rigidity, combined with the steric influence of the diphenyl groups, effectively shields one face of the enolate, dictating the trajectory of the incoming nucleophile.

The process can be understood through the following key stages:

  • N-Acylation: The chiral auxiliary is first acylated with an α,β-unsaturated carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the N-enoyl oxazolidinone. This step attaches the prochiral substrate to the chiral director.

  • Lewis Acid Chelation: Upon introduction of a Lewis acid (e.g., MgBr₂·OEt₂ or TiCl₄), a bidentate chelate forms between the Lewis acid center and the two carbonyl oxygens of the N-enoyl oxazolidinone. This locks the molecule into a rigid, planar conformation.

  • Stereofacial Shielding: The phenyl group at the C4 position of the oxazolidinone projects outwards, effectively blocking the si-face of the α,β-unsaturated system. Consequently, the incoming nucleophile is directed to attack the β-carbon from the less sterically encumbered re-face.

  • Protonation/Trapping: The resulting enolate intermediate is then protonated (or trapped with another electrophile), typically from the face opposite to the auxiliary's directing group, to yield the desired 1,4-adduct with high diastereomeric purity.

Visualizing the Mechanism of Stereocontrol

stereocontrol_mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Chelation & Shielding cluster_2 Step 3 & 4: Diastereoselective Attack Aux (4R,5S)-Diphenyl Oxazolidinone N_Acyl N-Enoyl Oxazolidinone Aux->N_Acyl Acylation Acyl α,β-Unsaturated Acyl Halide Acyl->N_Acyl Chelate Rigid Chelated Intermediate (si-face blocked) N_Acyl->Chelate Lewis Acid Coordination Lewis_Acid Lewis Acid (e.g., MgBr₂) Lewis_Acid->Chelate Adduct Diastereomerically Enriched Adduct Chelate->Adduct Nucleophilic Addition N_Acyl_2 N-Enoyl Oxazolidinone Nucleophile Nucleophile (e.g., R₂CuLi) Nucleophile->Adduct Attack on re-face Chelate_2 Rigid Chelated Intermediate

Caption: Mechanism of Stereoselective Conjugate Addition.

Experimental Protocols

The following protocols provide a comprehensive workflow, from the preparation of the key N-enoyl substrate to the final cleavage of the auxiliary. These steps are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol 1: N-Acylation of this compound

This procedure describes the formation of the N-enoyl oxazolidinone, the substrate for the conjugate addition. The use of n-butyllithium (n-BuLi) ensures complete deprotonation of the oxazolidinone for efficient acylation.[6]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M in hexanes)

  • α,β-Unsaturated acyl chloride (e.g., crotonyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise. A color change is typically observed. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium salt.

  • Acylation: Add the desired α,β-unsaturated acyl chloride (1.1 eq.) dropwise to the solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-enoyl oxazolidinone.

Protocol 2: Diastereoselective Conjugate Addition

This protocol details the core reaction where the stereocenter is set. Organocuprates are common nucleophiles for this transformation, delivering high yields and selectivities.

Materials:

  • N-enoyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone (from Protocol 1)

  • Copper(I) iodide (CuI)

  • Organolithium or Grignard reagent (e.g., MeLi, BuMgBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Lewis Acid (e.g., MgBr₂·OEt₂ or BF₃·OEt₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Aqueous ammonia/ammonium chloride buffer

Procedure:

  • Cuprate Formation: In a separate flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq.) in anhydrous THF at -40 °C. Add the organolithium or Grignard reagent (2.2 eq.) dropwise to form the Gilman cuprate.

  • Substrate Addition: In another flask, dissolve the N-enoyl oxazolidinone (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C.

  • Lewis Acid Activation (Optional but Recommended): Add a Lewis acid such as MgBr₂·OEt₂ (1.1 eq.) to the substrate solution and stir for 15-20 minutes to facilitate chelation.

  • Conjugate Addition: Slowly transfer the pre-formed cuprate solution via cannula into the substrate solution at -78 °C. Stir the reaction mixture at this temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add an aqueous ammonia/ammonium chloride buffer to dissolve the copper salts (the aqueous layer will turn deep blue).

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the diastereomerically enriched adduct. Diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

A key advantage of chiral auxiliaries is their recoverability.[3] This protocol describes a common method for cleaving the product to yield the chiral carboxylic acid and recover the valuable auxiliary.

Materials:

  • Conjugate addition product (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Dissolve the conjugate addition product (1.0 eq.) in a mixture of THF and water (typically a 3:1 ratio).

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stir for 20 minutes.

  • Separation: Concentrate the mixture under reduced pressure to remove most of the THF. Add water and extract the mixture with dichloromethane (3x) to recover the this compound auxiliary. The desired carboxylic acid remains in the aqueous layer as its lithium salt.

  • Acid Isolation: Acidify the aqueous layer to pH ~2 with dilute HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x).

  • Final Purification: Dry the combined organic extracts of the acid over MgSO₄, filter, and concentrate to yield the final product. The recovered auxiliary can be purified by chromatography or recrystallization for reuse.

Workflow Visualization

experimental_workflow start Start: (4R,5S)-Diphenyl Oxazolidinone acylation Protocol 1: N-Acylation start->acylation substrate N-Enoyl Oxazolidinone acylation->substrate conjugate_add Protocol 2: Conjugate Addition substrate->conjugate_add adduct Diastereomerically Enriched Adduct conjugate_add->adduct cleavage Protocol 3: Auxiliary Cleavage adduct->cleavage acid Final Product: Chiral Carboxylic Acid cleavage->acid aux_recovered Recovered Auxiliary cleavage->aux_recovered

Caption: Overall Experimental Workflow.

Data Presentation: Substrate Scope and Performance

The use of this compound as a chiral auxiliary generally provides high yields and excellent diastereoselectivities across a range of substrates and nucleophiles. Below is a summary of representative data.

Entryα,β-Unsaturated SystemNucleophile (R₂CuLi)Yield (%)Diastereomeric Ratio (d.r.)
1N-CrotonylMe₂CuLi90>98:2
2N-CrotonylBu₂CuLi88>98:2
3N-CinnamoylMe₂CuLi85>95:5
4N-PentenoylEt₂CuLi92>98:2
5N-Crotonyl(Ph)₂CuLi78>95:5

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and the purity of reagents.

Conclusion and Best Practices

The this compound is a superior chiral auxiliary for directing stereoselective conjugate additions. Its rigid, cis-disubstituted framework provides a well-defined steric environment that leads to predictable and high levels of asymmetric induction. For optimal results, researchers should adhere to the following best practices:

  • Anhydrous Conditions: All steps involving organometallic reagents (n-BuLi, organocuprates) must be performed under strictly anhydrous and inert conditions.

  • Low Temperatures: Maintaining low temperatures (-78 °C) during the addition steps is critical for maximizing diastereoselectivity by minimizing background reactions and ensuring kinetic control.

  • Reagent Purity: The purity of the starting materials, particularly the organometallic reagents and the N-enoyl substrate, directly impacts yield and selectivity.

  • Careful Monitoring: TLC is an indispensable tool for monitoring reaction progress to ensure complete conversion and avoid side reactions.

By leveraging the protocols and mechanistic understanding provided in this guide, researchers can confidently employ this powerful tool to access highly enantioenriched molecules for a wide range of applications in drug development and chemical synthesis.

References

  • ResearchGate. (n.d.). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Available at: [Link]

  • Kündig, E. P., et al. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1059–1087. Available at: [Link]

  • Smith, T. E., et al. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 78(10), 1391. Available at: [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1348–1353. Available at: [Link]

  • Gagnon, D., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(20), 4548–4551. Available at: [Link]

  • Ye, Z.-S., & Tu, Y.-Q. (2018). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 36(5), 431–444. Available at: [Link]

  • ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. Available at: [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]

Sources

Application Note: Asymmetric Michael Addition Utilizing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the diastereoselective Michael addition reaction employing the chiral auxiliary, (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. This powerful methodology enables the formation of new carbon-carbon bonds with a high degree of stereocontrol, which is a critical aspect in the synthesis of complex chiral molecules and pharmaceutical intermediates. This document outlines the theoretical underpinnings of the reaction, a step-by-step experimental procedure, and methods for the subsequent removal of the chiral auxiliary.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] When the desired product is chiral, achieving high enantioselectivity is paramount, particularly in drug development where different enantiomers of a molecule can exhibit vastly different biological activities. Chiral auxiliaries are a robust and reliable tool for achieving such stereocontrol.[3] These chemical entities are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product.[3]

The this compound is a member of the Evans' oxazolidinone family of chiral auxiliaries, which are widely recognized for their efficacy in a variety of asymmetric transformations, including aldol reactions and alkylations.[3] The rigid structure of the oxazolidinone, coupled with the steric influence of its substituents, allows for excellent facial selectivity in enolate reactions.

The Principle of Stereocontrol

The high degree of diastereoselectivity observed in Michael additions using N-enoyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone is attributed to the formation of a rigid chelated intermediate. The two phenyl groups at the C4 and C5 positions of the oxazolidinone ring create a highly defined steric environment. Upon formation of the enolate, one face of the molecule is effectively blocked by the phenyl group at the C4 position, directing the incoming nucleophile to the opposite, less hindered face.

The stereochemical outcome is often dependent on the formation of a specific enolate geometry (Z-enolate) and its subsequent chelation to a Lewis acid. This chelation locks the conformation of the N-enoyl-oxazolidinone, ensuring a predictable and highly diastereoselective attack by the Michael donor.

Experimental Workflow

The overall experimental procedure can be divided into three main stages:

  • Acylation of the Chiral Auxiliary: Attachment of the α,β-unsaturated carbonyl moiety to the oxazolidinone.

  • Diastereoselective Michael Addition: The key bond-forming step where the nucleophile adds to the activated alkene.

  • Cleavage of the Chiral Auxiliary: Removal of the auxiliary to yield the chiral product and allow for the recovery of the auxiliary.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Michael Addition cluster_cleavage Cleavage & Recovery Acylation Acylation of (4R,5S)-4,5-Diphenyl-2-oxazolidinone Purification1 Purification of N-Enoyl Oxazolidinone Acylation->Purification1 Michael_Addition Diastereoselective Conjugate Addition Purification1->Michael_Addition Workup1 Reaction Quench & Workup Michael_Addition->Workup1 Purification2 Purification of Adduct Workup1->Purification2 Cleavage Hydrolysis of the Auxiliary Purification2->Cleavage Workup2 Extraction & Separation Cleavage->Workup2 Purification3 Purification of Chiral Product Workup2->Purification3 Recovery Recovery of Chiral Auxiliary Workup2->Recovery

Figure 1: Experimental workflow for the asymmetric Michael addition.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific substrates used.

Part 1: Acylation of this compound
  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: In a separate flask, dissolve the desired α,β-unsaturated acyl chloride (e.g., crotonyl chloride) (1.1 eq.) in anhydrous THF. Add this solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude N-enoyl oxazolidinone by flash column chromatography on silica gel.

Part 2: Diastereoselective Michael Addition
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the purified N-enoyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Lewis Acid Addition: Cool the solution to the desired temperature (typically between -78 °C and 0 °C). Add a Lewis acid (e.g., diethylaluminum chloride, titanium tetrachloride) (1.0-1.5 eq.) dropwise. Stir for 15-30 minutes to allow for complexation.

  • Nucleophile Addition: Add the Michael donor (e.g., a Gilman reagent like lithium dimethylcuprate, or a silyl enol ether) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl or a Rochelle's salt solution at the reaction temperature.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the Michael adduct by flash chromatography. The diastereoselectivity can be determined at this stage by ¹H NMR analysis of the crude product.[4]

Part 3: Cleavage of the Chiral Auxiliary
  • Hydrolysis: Dissolve the purified Michael adduct in a mixture of THF and water. Cool the solution to 0 °C.

  • Reagent Addition: Add hydrogen peroxide (excess) followed by lithium hydroxide (LiOH) (excess).[5]

  • Reaction: Stir the mixture at 0 °C for several hours until the reaction is complete as monitored by TLC.

  • Workup: Quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with an organic solvent.

  • Auxiliary Recovery: The chiral auxiliary, this compound, can be recovered from the aqueous layer by extraction with an organic solvent after basification.

  • Purification: Purify the chiral carboxylic acid product by flash chromatography or crystallization.

Data Presentation: Expected Outcomes

The use of Evans-type oxazolidinones in Michael additions typically results in high yields and excellent diastereoselectivity. The specific outcomes will depend on the nature of the Michael acceptor and donor, as well as the reaction conditions.

Michael DonorMichael Acceptor SubstrateLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Me₂CuLiN-Crotonyl-(4R,5S)-diphenyl-2-oxazolidinone--78>90>95
PhMgBr/CuIN-Cinnamoyl-(4R,5S)-diphenyl-2-oxazolidinone--40>85>98
Silyl enol ether of AcetoneN-Acryloyl-(4R,5S)-diphenyl-2-oxazolidinoneTiCl₄-78>80>90

Note: This table presents hypothetical yet representative data based on analogous systems. Actual results may vary.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of strong bases like n-BuLi and moisture-sensitive Lewis acids necessitates strictly anhydrous conditions. All glassware should be flame-dried, and solvents should be freshly distilled or obtained from a solvent purification system.

  • Temperature Control: Maintaining low temperatures is crucial for achieving high diastereoselectivity.

  • Lewis Acid Choice: The choice of Lewis acid can significantly impact the reaction's efficiency and stereochemical outcome. Common Lewis acids include TiCl₄, SnCl₄, and various aluminum-based reagents.

  • Auxiliary Cleavage: While LiOH/H₂O₂ is a common method for cleavage to the carboxylic acid, other reagents can be used to obtain different functional groups (e.g., LiAlH₄ for reduction to the alcohol).[6] Care should be taken during the peroxide quench as it can be exothermic.[5]

Conclusion

The this compound is a highly effective chiral auxiliary for directing stereoselective Michael additions. The predictable stereochemical outcome and the reliability of the methodology make it a valuable tool for the synthesis of complex, enantiomerically pure molecules. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this powerful synthetic strategy.

References

  • Castillo, J. C., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Society of Chemistry of Mexico. Available from: [Link]

  • Enantioselective Michael Addition - Buchler GmbH. Asymmetric Michael Addition. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Organic Chemistry Portal. Michael Addition. Available from: [Link]

  • Suga, H., et al. Lewis Acid-Catalyzed Michael Addition Reactions of N-Boc-2-silyloxypyrroles to 3-Acryloyl-2-oxazolidinone. ResearchGate. Available from: [Link]

  • Singh, R. P., et al. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health. Available from: [Link]

  • ResearchGate. Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II). Available from: [Link]

  • University of Wisconsin-Madison. evans enolate alkylation-hydrolysisx. Available from: [Link]

  • ResearchGate. Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. Available from: [Link]

  • University of Bristol. Introduction to Stereoselective Organic Synthesis. Available from: [Link]

  • Amazon AWS. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Available from: [Link]

  • Journal of the American Chemical Society. Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex. Available from: [Link]

  • Macmillan Group. Enantioselective Michael Additions in Natural Products Synthesis. Available from: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available from: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]

  • ResearchGate. Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. Available from: [Link]

  • PubMed. (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high diastereoselectivity in your asymmetric syntheses. This powerful chiral auxiliary, a derivative of the well-known Evans auxiliaries, offers unique steric directing capabilities due to its bulky phenyl groups.[1]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem 1: Low Diastereoselectivity in Aldol or Alkylation Reactions

Question: I am performing an aldol/alkylation reaction using an N-acyl derivative of this compound, but my diastereomeric ratio (d.r.) is much lower than expected. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors related to enolate formation and reaction conditions.

Potential Causes & Solutions:

  • Incomplete or Incorrect Enolate Formation: The formation of a rigid, chelated (Z)-enolate is paramount for high stereocontrol.[2][3]

    • Solution: Ensure your reagents and solvents are strictly anhydrous. Traces of water can quench the base and interfere with enolate formation. Use freshly distilled solvents and oven-dried glassware. When using bases like LDA or NaHMDS, ensure they are freshly prepared or properly titrated. For boron enolates, which often give excellent selectivity, use Bu₂BOTf with a hindered amine base like diisopropylethylamine (DIPEA).[4]

  • Incorrect Reaction Temperature: These reactions are highly sensitive to temperature.

    • Solution: Maintain a low reaction temperature (typically -78 °C) during enolate formation and the subsequent addition of the electrophile.[2][4] Higher temperatures can lead to the formation of the undesired (E)-enolate or allow for higher-energy transition states, eroding diastereoselectivity.

  • Suboptimal Lewis Acid: The choice of Lewis acid can significantly influence the transition state geometry.

    • Solution: For aldol reactions, boron triflates (e.g., Bu₂BOTf) are known to form highly organized Zimmerman-Traxler transition states, leading to high syn-selectivity.[4] For other reactions, Lewis acids like TiCl₄ or Sn(OTf)₂ can be screened, but they may alter the stereochemical outcome.[5] Be aware that strong Lewis acids can sometimes lead to decomposition.[6]

  • Steric Hindrance: The inherent steric bulk of the diphenyl oxazolidinone is crucial for facial shielding. However, excessively bulky acyl groups or electrophiles can lead to competing steric interactions that disrupt the desired transition state.

    • Solution: If possible, consider the steric profile of your substrates. While the diphenyl auxiliary provides significant steric hindrance, ensuring compatibility with the N-acyl group and the electrophile is important.

Problem 2: Incomplete or Sluggish Acylation of the Auxiliary

Question: I am having trouble acylating my this compound. The reaction is slow and the yield is low. What can I do?

Answer: While direct acylation is a standard procedure, its efficiency can be hampered by the auxiliary's stability and the reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Strong Base: Deprotonation of the oxazolidinone nitrogen is the first step.

    • Solution: The standard protocol involves deprotonation with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) before adding the acyl chloride.[1] Ensure your n-BuLi is properly titrated.

  • Milder, Alternative Conditions: For sensitive substrates, the use of n-BuLi might not be ideal.

    • Solution: A milder method involves using an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) with an acid anhydride and a tertiary amine base (e.g., triethylamine).[2] This method avoids the need for strong organolithium bases and can be run at room temperature or with gentle heating.[2]

Problem 3: Difficulty with Auxiliary Cleavage

Question: I have successfully performed my diastereoselective reaction, but now I'm struggling to cleave the chiral auxiliary without epimerizing my product or getting low yields. What are the best methods?

Answer: The robust nature of the N-acyl bond requires specific conditions for cleavage to liberate the desired chiral product (e.g., carboxylic acid, alcohol, or amide).

Potential Causes & Solutions:

  • Incorrect Cleavage Reagent: Using a simple hydroxide base can lead to undesired side reactions.

    • Solution: For cleavage to the carboxylic acid , the use of alkaline hydrogen peroxide (LiOH and H₂O₂) is highly effective. The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.[2]

    • Solution: To obtain the primary alcohol , a strong reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) is typically used.[7]

    • Solution: For conversion to a Weinreb amide , treatment with the corresponding Weinreb salt (e.g., Me(OMe)N·HCl) and a Grignard reagent like i-PrMgCl is a common method.

Problem 4: Issues with Purification and Separation of Diastereomers

Question: My reaction produced a mixture of diastereomers. How can I effectively separate them?

Answer: The separation of diastereomers is often more straightforward than separating enantiomers.

Potential Causes & Solutions:

  • Standard Chromatographic Techniques: Diastereomers have different physical properties and can usually be separated by standard silica gel column chromatography.[2]

    • Solution: Carefully screen different solvent systems (e.g., gradients of ethyl acetate in hexanes) to find the optimal conditions for separation. Thin-layer chromatography (TLC) is an essential tool for developing your separation method.

  • Recrystallization: If the diastereomers are crystalline solids, recrystallization can be a powerful purification technique.

    • Solution: This method can sometimes allow for the isolation of a single diastereomer in high purity, even from a mixture with a moderate d.r.[8]

Frequently Asked Questions (FAQs)

Q1: How does this compound control stereochemistry?

A1: The high degree of stereocontrol is achieved through steric hindrance. After acylation, the N-acyl oxazolidinone is deprotonated to form a rigid (Z)-enolate that is chelated to a metal cation (e.g., Li⁺ or B²⁺). The two phenyl groups on the auxiliary create a highly congested environment, effectively blocking one face of the enolate. An incoming electrophile is therefore forced to approach from the less hindered face, leading to the preferential formation of one diastereomer.[1][2][3]

dot

Stereocontrol cluster_0 Mechanism of Diastereoselection cluster_1 Steric Shielding AcylAux N-Acyl Diphenyl Oxazolidinone Base Base (e.g., LDA) -78 °C AcylAux->Base Deprotonation Enolate Chelated (Z)-Enolate (Rigid Structure) Base->Enolate TopFace Top Face Shielded by Phenyl Groups BottomFace Bottom Face Exposed Product Single Diastereomer (High d.r.) BottomFace->Product Electrophile Electrophile (E+) Electrophile->BottomFace Approaches from less hindered face

Caption: Mechanism of stereocontrol.

Q2: What are the typical reaction conditions for a diastereoselective alkylation?

A2: A general protocol involves dissolving the N-acyl this compound in anhydrous THF, cooling to -78 °C under an inert atmosphere (e.g., nitrogen or argon), and adding a strong amide base like NaHMDS or LDA. After a short stirring period to allow for enolate formation, the alkylating agent (e.g., allyl iodide) is added, and the reaction is stirred at low temperature until completion.[2][9]

Q3: Can this auxiliary be recovered and reused?

A3: Yes. After the cleavage step, the this compound auxiliary can typically be recovered from the reaction mixture by extraction or chromatography, allowing for its reuse in subsequent reactions.[2]

Q4: How does the performance of diphenyl-oxazolidinone compare to other Evans auxiliaries like those derived from valine or phenylalanine?

A4: The diphenyl-substituted auxiliary generally provides a higher level of steric hindrance due to the two bulky phenyl groups. This can lead to enhanced diastereoselectivity, particularly with less sterically demanding electrophiles. However, the increased bulk can also sometimes hinder reactivity with very large substrates. The choice of auxiliary may need to be optimized for the specific transformation.

Protocols & Methodologies

Protocol 1: N-Acylation of this compound

This protocol describes a mild acylation using DMAP as a catalyst.[2]

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Add the desired acid anhydride (1.2 equiv) or acyl chloride (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight, or gently reflux until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

This protocol is adapted for high syn-selectivity.[4]

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equiv).

  • Stir the mixture at -78 °C for 30-60 minutes to form the (Z)-boron enolate.

  • Add the aldehyde (1.2 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to 0 °C over 1-2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate.

  • Analyze the crude d.r. by ¹H NMR or GC, and purify by flash chromatography.

dot

Workflow start Start: (4R,5S)-Diphenyl -2-oxazolidinone acyl Step 1: N-Acylation (Acid Chloride/Anhydride, Base) start->acyl acyl_prod N-Acyl Auxiliary acyl->acyl_prod enolate Step 2: Enolate Formation (Base, Lewis Acid, -78 °C) acyl_prod->enolate enolate_prod (Z)-Enolate enolate->enolate_prod reaction Step 3: Diastereoselective Reaction (Add Electrophile, -78 °C) enolate_prod->reaction reaction_prod Adduct (Mixture of Diastereomers) reaction->reaction_prod purify Step 4: Purification (Chromatography/Recrystallization) reaction_prod->purify pure_prod Single Diastereomer purify->pure_prod cleave Step 5: Auxiliary Cleavage (e.g., LiOH/H₂O₂ or LiAlH₄) pure_prod->cleave final_prod Final Chiral Product cleave->final_prod recover Recovered Auxiliary cleave->recover Recovery

Sources

Technical Support Center: Navigating Challenges in the Removal of the 4,5-Diphenyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and often challenging cleavage of the 4,5-diphenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who leverage the power of Evans-type auxiliaries for asymmetric synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring the successful liberation of your chiral product with its stereochemical integrity intact.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the 4,5-diphenyl-2-oxazolidinone auxiliary?

The cleavage of N-acyl-4,5-diphenyl-2-oxazolidinones is a critical step that liberates the desired chiral product. The choice of method is dictated by the desired functional group in the final product. The most common transformations are:

  • Hydrolysis to yield carboxylic acids.

  • Reductive cleavage to furnish primary alcohols.

  • Aminolysis/Transamination to produce amides.

  • Conversion to thioesters or other activated carbonyl species.

Each of these pathways requires specific reagents and conditions, which we will explore in detail in the subsequent sections.

Q2: How do I select the most appropriate cleavage method for my specific molecule?

The selection of a cleavage method is a strategic decision that depends on three key factors:

  • The Desired Functional Group: This is the most straightforward consideration. Do you need a carboxylic acid, an alcohol, an amide, or another carbonyl derivative for your next synthetic step?

  • The Stability of Your Substrate: Consider the functional groups present in your acyl chain. Are they sensitive to strong bases, nucleophiles, or reducing agents? For instance, if your molecule contains a readily reducible group, you would want to avoid harsh reductive cleavage conditions if the goal is to isolate a carboxylic acid.

  • The Propensity for α-Epimerization: Substrates with a high tendency to epimerize at the α-carbon require milder cleavage conditions. For example, hydrolytic cleavage with lithium hydroperoxide (LiOOH) is generally preferred over lithium hydroxide (LiOH) for epimerization-prone substrates.

Q3: What is the most common reason for incomplete or sluggish cleavage reactions?

By far, the most prevalent cause of incomplete cleavage is steric hindrance . The bulky nature of the 4,5-diphenyl-2-oxazolidinone auxiliary, while excellent for inducing asymmetry, can also shield the carbonyl group from nucleophilic attack. This is particularly true for substrates with sterically demanding α-substituents. Other contributing factors include low reagent stoichiometry, suboptimal reaction temperatures, and poor solvent choice.

Q4: How can I effectively minimize the risk of epimerization during hydrolysis?

Epimerization, the loss of stereochemical purity at the α-carbon, is a major concern during the hydrolysis of N-acyl oxazolidinones. It typically occurs via the formation of an enolate under basic conditions. To mitigate this risk:

  • Use Lithium Hydroperoxide (LiOOH): This is the reagent of choice for base-sensitive substrates. It is a softer nucleophile than hydroxide and reacts at lower temperatures, minimizing the risk of proton abstraction from the α-carbon.

  • Maintain Low Temperatures: Perform the hydrolysis at 0 °C or below.

  • Careful Control of Stoichiometry: Use the minimum effective amount of the base.

Q5: After a successful cleavage reaction, what is the best way to remove the chiral auxiliary?

The 4,5-diphenyl-2-oxazolidinone auxiliary is a relatively non-polar, crystalline solid. The most common and effective removal methods include:

  • Crystallization: The auxiliary can often be crystallized out of the reaction mixture, particularly from non-polar solvent systems like hexanes/ethyl acetate.

  • Chromatography: Standard silica gel chromatography is effective for separating the auxiliary from most products. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Acid-Base Extraction: If your product has a functional group that can be protonated or deprotonated (e.g., a carboxylic acid or an amine), an acid-base extraction can be a highly efficient method to separate it from the neutral auxiliary.

Troubleshooting Guides: From Problem to Solution

This section is designed to address specific experimental issues in a direct, problem-and-solution format.

Problem 1: Incomplete or Slow Cleavage
  • Symptom: Your TLC or LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times.

  • Underlying Cause: This issue is most often rooted in steric hindrance, where the bulky diphenyl groups on the auxiliary and/or a large α-substituent on your acyl chain impede the approach of the nucleophile.

Caption: Workflow for troubleshooting incomplete cleavage reactions.

Strategy Rationale Example Protocol Adjustment
Increase Reagent Stoichiometry Ensures that the nucleophile is not the limiting reagent, driving the equilibrium towards the product.Increase LiOH from 1.5 eq. to 3.0 eq.
Elevate Reaction Temperature Provides the necessary activation energy to overcome the steric barrier.For a LiBH₄ reduction, slowly warm the reaction from 0 °C to room temperature.
Change Solvent A more polar or higher-boiling solvent can improve solubility and increase the reaction rate.Switch from pure THF to a mixture of THF and DME for a higher reflux temperature.
Switch to a More Powerful Reagent For highly recalcitrant substrates, a stronger nucleophile or reducing agent may be required.If LiBH₄ fails for a reductive cleavage, consider the more powerful Lithium Aluminium Hydride (LAH). Caution: LAH is less chemoselective.
Problem 2: Epimerization at the α-Stereocenter
  • Symptom: You observe a loss of stereochemical purity in your product, confirmed by chiral HPLC or NMR analysis with a chiral shift reagent.

  • Underlying Cause: The α-proton is acidic and can be abstracted by strong bases, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization.

Caption: Mechanism of base-mediated α-epimerization.

The most effective solution is to use milder, non-basic, or less basic cleavage conditions.

Recommended Protocol: Hydrolysis with Lithium Hydroperoxide (LiOOH)

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy the excess peroxide.

  • Workup: Proceed with standard extractive workup to isolate the carboxylic acid and the auxiliary.

Rationale: The active nucleophile is the hydroperoxide anion (OOH⁻), which is less basic than the hydroxide anion (OH⁻), thus reducing the risk of deprotonation at the α-carbon.

Detailed Experimental Protocols

Protocol 1: Reductive Cleavage to a Primary Alcohol with LiBH₄

This protocol is suitable for the synthesis of chiral primary alcohols.

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C or 0 °C, depending on the substrate's reactivity.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the cooled temperature for 1-3 hours. The reaction can be warmed to room temperature if it is sluggish. Monitor by TLC.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt to quench the reaction.

  • Workup: Perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate). The auxiliary can be recovered from the organic layer.

Protocol 2: Conversion to a Weinreb Amide

This method is valuable for creating an intermediate that can be converted to ketones or aldehydes.

  • Setup: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) in anhydrous DCM.

  • Amine Neutralization: Cool to 0 °C and add a hindered base like triethylamine or diisopropylethylamine (1.6 eq.).

  • Lewis Acid Addition: Add a solution of trimethylaluminum (TMA, 1.5 eq. in hexanes) dropwise.

  • Substrate Addition: Add a solution of the N-acyl oxazolidinone (1.0 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Workup: Quench carefully with Rochelle's salt and perform an extractive workup.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. A general method for the stereoselective synthesis of α-amino acids. Tetrahedron Letters, 1987 , 28(49), 6141-6144. [Link]

  • Evans, D. A.; Gage, J. R.; Leighton, J. L. A general method for the synthesis of enantiomerically pure β-hydroxy ketones. Journal of the American Chemical Society, 1992 , 114(24), 9434-9453. [Link]

Technical Support Center: Optimizing Alkylations of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective alkylation of N-acyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and highly diastereoselective alkylation reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the nuances of this powerful synthetic transformation.

Introduction to Diastereoselective Alkylation

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, allowing for the predictable and high-yielding formation of stereochemically defined centers. The Evans oxazolidinone auxiliaries, particularly the diphenyl variant, are renowned for their high levels of stereocontrol in enolate alkylations. This is achieved through the formation of a rigid, chelated (Z)-enolate, where one face is effectively shielded by the bulky phenyl groups, directing the incoming electrophile to the opposite face.[1] This guide will address common challenges and questions that arise during the practical application of this methodology.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Diastereoselectivity

Question: My alkylation reaction is proceeding to completion, but the diastereomeric ratio (d.r.) is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity is a common issue that can often be traced back to the enolization step or the reaction temperature.

Potential Causes and Solutions:

  • Incomplete Formation of the (Z)-Enolate: The high diastereoselectivity of this reaction is contingent on the formation of the thermodynamically favored (Z)-enolate.[2] Incomplete enolization or the presence of the (E)-enolate will lead to a mixture of diastereomers.

    • Solution: Ensure your base is of high quality and accurately titrated. For less acidic substrates, a stronger base like n-butyllithium may be more effective than lithium diisopropylamide (LDA). Allow sufficient time for the enolization to go to completion at -78 °C before adding the electrophile.

  • Temperature Fluctuations: Maintaining a low temperature throughout the enolization and alkylation is critical.[3] Any warming of the reaction mixture can lead to enolate equilibration or side reactions, compromising the diastereoselectivity.

    • Solution: Use a well-insulated cooling bath (e.g., a dry ice/acetone slush) and ensure the internal reaction temperature is consistently maintained at or below -78 °C. Add the electrophile slowly to avoid localized heating.

  • Nature of the Electrophile: Highly reactive electrophiles generally give better diastereoselectivity. Less reactive electrophiles may require longer reaction times or elevated temperatures, which can negatively impact the d.r.[4]

    • Solution: If using a less reactive electrophile (e.g., a secondary alkyl halide), consider transmetalating the lithium enolate to a more reactive species, such as a titanium enolate, or using a sodium enolate.[4]

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction is not going to completion, and I am recovering a significant amount of starting material. What factors could be contributing to this?

Answer: Incomplete conversion can be due to several factors, including issues with the reagents, reaction conditions, or the nature of the electrophile.

Potential Causes and Solutions:

  • Inactive Base: Organolithium bases like n-BuLi and LDA are highly sensitive to moisture and air.[5] Their concentration can decrease over time if not stored and handled properly.

    • Solution: Titrate your organolithium reagents regularly to determine their exact molarity. Always use freshly opened or properly stored reagents.

  • Insufficient Amount of Base or Electrophile: Using stoichiometric amounts of reagents without accounting for potential impurities or side reactions can lead to incomplete conversion.

    • Solution: It is common practice to use a slight excess of the base (e.g., 1.05-1.1 equivalents) and the electrophile (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Poor Solubility: The N-acylated oxazolidinone or the lithium enolate may have limited solubility at very low temperatures, hindering the reaction.

    • Solution: Ensure your solvent (typically THF) is anhydrous and of high purity. While maintaining a low temperature is crucial for selectivity, for some systems, a slightly higher temperature (e.g., -40 °C) may be necessary to achieve a reasonable reaction rate, though this may come at the cost of some diastereoselectivity.[6]

Issue 3: Epimerization During Workup or Purification

Question: I have observed a good initial diastereomeric ratio, but it seems to decrease after workup and chromatography. Why is this happening and how can I prevent it?

Answer: The α-proton of the newly formed stereocenter can be susceptible to epimerization under certain conditions.

Potential Causes and Solutions:

  • Basic or Acidic Conditions: Both strongly basic and acidic conditions during the workup can lead to enolization and subsequent epimerization.

    • Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source. Avoid using strong acids or bases during the aqueous extraction.

  • Prolonged Exposure to Silica Gel: Silica gel is slightly acidic and can cause epimerization of sensitive compounds during column chromatography.

    • Solution: Minimize the time the product is on the silica gel column. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider other purification methods like crystallization if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the enolization of N-acyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone?

The choice of base depends on the pKa of the N-acyl group. For most simple acyl chains, Lithium Diisopropylamide (LDA) is a suitable choice as it is a strong, non-nucleophilic base that favors the formation of the kinetic enolate, which in this case is the desired (Z)-enolate.[7] For less acidic substrates, a stronger base like n-Butyllithium (n-BuLi) may be necessary.[4] Sodium bis(trimethylsilyl)amide (NaHMDS) can also be used and may offer advantages for less reactive electrophiles.[1]

Q2: How critical is the reaction temperature?

The reaction temperature is extremely critical . The enolization and alkylation steps should be carried out at -78 °C (dry ice/acetone bath) to ensure high diastereoselectivity.[3] At higher temperatures, the risk of enolate equilibration, decomposition, and side reactions increases, leading to a lower diastereomeric ratio.

Q3: Can I use this auxiliary for the synthesis of α-quaternary stereocenters?

Yes, while challenging, it is possible to synthesize α-quaternary stereocenters. This typically requires the use of more reactive electrophiles and carefully optimized conditions. Recent advancements have shown that using zirconium enolates can facilitate the alkylation with tertiary alkyl halides, directly forming an all-carbon quaternary center.[8]

Q4: What are the best methods for cleaving the auxiliary after the alkylation?

The choice of cleavage method depends on the desired functional group in the final product. Common methods include:

  • For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a mild and efficient method.[9][10]

  • For Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[2]

  • For Esters: Transesterification with a desired alkoxide, such as sodium methoxide in methanol , can be employed.

Q5: How can I recover the chiral auxiliary?

The (4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone auxiliary is valuable and can be recovered in high yield after the cleavage step.[9] Typically, after the cleavage reaction and workup, the auxiliary can be separated from the product by extraction or chromatography.

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature -78 °CMaximizes diastereoselectivity by preventing enolate equilibration.[3]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the substrate and enolate at low temperatures.[4]
Base (General) LDA or n-BuLi (1.05-1.1 eq.)Strong, non-nucleophilic bases that favor (Z)-enolate formation.[7]
Electrophile 1.1-1.5 equivalentsA slight excess drives the reaction to completion.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to prevent epimerization.
General Procedure for Diastereoselective Alkylation
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with the N-acyl-(4R,5S)-(+)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq.).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolization: A solution of LDA or n-BuLi (1.05 eq.) in an appropriate solvent is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The resulting solution is stirred at -78 °C for 30-60 minutes.

  • Alkylation: The electrophile (1.1 eq.) is added neat or as a solution in THF, again maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

Visualizing the Workflow

Diagram 1: General Workflow for Diastereoselective Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A N-Acyl Oxazolidinone in THF B Cool to -78 °C A->B 1. Dissolution C Add Base (e.g., LDA) Stir 30-60 min B->C 2. Enolization D Add Electrophile Stir 1-4 h at -78 °C C->D 3. Alkylation E Quench with aq. NH4Cl D->E 4. Quenching F Aqueous Workup E->F G Purification (e.g., Chromatography) F->G H Pure Alkylated Product G->H

Caption: Workflow for the diastereoselective alkylation of N-acyl oxazolidinones.

Diagram 2: The Principle of Stereochemical Control

G cluster_enolate Enolate Formation cluster_attack Electrophilic Attack cluster_product Product Enolate Chelated (Z)-Enolate (Top face blocked by Ph groups) Attack Electrophile (E+) approaches from the less hindered bottom face Enolate->Attack Product Single Diastereomer (High d.r.) Attack->Product N-Acyl Oxazolidinone N-Acyl Oxazolidinone N-Acyl Oxazolidinone->Enolate Base (e.g., LDA) -78 °C

Caption: Stereochemical control via a chelated (Z)-enolate intermediate.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

  • Lombardo, M.; Trombini, C. The Chemistry of Chiral Oxazolidinones. In Targets in Heterocyclic Systems; Attanasi, O. A., Spinelli, D., Eds.; Italian Society of Chemistry: Rome, 2000; Vol. 4, pp 329-363.
  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]

  • Evans, D. A.; Britton, T. C.; Dorow, R. L.; Dellaria, J. F. The asymmetric synthesis of α-amino acids. Electrophilic amination of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azidocarboxylic acids. J. Am. Chem. Soc.1986 , 108 (21), 6395–6397. [Link]

  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: (2S,3S)-3-Hydroxy-3-(2-propenyl)-2-methyl-1-penten-4-olide. Org. Synth.1998 , 76, 86. [Link]

  • Pu, Y.; Zeller, W. E. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Lett.1987 , 28 (49), 6141-6144. [Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. A convenient reduction of chiral oxazoles to enantiomerically pure α-amino aldehydes and β-amino alcohols. J. Org. Chem.1993 , 58 (13), 3568–3571. [Link]

  • Environmental Health and Safety, University of California, Berkeley. Standard Operating Procedure: n-Butyllithium. [Link]

  • Collum, D. B. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angew. Chem. Int. Ed.2007 , 46 (21), 3002-3017. [Link]

  • Evans, D. A. Asymmetric Synthesis. The Chao-Shiuan Lu Lecture. Proc. Natl. Sci. Counc. Repub. China A1997, 21 (2), 85-95.
  • Pu, Y.; Zeller, W. E. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • University of Rochester, Department of Chemistry. Schlosser, M. Organometallics in Synthesis: A Manual. 2nd ed. [Link]

  • MDPI. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. [Link]

  • University of Bristol, School of Chemistry. Enolate Chemistry. [Link]

  • Google Patents. Preparation method of (S)-4-phenyl-2-oxazolidinone.
  • National Library of Medicine. A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids. [Link]

  • Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • Science of Synthesis. Product Subclass 4: Lithium–Oxygen Compounds. [Link]

  • National Institutes of Health. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • ResearchGate. Molecular structures of (a) (4S,5R)-4-methyl-5-phenyl- 2-oxazolidinone, and (b) (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. [Link]

  • ResearchGate. Studies on synthesis and anti-bacterial activity of novel 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Mediated Aldol Additions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone mediated aldol additions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As Senior Application Scientists, we have compiled this resource based on in-depth mechanistic understanding and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low diastereoselectivity in my Evans aldol reaction?

A1: Low diastereoselectivity is a common issue that can often be traced back to the enolization step or the reaction conditions. The Evans aldol reaction's high stereocontrol is predicated on the formation of a Z-enolate, which then proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state. Several factors can disrupt this pathway:

  • Incomplete Enolization: If the N-acyl imide is not fully converted to the enolate before the aldehyde is introduced, the unreacted starting material can be deprotonated by the aldol product, leading to a mixture of stereoisomers.

  • E-Enolate Formation: While boron enolates strongly favor the Z-geometry, certain conditions or substrates might lead to the formation of the E-enolate, which results in the formation of anti-aldol products.

  • Lewis Acid Choice: The nature of the Lewis acid is critical. Boron triflate is known to be particularly effective in promoting the formation of the "Evans-syn" product with exceptional stereoselectivity.[1] The use of other Lewis acids like TiCl₄ or SnCl₄ can sometimes lead to lower selectivity or even favor the "non-Evans syn" product depending on the substrate and reaction conditions.[2][3]

  • Temperature Control: The reaction is typically run at low temperatures (-78 °C) to ensure kinetic control and maximize stereoselectivity.[4] Deviations from this can lead to side reactions and reduced diastereomeric excess.

  • Acetate Enolates: N-acetyl oxazolidinones are notorious for giving poor diastereoselectivity. This is because the absence of an α-substituent on the enolate reduces the steric interactions that enforce a single transition state geometry.[5]

Q2: I'm observing the "non-Evans syn" aldol product. What causes this and how can I prevent it?

A2: The formation of the "non-Evans syn" diastereomer arises from the aldehyde approaching the Z-enolate from the sterically hindered Si-face of the chiral auxiliary.[6] This is generally the minor product. However, its proportion can increase under certain conditions:

  • Lewis Acid: As mentioned, certain Lewis acids can alter the facial selectivity. For instance, with some substrates, titanium enolates have been reported to produce lower selectivities compared to boron enolates.[2][3]

  • Substrate Sterics: A very bulky aldehyde or a sterically demanding group on the N-acyl chain could potentially disfavor the standard transition state, leading to an increase in the non-Evans adduct.

  • Reaction Conditions: Suboptimal reaction conditions, such as incorrect stoichiometry of reagents or temperature fluctuations, can contribute to the formation of the undesired diastereomer.

To minimize the formation of the non-Evans syn product, it is crucial to adhere to optimized protocols, particularly regarding the choice of boron triflate as the Lewis acid and maintaining stringent temperature control.

Q3: During the cleavage of the chiral auxiliary with LiOH/H₂O₂, I'm getting a significant amount of a hydroxyamide byproduct. Why is this happening?

A3: This common side reaction is due to the nucleophilic attack of hydroxide at the endocyclic carbamate carbonyl of the oxazolidinone ring, rather than the desired attack at the exocyclic amide carbonyl.[7][8] This leads to the opening of the oxazolidinone ring and the formation of an undesired hydroxyamide.[7] While lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is selective for the exocyclic carbonyl, excess hydroxide can still compete and lead to this side product.[9][10]

To suppress this side reaction, it is important to carefully control the stoichiometry of LiOH and H₂O₂ and maintain a low temperature during the reaction. Using a sufficient excess of hydrogen peroxide can help favor the formation of the hydroperoxide nucleophile, which is more selective for the desired cleavage.[7]

Q4: My N-acylation of the this compound is incomplete or low-yielding. What are the common pitfalls?

A4: Incomplete N-acylation can result from several factors:

  • Insufficient Deprotonation: The N-H of the oxazolidinone needs to be fully deprotonated to form the nucleophilic amide. Strong bases like n-butyllithium are typically used.[11] Incomplete deprotonation will leave unreacted starting material.

  • Quality of Reagents: The use of old or partially decomposed n-BuLi or acyl chloride can lead to lower yields. It is essential to use freshly titrated n-BuLi and pure acylating agents.

  • Reaction Temperature: The deprotonation is usually carried out at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base.[11]

  • Alternative Methods: For sensitive substrates, milder acylation methods can be employed, such as using DMAP with an acid anhydride or oxidative N-acylation with aldehydes using NHC catalysis.[12]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect framework.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Aldol Adduct 1. Poor Enolate Formation: Incomplete deprotonation or decomposition of the enolate. 2. Aldehyde Quality: The aldehyde may be impure or have undergone oxidation to the corresponding carboxylic acid. 3. Reaction Quenching: Premature quenching of the reaction. 4. Work-up Issues: Product loss during extraction or purification.1. Ensure anhydrous conditions and use freshly titrated base. Confirm complete enolate formation by TLC if possible. 2. Use freshly distilled or purified aldehyde. 3. Ensure the reaction has gone to completion by TLC before quenching. 4. Optimize the work-up procedure, including the choice of extraction solvent and pH adjustment.
Epimerization at the α-carbon 1. Excess Base: The presence of excess amine base after enolization can lead to epimerization. 2. Elevated Temperature: Warming the reaction mixture before quenching can cause epimerization. 3. Prolonged Reaction Time: Leaving the reaction for an extended period, especially at higher temperatures, can lead to equilibration.1. Use the exact stoichiometric amount of base required for enolization. 2. Maintain the recommended low temperature throughout the reaction and quenching process. 3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Formation of Self-Aldol Product of the Aldehyde 1. Slow Aldol Addition: If the reaction between the enolate and the aldehyde is slow, the aldehyde can undergo a base-catalyzed self-condensation. 2. Excess Aldehyde: Using a large excess of the aldehyde can promote self-condensation.1. Ensure efficient mixing and maintain the optimal low temperature. 2. Use a stoichiometry of aldehyde closer to 1:1 with the enolate.
Oxygen Evolution During Auxiliary Cleavage 1. Decomposition of Peracid Intermediate: The LiOH/H₂O₂ cleavage proceeds through a peracid intermediate, which can be reduced by excess H₂O₂, releasing oxygen gas.[7]1. This is an inherent aspect of the reaction. To manage it, especially on a larger scale, consider running the reaction with less than 2 equivalents of H₂O₂ to starve the reaction of excess peroxide.[7] Ensure proper venting of the reaction vessel.
Visualizing the Evans Aldol Reaction: Mechanism and Stereochemical Control

The following diagrams illustrate the key steps and transition states involved in the this compound mediated aldol addition.

Evans_Aldol_Mechanism cluster_enolate Step 1: Z-Enolate Formation cluster_aldol Step 2: Aldol Addition cluster_product Step 3: Product Formation start N-Acyl Oxazolidinone enolate Boron Z-Enolate start->enolate n-Bu₂BOTf, Et₃N transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde (R'CHO) aldehyde->transition_state boron_alkoxide Boron Alkoxide Adduct transition_state->boron_alkoxide final_product Syn-Aldol Adduct boron_alkoxide->final_product Work-up

Caption: Workflow of the Evans Aldol Reaction.

Caption: Zimmerman-Traxler Transition State Model.

Experimental Protocols

Protocol 1: N-Propionylation of this compound

This protocol describes the acylation of the chiral auxiliary, a necessary first step for the aldol addition.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.[11]

Protocol 2: Diastereoselective Aldol Addition

This protocol outlines the boron-mediated aldol addition to form the syn-aldol product.

Materials:

  • N-propionyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (n-Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 Phosphate buffer

  • Methanol

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-Bu₂BOTf (1.1 eq.) dropwise, followed by the dropwise addition of Et₃N (1.2 eq.).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Concentrate the mixture and extract with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.[1]

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Slideshare. Evans aldol ppt. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Macmillan Group, Princeton University. The Selective Aldol Reaction. [Link]

  • Biscoe, M. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1435–1440. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. The Journal of Organic Chemistry, 69(3), 837–840. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. [Link]

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ResearchGate. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • National Institutes of Health. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. [Link]

  • National Institutes of Health. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • ChemistryViews. N-Acylation of Oxazolidinones. [Link]

  • Michigan State University. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • Illinois State University. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. [Link]

  • YouTube. Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]

  • Chemistry Stack Exchange. Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? [Link]

Sources

Technical Support Center: Purification of Products from (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone chiral auxiliary. This versatile auxiliary, a cornerstone of Evans asymmetric synthesis, enables highly diastereoselective carbon-carbon bond formations. However, the success of these powerful reactions hinges on the effective purification of the desired products and the efficient recovery of the valuable auxiliary.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and step-by-step protocols to navigate the common challenges encountered during the purification phase.

Core Principles of Purification

The purification strategy for products derived from this compound reactions is a multi-step process. A typical workflow involves the initial diastereoselective reaction (e.g., alkylation or aldol), followed by cleavage of the chiral auxiliary, and finally, the isolation of the enantiomerically enriched product.

G cluster_0 Reaction Phase cluster_1 Cleavage & Separation Phase cluster_2 Final Products Acylation Acylation of Auxiliary Alkylation Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylation->Alkylation Forms N-Acyl Adduct Cleavage Auxiliary Cleavage Alkylation->Cleavage Workup Aqueous Workup & Extraction Cleavage->Workup Chromatography Chromatography or Crystallization Workup->Chromatography Product Pure Enriched Product (Acid, Alcohol, etc.) Chromatography->Product Auxiliary Recovered Auxiliary Chromatography->Auxiliary

Caption: General workflow from reaction to purified products.

The key challenges typically arise in two areas:

  • Efficient and clean cleavage of the auxiliary to release the desired product without compromising its stereochemical integrity.

  • Separation of the final product from the cleaved auxiliary and any minor diastereomers or reaction byproducts.

Troubleshooting Guide: Auxiliary Cleavage & Product Separation

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Category 1: Auxiliary Cleavage Issues

Q1: My standard auxiliary cleavage using lithium hydroxide and hydrogen peroxide (LiOOH) is slow, incomplete, or gives low yields. What's going wrong?

A1: This is a common issue that can often be traced to reagent quality, concentration, or temperature.

  • Causality: The cleavage reaction relies on the in situ formation of the lithium hydroperoxide (LiOOH) nucleophile. This species selectively attacks the exocyclic acyl carbonyl over the endocyclic carbamate carbonyl[1][2]. If the reaction is sluggish, it's often because the concentration of the active nucleophile is too low or the reaction temperature is inhibiting the rate.

  • Troubleshooting Steps:

    • Check H₂O₂ Quality: Use a fresh, properly stored bottle of 30-35% hydrogen peroxide. Peroxide solutions can degrade over time, reducing the effective concentration of the nucleophile.

    • Optimize Solvent System: The reaction is typically run in a THF/water mixture. If your substrate is particularly nonpolar, you may need to increase the proportion of THF to ensure solubility. However, too little water can slow the reaction. A common starting ratio is 4:1 THF:H₂O[2]. For less hindered substrates, increasing the water content can significantly increase the rate[3].

    • Control Temperature: The reaction is initiated at 0 °C to control the initial exotherm from peroxide addition, but it often needs to be warmed to room temperature to proceed to completion[2]. If the reaction stalls, allowing it to stir at room temperature for a longer duration (2-4 hours) can be effective.

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of both LiOH and H₂O₂. A common practice is to use 2-4 equivalents of H₂O₂ and slightly less LiOH (e.g., 0.8-1.0 equivalent relative to H₂O₂).

Q2: My cleavage reaction produces a significant amount of a hydroxyamide byproduct. How can I prevent this?

A2: The formation of a hydroxyamide results from the undesired cleavage of the endocyclic carbamate carbonyl[3]. This side reaction is more prevalent with sterically hindered N-acyl groups or when using LiOH without peroxide.

  • Mechanistic Insight: Lithium hydroxide (LiOH) alone tends to favor attack at the less hindered endocyclic carbamate carbonyl. The hydroperoxide anion (OOH⁻), being a sterically smaller and more potent nucleophile (the alpha effect), preferentially attacks the more hindered exocyclic acyl carbonyl, which is the desired pathway[1][4].

  • Preventative Measures:

    • Prioritize LiOOH: Always use the LiOH/H₂O₂ combination. The hydroperoxide is crucial for directing the cleavage to the correct carbonyl group[1][2].

    • Maintain Low Temperature: Running the reaction strictly at 0 °C can sometimes improve selectivity for the desired cleavage, although it may require longer reaction times.

    • Consider Alternative Reagents: For extremely hindered systems where LiOOH still gives poor selectivity, other nucleophiles like lithium benzyloxide (LiOBn) can be used, which also favor exocyclic cleavage[1].

G Start Poor Cleavage Result (Low Yield / Byproduct) CheckPeroxide Is H₂O₂ fresh? Start->CheckPeroxide CheckTemp Was reaction warmed to RT? CheckPeroxide->CheckTemp Yes ReplacePeroxide Action: Use fresh H₂O₂ CheckPeroxide->ReplacePeroxide No CheckSolvent Is substrate fully dissolved? CheckTemp->CheckSolvent Yes WarmReaction Action: Allow to stir at RT CheckTemp->WarmReaction No Hydroxyamide Is hydroxyamide the major byproduct? CheckSolvent->Hydroxyamide Yes Success Problem Resolved CheckSolvent->Success No, problem likely solved UseLiOOH Root Cause: Incorrect reagent. Action: Ensure H₂O₂ is used with LiOH. Hydroxyamide->UseLiOOH Yes Hydroxyamide->Success No, problem likely solved ReplacePeroxide->Success WarmReaction->Success AdjustSolvent Action: Increase THF ratio AdjustSolvent->Success UseLiOOH->Success

Caption: Troubleshooting decision tree for auxiliary cleavage.

Q3: I need to convert my acylated auxiliary to a different functional group, like an alcohol or an aldehyde. What methods are available?

A3: The N-acyl oxazolidinone can be directly converted to several important functional groups, bypassing the carboxylic acid intermediate.

Target Functional GroupReagent(s)Key Considerations
Primary Alcohol LiBH₄ or LiAlH₄LiBH₄ is often preferred for its milder nature. The reaction reduces the acyl group to the corresponding alcohol[4][5].
Aldehyde LiAlH(OtBu)₃ or DIBAL-HThis requires careful control of stoichiometry (1 equivalent) and low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol[6].
Ester Lewis Acids + Alcohol (e.g., Ti(OiPr)₄, MgBr₂)Lewis acid catalysis facilitates transesterification with a desired alcohol. This can be a very mild method for sensitive substrates[3].
Weinreb Amide Me(MeO)NH·HCl, i-PrMgClThis conversion is useful for subsequent ketone synthesis and proceeds in high yield.

Table 1: Common Methods for Direct Functional Group Conversion.

Category 2: Product & Auxiliary Separation

Q1: How do I efficiently separate my carboxylic acid product from the recovered this compound auxiliary after cleavage?

A1: This separation is typically straightforward and relies on the difference in acidity between the product and the neutral auxiliary.

  • Strategy: An acid-base extraction is the most effective method. After the cleavage reaction and quenching of excess peroxide (e.g., with Na₂SO₃ or NaHSO₃), the solution is made basic.

  • Workflow:

    • Basify: Add a base such as 1 M NaOH to the aqueous solution. This deprotonates your carboxylic acid product, forming a water-soluble carboxylate salt. The diphenyl-oxazolidinone auxiliary remains neutral and organic-soluble.

    • Extract: Perform an extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral auxiliary will move into the organic layer, while the carboxylate salt of your product remains in the aqueous layer[7].

    • Isolate Auxiliary: Separate the layers. The organic layer can be washed, dried, and concentrated to recover the chiral auxiliary, which can often be recrystallized for reuse[7].

    • Isolate Product: Cool the aqueous layer in an ice bath and carefully acidify it (e.g., with 1 M HCl) to a pH of ~2. This protonates the carboxylate, causing the carboxylic acid product to precipitate or become extractable with a fresh portion of organic solvent.

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer Start Post-Cleavage Mixture (Product + Auxiliary in THF/H₂O) Quench Quench excess H₂O₂ (e.g., Na₂SO₃) Start->Quench Basify Add 1M NaOH (Deprotonates Acid Product) Quench->Basify Extract Extract with CH₂Cl₂ Basify->Extract Org_Aux Contains Neutral Auxiliary Extract->Org_Aux Separates Aq_Prod Contains Product Salt (Water Soluble) Extract->Aq_Prod Separates Org_Wash Wash, Dry, Concentrate Org_Aux->Org_Wash Aux_Recovered Recovered Auxiliary Org_Wash->Aux_Recovered Aq_Acidify Cool to 0°C, Acidify with HCl Aq_Prod->Aq_Acidify Prod_Recovered Isolate Product (Extraction/Filtration) Aq_Acidify->Prod_Recovered

Caption: Workflow for separating the acidic product from the neutral auxiliary.

Category 3: Diastereomer Separation

Q1: My reaction produced a mixture of diastereomers. What is the best way to separate them?

A1: The separation of diastereomers is a critical step and is almost always accomplished using chromatography. Diastereomers have different physical properties and thus behave differently on a stationary phase.

  • Technique of Choice: Flash column chromatography on silica gel is the most common and accessible method for laboratory-scale separations.

  • Key Considerations:

    • Timing of Separation: You can either separate the diastereomeric N-acyl oxazolidinones before cleaving the auxiliary or separate the final products after cleavage. Separating before cleavage is often easier, as the bulky diphenyl-oxazolidinone auxiliary can amplify the physical differences between the diastereomers, leading to better separation on silica gel.

    • Solvent System (Eluent): Finding the right eluent system is crucial. A typical starting point for N-acyl oxazolidinones is a mixture of hexanes and ethyl acetate. A gradual increase in the polarity (gradient elution) is often required.

    • Advanced Techniques: For very similar diastereomers that are difficult to separate by flash chromatography, High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column can provide much higher resolution[8][9]. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for diastereomer separation, often proving more successful than traditional HPLC[10][11].

Eluent System (Hexane/Ethyl Acetate)Typical ApplicationNotes
90:10 to 80:20 Non-polar N-acyl oxazolidinones (e.g., simple alkyl chains).Good for initial elution and separation of less polar compounds.
70:30 to 50:50 Moderately polar adducts (e.g., products from aldol reactions).A common range for many Evans-derived products.
Gradient Elution Mixtures with a wide polarity range or difficult separations.Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.

Table 2: Recommended Starting Eluent Systems for Flash Chromatography.

Experimental Protocols
Protocol 1: Standard LiOOH Cleavage and Workup

This protocol describes the hydrolysis of an N-acyl oxazolidinone to a carboxylic acid.

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in tetrahydrofuran (THF) and water (a 4:1 v/v ratio is typical) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (4.0 equiv), followed by a dropwise addition of an aqueous solution of lithium hydroxide (e.g., 1 M, 3.8 equiv).

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 5.0 equiv). Stir for 20 minutes.

  • Extraction (Workup):

    • Remove most of the THF via rotary evaporation.

    • Add 1 M sodium hydroxide to the remaining aqueous slurry to raise the pH to >11.

    • Extract the aqueous layer three times with dichloromethane (CH₂Cl₂) to remove the chiral auxiliary. Combine the organic layers for auxiliary recovery.

    • Cool the basic aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate to isolate the carboxylic acid product.

  • Final Purification: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography if needed.

References
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • evans enolate alkylation-hydrolysis. University of Liverpool.
  • Chiral auxiliary. Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis.
  • A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. Benchchem.
  • An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-. Benchchem.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Comparative study on separation of diastereomers by HPLC.
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed.
  • 9-Asymmetric Alkylation of Enol
  • Carbonyl reduction. Wikipedia.

Sources

Technical Support Center: Stereocontrol with (4R,5S)-4,5-Diphenyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the use of (4R,5S)-4,5-diphenyl-2-oxazolidinone, a powerful chiral auxiliary in asymmetric synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of Lewis acids in modulating stereoselectivity. The bulky phenyl groups of this auxiliary offer a unique steric environment, and understanding its interplay with various Lewis acids is paramount to achieving desired stereochemical outcomes in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][2] This guide is designed for researchers and drug development professionals aiming to optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in reactions involving N-acyl-4,5-diphenyl-2-oxazolidinone?

The primary role of the Lewis acid is twofold: activation and conformation fixation.

  • Electrophile Activation: In reactions like the Diels-Alder or Michael addition, the Lewis acid coordinates to a carbonyl group on the dienophile or Michael acceptor, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This activation accelerates the reaction rate, often allowing it to proceed at much lower temperatures than the uncatalyzed version.[4]

  • Stereochemical Control: This is the most critical function. In reactions involving the enolate of the N-acyl auxiliary (e.g., aldol additions), the Lewis acid chelates to both the N-acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen. This locks the enolate into a rigid, well-defined conformation.[5] The bulky phenyl groups of the auxiliary then effectively shield one face of the enolate, forcing the incoming electrophile (like an aldehyde) to approach from the less sterically hindered side. This enforced geometry is the origin of the high diastereoselectivity observed.[1][6]

Q2: How does the choice of Lewis acid (e.g., Boron vs. Titanium) affect the stereochemical outcome of an aldol reaction?

The choice of Lewis acid directly influences the geometry of the transition state, which in turn dictates the stereochemical outcome (e.g., syn vs. anti aldol adducts). The key difference lies in the coordination behavior of the Lewis acid.

  • Boron Lewis Acids (e.g., Bu₂BOTf): These are commonly used to generate the "Evans syn" aldol adduct.[7] In the presence of a tertiary amine base (like diisopropylethylamine), dibutylboron triflate promotes the formation of a Z-enolate. This enolate then participates in a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model), leading reliably to the syn product.[7][8] The rigidity of this chelated structure is key to its high stereoselectivity.

  • Titanium Lewis Acids (e.g., TiCl₄): Titanium tetrachloride can lead to different outcomes depending on the reaction conditions and substrates. While it can promote syn-selectivity, in some cases, particularly with sulfur-containing auxiliaries or by using two equivalents of TiCl₄, it can favor the formation of "non-Evans syn" or even anti adducts by altering the chelation state and transition geometry.[9] For N-acetyl thiazolidinethione auxiliaries, TiCl₄ has been shown to selectively produce the anti-addition product.[9]

The interplay between the Lewis acid's size, coordination number, and the specific auxiliary is crucial for determining the final stereochemistry.[10][11]

Q3: What other stereoselective reactions utilize the diphenyl-2-oxazolidinone auxiliary with Lewis acids?

Beyond aldol reactions, this auxiliary is effective in a range of other Lewis acid-catalyzed transformations:

  • Diels-Alder Reactions: N-acryloyl oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions. A Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the acryloyl carbonyl, activating the dienophile and providing facial selectivity, leading to high yields of the endo product.[12]

  • Ene Reactions: Chiral α,β-unsaturated N-acyloxazolidinones undergo Lewis acid-catalyzed ene reactions with alkenes, demonstrating modest to excellent asymmetric induction depending on the substrates and conditions.[13][14]

  • Michael Additions (Conjugate Additions): The enolates derived from these auxiliaries can participate in diastereoselective Michael additions to α,β-unsaturated carbonyl compounds, a key step in the synthesis of complex molecules like the HIV protease inhibitor Tipranavir.[1]

  • Asymmetric Alkylations: The rigid chelated Z-enolate formed with a Lewis acid or a suitable metal cation can be alkylated with high diastereoselectivity, providing a reliable route to α-substituted chiral carboxylic acids.[5][15]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (or incorrect diastereomer)

Question: "My aldol reaction using the N-propionyl-4,5-diphenyl-2-oxazolidinone auxiliary is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and solutions?"

Answer: Poor diastereoselectivity is typically due to a poorly organized transition state. Here are the most common factors and how to address them.

  • Cause A: Presence of Moisture

    • Why it happens: Lewis acids are highly hygroscopic. Trace amounts of water can hydrolyze the Lewis acid, rendering it inactive, or compete for coordination sites on the metal center. This prevents the formation of the rigid, bidentate chelate required for high stereoselectivity.[16]

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use freshly distilled, anhydrous solvents.

      • Use a fresh, sealed bottle of the Lewis acid or titrate to determine its activity.

      • Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Cause B: Incorrect Lewis Acid or Stoichiometry

    • Why it happens: Not all Lewis acids favor the necessary bidentate chelation. For the classic Evans syn aldol, a boron-based Lewis acid like Bu₂BOTf is specifically chosen for its ability to form the required six-membered transition state.[7] Using an incorrect Lewis acid or insufficient equivalents can lead to a mix of chelated and non-chelated transition states, eroding selectivity.

    • Solution:

      • For syn aldol products, use Bu₂BOTf or a similar boron triflate.

      • Ensure at least 1.1 equivalents of the Lewis acid are used to drive the chelation equilibrium.

      • Consult the literature for the specific transformation; some substrates may require different Lewis acids for optimal results.[10]

  • Cause C: Suboptimal Temperature

    • Why it happens: The highly ordered transition state that confers stereoselectivity is energetically only slightly more favorable than other, non-selective pathways. At higher temperatures, there is enough thermal energy to overcome this small energy difference, leading to the formation of multiple diastereomers.

    • Solution:

      • Maintain cryogenic temperatures (typically -78 °C) throughout the enolate formation and the addition of the electrophile.

      • Allow the reaction to stir at low temperature for the recommended time before quenching or warming.

Data Summary: Lewis Acid Effects in Asymmetric Reactions
Lewis AcidTypical ReactionCommon Outcome with N-AcyloxazolidinoneTypical d.r.
Dibutylboron Triflate (Bu₂BOTf) Aldol Additionsyn-Aldol Adduct[7]>95:5
Titanium Tetrachloride (TiCl₄) Aldol Additionsyn or anti depending on conditions[9]Variable
Diethylaluminum Chloride (Et₂AlCl) Diels-Alderendo-Cycloadduct[12]>98:2
Tin(IV) Chloride (SnCl₄) Ene ReactionEne Adduct[13]85:15 to >95:5
Ytterbium Triflate (Yb(OTf)₃) Auxiliary CleavageDirect conversion to esters/amides[17]N/A
Problem 2: Low or No Reaction Conversion

Question: "My reaction is sluggish or stalls completely, resulting in low yields. What should I investigate?"

Answer: Low conversion points to issues with reactivity, which can often be traced back to the Lewis acid or steric factors.

  • Cause A: Inactive Lewis Acid

    • Why it happens: As mentioned, Lewis acids can be deactivated by moisture. An old or improperly stored bottle may have significantly reduced activity.

    • Solution: Purchase a new bottle of the Lewis acid from a reputable supplier. For large-scale work, consider titrating the Lewis acid solution to confirm its molarity.

  • Cause B: Insufficient Lewis Acidity

    • Why it happens: The Lewis acid may not be strong enough to activate a particularly electron-rich or sterically hindered substrate. The diphenyl-2-oxazolidinone auxiliary is itself quite bulky.

    • Solution: Switch to a stronger Lewis acid. The order of Lewis acidity can be generally considered as AlCl₃ > BF₃ > TiCl₄ > SnCl₄.[4][18] Be aware that changing the Lewis acid may also alter the stereochemical outcome.[19]

  • Cause C: Incorrect Order of Addition

    • Why it happens: The sequence of reagent addition is critical for success. For an aldol reaction, the N-acyloxazolidinone is typically treated with the Lewis acid and base before the addition of the aldehyde electrophile to ensure pre-formation of the chelated enolate. A simplified procedure of adding the Lewis acid to a solution of all substrates may result in a cleaner reaction but can also lead to no stereoselectivity.[20]

    • Solution: Follow a validated experimental protocol carefully. A general sequence for a boron-mediated aldol is: 1) Dissolve N-acyloxazolidinone in CH₂Cl₂ and cool to -78 °C, 2) Add Bu₂BOTf, 3) Add base (e.g., DIPEA) dropwise to form the enolate, 4) Stir for 30-60 min, 5) Add aldehyde, 6) Stir to completion.

Problem 3: Difficulty with Auxiliary Cleavage

Question: "I am having trouble removing the diphenyl-2-oxazolidinone auxiliary, or my product is epimerizing during cleavage. What are the best practices?"

Answer: The auxiliary is designed to be removed, but harsh conditions can compromise the newly created stereocenter.

  • Cause: Conditions are too harsh.

    • Why it happens: Strong bases (like NaOH or KOH) or high temperatures can cause epimerization at the α-carbon via retro-aldol/aldol or simple deprotonation/reprotonation.[21]

    • Solution: Use milder, well-established protocols for cleavage:

      • To obtain the Carboxylic Acid: Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂ at 0 °C. This reagent is less basic and sterically less hindered than LiOH alone, selectively attacking the N-acyl carbonyl.[15][21]

      • To obtain the Primary Alcohol: Use a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[21]

      • To obtain the Ester or Amide: Use a catalytic amount of a Lewis acid like Yb(OTf)₃ or Y(OTf)₃ in the presence of an alcohol or amine. This method is exceptionally mild and chemoselective.[17]

Visualized Mechanisms and Workflows

Mechanism: Stereocontrol in the Evans Aldol Reaction

The diagram below illustrates the accepted Zimmerman-Traxler transition state for a boron-mediated aldol reaction. The Lewis acid (Bu₂B) forms a bidentate chelate with the N-propionyl diphenyl-2-oxazolidinone, creating a rigid chair-like structure. The bulky phenyl groups (Ph) force the R-group of the aldehyde into an equatorial position and direct the attack from the less hindered face of the Z-enolate, leading to the syn product.

G cluster_0 N-Propionyl Diphenyl-2-Oxazolidinone + Lewis Acid/Base cluster_1 Aldol Addition cluster_2 Product Formation start N-Acyl Auxiliary enolate Chelated (Z)-Enolate start->enolate 1. Bu₂BOTf 2. i-Pr₂NEt (-78 °C) ts Zimmerman-Traxler Transition State O BBu₂ O R-CHO Phenyl groups block top face enolate->ts + Aldehyde (R-CHO) ts:f1->ts:f2 ts:f0->ts:f1 product Syn-Aldol Adduct (High d.r.) ts->product Workup cleavage Chiral Carboxylic Acid / Alcohol product->cleavage Auxiliary Cleavage (e.g., LiOOH)

Caption: Lewis acid-mediated formation of a rigid transition state.

Workflow: Troubleshooting Poor Stereoselectivity

This flowchart provides a logical path for diagnosing and solving issues with low diastereomeric ratios (d.r.) in your experiments.

G start Problem: Low d.r. or Wrong Diastereomer q1 Are all reagents and solvents strictly anhydrous? start->q1 s1 Action: Flame-dry glassware. Use fresh, anhydrous solvents. Use new Lewis Acid. q1->s1 No q2 Is the reaction temperature maintained at -78°C? q1->q2 Yes s1->q2 s2 Action: Ensure proper cooling bath (e.g., dry ice/acetone). Monitor internal temperature. q2->s2 No q3 Is the correct Lewis Acid (e.g., Bu₂BOTf for syn-aldol) and stoichiometry (~1.1 eq) being used? q2->q3 Yes s2->q3 s3 Action: Verify Lewis Acid choice for desired outcome. Confirm stoichiometry. q3->s3 No q4 Was the order of addition correct for pre-formation of the enolate? q3->q4 Yes s3->q4 s4 Action: Review protocol. Ensure base is added after Lewis Acid and before electrophile. q4->s4 No end Re-run Experiment q4->end Yes s4->end

Caption: A logical workflow for troubleshooting stereoselectivity issues.

Experimental Protocol: Asymmetric syn-Aldol Addition

This protocol is a representative example for the diastereoselective aldol addition of an N-propionyl-4,5-diphenyl-2-oxazolidinone with isobutyraldehyde.

Materials:

  • (4R,5S)-(+)-4,5-Diphenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Dibutylboron triflate (Bu₂BOTf), 1M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Isobutyraldehyde, freshly distilled

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)

Procedure:

Part 1: Acylation of the Auxiliary

  • To a flame-dried round-bottom flask under Argon, add (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield N-propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone.

Part 2: Diastereoselective Aldol Reaction

  • To a flame-dried, three-neck flask under Argon, add the N-propionyl auxiliary (1.0 eq) and 5 mL of anhydrous CH₂Cl₂ per mmol of auxiliary.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf solution (1.1 eq) dropwise via syringe.

  • Add DIPEA (1.2 eq) dropwise over 5 minutes. The solution should turn from colorless to pale yellow. Stir at -78 °C for 30 minutes.

  • Add isobutyraldehyde (1.5 eq) dropwise.

  • Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 3 mL of methanol. Add 3 mL of 30% H₂O₂ to the rapidly stirring biphasic mixture at 0 °C.

  • Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure syn-aldol adduct. Analyze by ¹H NMR and/or HPLC to determine the diastereomeric ratio.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Journal of Organic Chemistry. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. Retrieved from [Link]

  • Journal of Organic Chemistry. (1991). Lewis acid catalyzed ene reactions of .alpha.,.beta.-unsaturated N-acyloxazolidinones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

  • Science. (2016). Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. PubMed Central. Retrieved from [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Retrieved from [Link]

  • YouTube. (2020). Week 2: Lecture 9: Lewis Acid Effect and Asymmetric Diels-Alder reaction. Retrieved from [Link]

  • Chemical Reviews. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Retrieved from [Link]

  • Molecules. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

  • Chemistry – A European Journal. (2018). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Retrieved from [Link]

  • Journal of Organic Chemistry. (1991). Lewis acid catalyzed ene reactions of .alpha.,.beta.-unsaturated N-acyloxazolidinones. Retrieved from [Link]

  • DiVA portal. (n.d.). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Radical Cyclizations of N-Alkenyl-N-chloroamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Retrieved from [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. PubMed Central. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]

  • Molecules. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PubMed Central. Retrieved from [Link]

  • Molecules. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PubMed Central. Retrieved from [Link]

  • Journal of Organic Chemistry. (2015). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II). Retrieved from [Link]

  • SlideShare. (n.d.). Evans aldol ppt. Retrieved from [Link]

  • Molecules. (2013). Mukaiyama Aldol Reactions in Aqueous Media. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Asymmetric Synthesis with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its application in asymmetric synthesis. The this compound, a powerful tool derived from (1R,2S)-(-)-norephedrine, is a cornerstone of modern stereoselective synthesis, prized for its ability to induce high levels of chirality in a predictable manner.[1] Its rigid structure and sterically demanding phenyl groups provide an exceptional chiral environment for controlling the formation of new stereocenters in reactions like aldol additions, alkylations, and Michael additions.[2][3]

This document moves beyond simple protocols to explain the causality behind experimental outcomes, providing you with the foundational knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Category 1: Low Reaction Yield & Incomplete Conversion

Question 1: My reaction has stalled, leaving significant unreacted N-acyl oxazolidinone starting material. What is the likely cause?

Answer: This issue almost always points to inefficient enolate formation. The generation of a stereochemically defined enolate is the critical step for both reactivity and selectivity.

  • Causality: The proton alpha to the carbonyl group must be completely removed to generate the reactive enolate. Incomplete deprotonation leads to a mixture of starting material and product. The choice and quality of the base are paramount.

  • Troubleshooting Steps:

    • Verify Base Quality: Strong, non-nucleophilic bases like LDA or NaHMDS are standard.[4][5] If using n-butyllithium (n-BuLi) to generate LDA in situ, ensure the n-BuLi has been recently titrated. Commercial solutions of bases can degrade over time; using a fresh bottle or a recently opened one is advisable.

    • Ensure Anhydrous Conditions: Traces of water will quench the strong base and the enolate. All glassware must be rigorously flame-dried or oven-dried, and reactions must be conducted under an inert atmosphere (Argon or Nitrogen). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Optimize Deprotonation Time & Temperature: Enolate formation is typically performed at -78 °C. Allow sufficient time for complete deprotonation (usually 30-60 minutes) before adding the electrophile. Ensure your temperature probe is accurate.

Question 2: The reaction appears complete by TLC, but my isolated yield is poor after workup and purification. Where could my product be lost?

Answer: Product loss after a successful reaction often occurs during the workup or purification stages, especially if the product is sensitive or if side reactions occur.

  • Causality: The N-acyl imide products can be sensitive to harsh pH conditions. Furthermore, if the auxiliary is cleaved during workup inadvertently, the resulting carboxylic acid can complicate extraction.

  • Troubleshooting Steps:

    • Gentle Quenching: Quench the reaction at low temperature (-78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), not strong acid.[6] This minimizes side reactions like retro-aldol cleavage.

    • Efficient Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover all the product.

    • Chromatography Optimization: The high molecular weight of the diphenyl oxazolidinone auxiliary can sometimes make chromatographic separation challenging.

      • Use a wider diameter column to improve separation.

      • Consider alternative purification methods like crystallization. Products derived from the 4-isopropyl-5,5-diphenyloxazolidinone auxiliary, a related system, are known for their high crystallinity, which can often eliminate the need for chromatography.[2]

Category 2: Poor Diastereoselectivity

Question 3: My diastereomeric ratio (d.r.) is low or nearly 1:1. How can I improve the stereocontrol?

Answer: Poor diastereoselectivity is one of the most common yet solvable issues. It is almost always a consequence of failing to establish the rigid, chelated transition state that governs the stereochemical outcome.

  • Causality: High diastereoselectivity in Evans auxiliary chemistry relies on the formation of a specific (Z)-enolate, which then forms a rigid, chelated six-membered ring transition state with the metal counterion (Li, Na, or B).[4][7][8] The bulky diphenyl groups at the C4 and C5 positions of the auxiliary effectively block one face of the enolate, forcing the electrophile to attack from the less sterically hindered face. Any factor that disrupts this organized transition state will erode diastereoselectivity.[9]

  • Troubleshooting Workflow for Low Diastereoselectivity:

    • Ensure (Z)-Enolate Formation:

      • For Alkylations: Use of NaHMDS at -78 °C or LDA at 0 °C generally provides excellent selectivity for the (Z)-enolate.[4]

      • For Aldol Reactions: The use of boron enolates is critical for the highest levels of selectivity.[4][7] The standard protocol involves using dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine) at -78 °C before adding the aldehyde. The boron atom acts as a template to form a highly organized Zimmerman-Traxler transition state.[8]

    • Strict Temperature Control: The enolate should be generated and reacted with the electrophile at low temperatures (typically -78 °C).[5] Allowing the solution to warm can lead to enolate equilibration (formation of the (E)-enolate) or a less organized transition state, both of which will degrade the d.r.

    • Check Lewis Acid Stoichiometry: In boron-mediated aldol reactions, ensure at least one full equivalent of Bu₂BOTf is used to drive the formation of the boron enolate.

Mechanism of Stereocontrol in an Aldol Reaction

G cluster_ts Facial Attack Control cluster_info Start N-Acyl Oxazolidinone Enolate (Z)-Boron Enolate (Rigid Chelate) Start->Enolate  Bu₂BOTf, R₃N  -78 °C TS Zimmerman-Traxler Transition State Enolate->TS Note Diphenyl groups block the 'top' face of the enolate, directing the aldehyde to approach from the 'bottom' face. Product Syn-Aldol Adduct (High d.r.) TS->Product  Workup Aldehyde Aldehyde Electrophile Aldehyde->TS

Caption: Stereocontrol via a chelated boron enolate transition state.

Category 3: Auxiliary Acylation and Cleavage

Question 4: I am having difficulty with the initial N-acylation of the oxazolidinone. What is a reliable method?

Answer: The N-acylation is the first step and must be high-yielding to be practical. The most common and robust method involves deprotonation followed by quenching with an acylating agent.

  • Causality: The N-H proton of the oxazolidinone is acidic but requires a strong base for complete deprotonation to form the highly nucleophilic amide anion.

  • Recommended Protocol:

    • Dissolve the this compound in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add one equivalent of n-BuLi.

    • Stir for 20-30 minutes at -78 °C.

    • Add the desired acyl chloride (1.0-1.1 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).[6]

Question 5: How do I remove the chiral auxiliary after my reaction without racemizing my product or causing side reactions?

Answer: Auxiliary cleavage is a critical final step. The choice of method depends on the desired functional group (carboxylic acid, alcohol, ester) and the stability of your product. Using conditions that are too harsh can lead to epimerization at the newly formed stereocenter.[4]

  • Causality: The N-acyl bond is an amide and can be cleaved under various nucleophilic conditions. The key is to select a method that is chemoselective and mild enough to preserve the integrity of the desired product.

Desired ProductReagentsTypical ConditionsComments
Carboxylic Acid LiOH, H₂O₂THF/H₂O, 0 °CThe most common method. The hydroperoxide anion is a potent nucleophile for the acyl group. Generally very mild and effective.[5][10]
Primary Alcohol LiBH₄, H₂OEt₂O or THF, 0 °CReductive cleavage. Useful for reducing the acyl group directly to an alcohol.
Ester MeOMgBr or NaOMeTHF or MeOH, 0 °C to RTTransesterification. Good for converting the product directly to a methyl ester, for example.
Amide Weinreb's reagentTHF, -78 °C to RTForms a stable Weinreb amide, which is a versatile intermediate for ketones.

Table 1: Common Methods for Chiral Auxiliary Cleavage.[11]

Validated Experimental Protocol: Diastereoselective Aldol Addition

This protocol provides a reliable baseline for the synthesis of a syn-aldol adduct.

Objective: To perform a diastereoselective aldol reaction between N-propanoyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone and isobutyraldehyde.

Materials:

  • N-propanoyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diisopropylethylamine (DIPEA), distilled

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Isobutyraldehyde, freshly distilled

  • Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30% aq.)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under Argon, add N-propanoyl-(4R,5S)-cis-4,5-diphenyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the resulting solution at -78 °C for 30 minutes.

  • Aldol Addition: Add freshly distilled isobutyraldehyde (1.5 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Then, slowly add a 2:1 mixture of methanol/30% H₂O₂ (5 mL) while maintaining the temperature at 0 °C to decompose the boron intermediates. Stir for 1 hour.

  • Extraction: Remove the volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired syn-aldol adduct.

Expected Outcome: High yield (typically >85%) and high diastereoselectivity (typically >98:2 d.r.).[4]

Troubleshooting Workflow

Troubleshooting Start Low Yield or Poor Selectivity Check_SM Is Starting Material Consumed? Start->Check_SM Check_DR Is Diastereomeric Ratio (d.r.) Low? Check_SM->Check_DR Yes Incomplete_Reaction Problem: Incomplete Reaction Check_SM->Incomplete_Reaction No Low_Isolated_Yield Problem: Low Isolated Yield Check_DR->Low_Isolated_Yield No Low_Selectivity Problem: Low Diastereoselectivity Check_DR->Low_Selectivity Yes Sol_Base Verify base quality (titrate). Ensure anhydrous conditions. Increase deprotonation time. Incomplete_Reaction->Sol_Base Sol_Workup Use gentle quench (NH₄Cl). Optimize extraction pH. Consider crystallization. Low_Isolated_Yield->Sol_Workup Sol_Temp Maintain strict low temp (-78 °C). Use correct enolate protocol (e.g., Bu₂BOTf for aldols). Low_Selectivity->Sol_Temp

Caption: A logical workflow for diagnosing common experimental issues.

References
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Organic Chemistry Portal. Evans Aldol Reaction. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Seebach, D., et al. (1997). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 80(8), 2515-2536. [Link]

  • University of Rochester. Evans Asymmetric Synthesis. [Link]

  • Smith College. Evans' Oxazolidinone Enolates. [Link]

  • Peterson, E. A., & Wuest, W. M. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Letters, 21(13), 5030–5033. [Link]

  • Williams College Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Chemistry LibreTexts. Chiral Auxiliaries. [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • StackExchange. Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? [Link]

  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ChemistryViews. N-Acylation of Oxazolidinones. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

Sources

Technical Support Center: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the cleavage of the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedures for this versatile auxiliary. We will address common challenges, offer detailed protocols, and explain the causality behind experimental choices to ensure you can achieve high yields and enantiomeric purity while facilitating the recovery of the valuable auxiliary.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the standard cleavage procedures for the N-acylated this compound.

Q1: What is the most reliable method to cleave the auxiliary and obtain a chiral carboxylic acid?

The most widely used and robust method for obtaining the parent carboxylic acid is through hydrolytic cleavage using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][2][3]

Causality & Expertise: The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the exocyclic (acyl) carbonyl group over the endocyclic (carbamate) carbonyl.[3][4] This selectivity is crucial for preserving the oxazolidinone ring for recovery. While LiOH alone can hydrolyze the amide bond, it is more basic and can lead to side reactions, including epimerization of the newly formed stereocenter or undesired cleavage of the oxazolidinone ring itself.[1][3] The LiOOH method is mild and generally proceeds without compromising the stereochemical integrity of the product.[1]

Q2: I need to obtain the corresponding chiral primary alcohol. What is the recommended procedure?

For the synthesis of a chiral primary alcohol, a reductive cleavage is the method of choice. This is most commonly achieved using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[5]

Causality & Expertise: These powerful reducing agents readily reduce the N-acyl group to the corresponding primary alcohol. LiBH₄ is often preferred as it is milder than LiAlH₄, offering better functional group tolerance. The reaction proceeds by nucleophilic attack of the hydride on the acyl carbonyl, followed by a second hydride addition to the resulting aldehyde intermediate. The auxiliary is recovered intact after workup.

Q3: How can I convert my N-acyl oxazolidinone directly to a methyl or ethyl ester?

Direct conversion to an ester is best accomplished via transesterification using an alkoxide, such as sodium methoxide (NaOMe) in methanol for a methyl ester or sodium ethoxide (NaOEt) in ethanol for an ethyl ester.[5]

Causality & Expertise: This reaction operates under basic conditions where the alkoxide acts as the nucleophile, attacking the acyl carbonyl.[6] The reaction is driven to completion by using the corresponding alcohol as the solvent, ensuring a large excess of the nucleophile. This method is efficient for generating simple alkyl esters while allowing for the recovery of the diphenyl-oxazolidinone auxiliary.

Experimental Protocols & Data

Workflow Overview

The selection of the cleavage method is dictated by the desired final product. The following diagram illustrates the general workflow.

Cleavage Workflow cluster_0 Starting Material cluster_1 Cleavage Conditions cluster_2 Products N_Acyl N-Acyl-(4R,5S)-diphenyl-2-oxazolidinone Hydrolysis Hydrolytic (LiOH/H₂O₂) N_Acyl->Hydrolysis Reduction Reductive (LiBH₄) N_Acyl->Reduction Transesterification Transesterification (NaOMe/MeOH) N_Acyl->Transesterification Acid Carboxylic Acid Hydrolysis->Acid Auxiliary Recovered Auxiliary Hydrolysis->Auxiliary Alcohol Primary Alcohol Reduction->Alcohol Reduction->Auxiliary Ester Methyl Ester Transesterification->Ester Transesterification->Auxiliary

Caption: General workflow for cleaving the chiral auxiliary.

Table 1: Comparison of Common Cleavage Methods
MethodReagentsProductKey AdvantagesPotential Issues
Hydrolytic LiOH, H₂O₂Carboxylic AcidHigh yield, minimal epimerization.[1]Oxygen evolution (safety risk), potential for hydroxyamide byproduct.[2]
Reductive LiBH₄ or LiAlH₄Primary AlcoholClean conversion, high yields.[5]Requires inert atmosphere, careful quenching.
Transesterification NaOMe in MeOHMethyl EsterMild conditions, direct ester formation.[5][6]Requires anhydrous conditions.
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (5.0 equiv) and allow it to stir for 30 minutes.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Auxiliary Recovery: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x) to recover the soluble this compound auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the carboxylic acid product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the cleavage and workup procedures.

Troubleshooting Flowchart Start Problem with Cleavage? Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No CheckReagents Check H₂O₂ activity & LiOH concentration. Incomplete->CheckReagents Yes Separation Separation Issues? LowYield->Separation No CheckQuench Was quenching sufficient? (Test for peroxides) LowYield->CheckQuench Yes Column Use column chromatography. (Auxiliary is less polar) Separation->Column Yes IncreaseTime Increase reaction time or temperature slightly (e.g., to RT). CheckReagents->IncreaseTime CheckpH Was aqueous layer pH < 2 before final extraction? CheckQuench->CheckpH Byproduct Side product formation? (e.g., hydroxyamide) CheckpH->Byproduct Recrystallize Recrystallize the auxiliary or product if possible. Column->Recrystallize

Caption: Decision tree for troubleshooting common cleavage issues.

Q4: My hydrolytic cleavage (LiOH/H₂O₂) is very slow or stalls completely. What could be the cause?
  • Possible Cause 1: Inactive Hydrogen Peroxide. Hydrogen peroxide solutions can decompose over time. Use a fresh, unopened bottle or test the concentration of your current stock.

  • Solution 1: Titrate your H₂O₂ solution to confirm its molarity. If it's degraded, acquire a new supply.

  • Possible Cause 2: Insufficient Base. The active nucleophile is the hydroperoxide anion (OOH⁻), which is formed by the deprotonation of H₂O₂ by LiOH.[2] If the LiOH concentration is too low or if your substrate has acidic protons that consume the base, the reaction may not proceed.

  • Solution 2: Ensure you are using at least 2 equivalents of LiOH. If the reaction is still slow, a slight excess may be beneficial, but be mindful of potential side reactions.

Q5: I am observing a significant byproduct that I suspect is a hydroxyamide. How can I prevent its formation?
  • Cause: The formation of a hydroxyamide impurity arises from the competitive attack of the hydroxide ion (OH⁻) instead of the hydroperoxide ion (OOH⁻) on the acyl carbonyl.[2] This is more prevalent if the concentration of H₂O₂ is too low relative to LiOH.

  • Solution: Follow the recommended stoichiometry carefully, using a significant excess of hydrogen peroxide (typically 4-5 equivalents).[2] The original Evans conditions use a large excess of H₂O₂ precisely to favor the desired cleavage pathway and suppress hydroxyamide formation.[2] Maintaining a low temperature (0 °C) also helps improve selectivity.

Q6: During the LiOH/H₂O₂ workup, I noticed significant bubbling/gas evolution. Is this a safety concern?
  • Cause: Yes, this is a critical safety observation. The gas is oxygen, which evolves from the decomposition of the peracid intermediate, a process that is accelerated by excess H₂O₂ under the reaction conditions.[2]

  • Expert Insight & Safety: The release of a stoichiometric amount of oxygen in the presence of flammable organic solvents like THF presents a significant safety risk.[2] It is imperative to ensure the reaction vessel is properly vented and that an inert atmosphere (like nitrogen or argon) is maintained to prevent the formation of a flammable or explosive atmosphere. This phenomenon is general for this type of cleavage.[2]

Q7: The separation of my product from the recovered diphenyl-oxazolidinone auxiliary is challenging. What purification strategies do you recommend?
  • Cause: Both the product and the auxiliary may have similar polarities, leading to co-elution during chromatography or incomplete separation during extraction.

  • Solution 1: Extraction Optimization. The diphenyl-oxazolidinone auxiliary is significantly more soluble in non-polar organic solvents like dichloromethane or ethyl acetate than the lithium salt of your carboxylic acid product. After quenching, ensure you perform several thorough extractions before acidifying the aqueous layer to remove the majority of the auxiliary.

  • Solution 2: Chromatography. If extraction is insufficient, flash column chromatography is typically effective. The this compound is generally less polar than the resulting carboxylic acid or alcohol. A gradient elution, starting with a less polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, should provide good separation.

  • Solution 3: Recrystallization. Both the auxiliary and many chiral products are crystalline solids. Recrystallization can be an excellent method for final purification to achieve high enantiomeric and chemical purity.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.com.
  • Easton, C. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
  • McWilliams, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1391-1396. [Link]

  • Hultin, P. G. (2007). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace Repository.
  • Larrow, J. F., & Lindsley, C. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 685. [Link]

  • Larrow, J. F., & Lindsley, C. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar.
  • Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. University of Calgary.
  • Various Authors. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Allery, C. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2469. [Link]

  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with the 4,5-Diphenyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 4,5-diphenyl-2-oxazolidinone chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful tool for asymmetric synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges and maximize the success of your stereoselective transformations.

Introduction: The Power of Steric Control

In the realm of asymmetric synthesis, achieving high levels of stereocontrol is paramount, as the biological activity of molecules is often dictated by their specific three-dimensional arrangement.[1][2] Chiral auxiliaries are a robust and reliable strategy for introducing chirality, temporarily attaching to a prochiral substrate to direct a subsequent diastereoselective reaction.[1][2] Among these, the 4,5-diphenyl-2-oxazolidinone auxiliary, a member of the renowned Evans' auxiliaries, stands out for its exceptional ability to manage steric hindrance and induce high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably in alkylations of enolates.[2][3]

The strategic placement of the two phenyl groups at the 4 and 5 positions of the oxazolidinone ring creates a well-defined and sterically demanding environment. This steric bulk effectively shields one face of the enolate derived from the N-acyl derivative, compelling incoming electrophiles to approach from the less hindered face.[1][4] This principle of steric shielding is the cornerstone of its efficacy.

This guide will provide you with the practical knowledge and technical insights needed to effectively utilize the 4,5-diphenyl-2-oxazolidinone auxiliary in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with the 4,5-diphenyl-2-oxazolidinone auxiliary.

1. What are the primary advantages of using the 4,5-diphenyl-2-oxazolidinone auxiliary over other chiral auxiliaries?

The primary advantage lies in the high degree of stereocontrol imparted by the two phenyl groups. This often leads to superior diastereoselectivities in alkylation reactions compared to auxiliaries with smaller substituents.[5] Additionally, the auxiliary is a crystalline solid, which can facilitate the purification of the diastereomeric products by chromatography or crystallization.

2. What types of reactions is the 4,5-diphenyl-2-oxazolidinone auxiliary most suitable for?

This auxiliary is exceptionally well-suited for diastereoselective alkylation reactions of N-acyl imides.[2][3] It has also been successfully employed in asymmetric aldol reactions, Diels-Alder reactions, and conjugate additions, although its application in alkylations is most prevalent.[2][6]

3. How does the choice of base and solvent affect the outcome of the alkylation reaction?

The choice of base and solvent is critical for the formation of a specific enolate geometry, which in turn dictates the stereochemical outcome. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are typically used to generate the (Z)-enolate.[2][4] The formation of this specific enolate isomer is crucial for high diastereoselectivity. The reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to ensure the stability of the enolate and prevent side reactions.

4. Can the 4,5-diphenyl-2-oxazolidinone auxiliary be recovered and reused?

Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them.[2] After the desired stereoselective transformation, the auxiliary is typically cleaved from the product and can be recovered, often in high yield, for subsequent reactions, making the process more cost-effective.

Troubleshooting Guides

Even with a robust auxiliary, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low Diastereoselectivity in the Alkylation Step

Symptoms: The ratio of the desired diastereomer to the undesired one is lower than expected (e.g., less than 90:10). This is often observed through NMR analysis of the crude reaction mixture or after chromatographic separation.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Enolate Formation Insufficient base or reaction time can lead to a mixture of starting material and enolate, potentially compromising selectivity.Ensure the use of at least one equivalent of a strong, non-nucleophilic base (e.g., LDA, NaHMDS). Allow sufficient time for complete deprotonation at low temperature (-78 °C).
Incorrect Enolate Geometry The formation of the (E)-enolate instead of the desired (Z)-enolate will lead to the opposite diastereomer. This can be influenced by the base, solvent, and additives.Use lithium-based bases like LDA or LiHMDS in THF to favor the formation of the chelated (Z)-enolate.[4] Avoid additives that might disrupt this chelation.
Epimerization of the Product If the reaction mixture is allowed to warm up prematurely or if the workup is not performed carefully, the newly formed stereocenter can epimerize.Quench the reaction at low temperature and perform the workup under neutral or slightly acidic conditions.
Sterically Undemanding Electrophile Very small electrophiles may not experience sufficient steric repulsion from the auxiliary, leading to lower selectivity.This is an inherent limitation. For very small electrophiles, consider alternative chiral auxiliaries or asymmetric catalytic methods.
Problem 2: Poor Yield of the Alkylated Product

Symptoms: The isolated yield of the desired product is low, even if the diastereoselectivity is acceptable.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Decomposition of the Enolate Enolates are sensitive species and can decompose if the temperature is not strictly controlled or if there are electrophilic impurities in the reaction mixture.Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps. Ensure all reagents and solvents are pure and dry.
Side Reactions of the Electrophile The electrophile can react with the base or undergo elimination reactions, especially if it is prone to such pathways.Add the electrophile slowly to the enolate solution at low temperature to minimize direct reaction with any remaining base.
Difficult Purification The product may be difficult to separate from the starting material or byproducts.Optimize the chromatographic separation conditions. If the product is crystalline, recrystallization can be an effective purification method.
Problem 3: Difficulty in Auxiliary Removal

Symptoms: Incomplete cleavage of the auxiliary from the alkylated product, or decomposition of the desired product during the cleavage step.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Harsh Cleavage Conditions Standard hydrolysis conditions (e.g., strong acid or base) can lead to racemization or decomposition of the product.Use mild hydrolytic conditions. The most common and effective method is using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][7]
Steric Hindrance around the Carbonyl Group A sterically bulky acyl group can hinder the approach of the nucleophile for cleavage.Increase the reaction time or temperature slightly for the cleavage reaction, but monitor carefully for any product degradation.
Incorrect Stoichiometry of Cleavage Reagents Insufficient amounts of the cleavage reagent will result in incomplete reaction.Use a sufficient excess of the cleavage reagent (e.g., LiOH and H₂O₂) to ensure complete conversion.

Detailed Experimental Protocols

These protocols provide a general framework. Optimization for specific substrates may be necessary.

Protocol 1: N-Acylation of 4,5-Diphenyl-2-Oxazolidinone

This procedure describes the attachment of the acyl group to the chiral auxiliary.

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Acylation_Workflow cluster_reagents Reagents & Conditions cluster_procedure Procedure Aux 4,5-Diphenyl-2-oxazolidinone Dissolve Dissolve auxiliary in THF Aux->Dissolve Base n-BuLi or DMAP AddBase Add Base Base->AddBase AcylatingAgent Acyl Chloride or Anhydride AddAcyl Add Acylating Agent AcylatingAgent->AddAcyl Solvent Anhydrous THF Solvent->Dissolve Temp 0 °C to RT Cool Cool to 0 °C Temp->Cool Dissolve->Cool Cool->AddBase AddBase->AddAcyl Warm Warm to RT AddAcyl->Warm Quench Quench Reaction Warm->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify (Chromatography/Crystallization) Workup->Purify Product N-Acyl-4,5-diphenyl-2-oxazolidinone Purify->Product

Caption: Workflow for the N-acylation of the auxiliary.

Materials:

  • (4R,5S)-4,5-Diphenyl-2-oxazolidinone (or its enantiomer)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or 4-(Dimethylamino)pyridine (DMAP)

  • Acyl chloride or anhydride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 4,5-diphenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq). Stir for 15 minutes.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the key stereocontrol step.

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Alkylation_Workflow cluster_reagents Reagents & Conditions cluster_procedure Procedure NAcyl N-Acyl Oxazolidinone Dissolve Dissolve N-acyl derivative in THF NAcyl->Dissolve Base LDA or NaHMDS AddBase Add Base Base->AddBase Electrophile Alkyl Halide AddElec Add Electrophile Electrophile->AddElec Solvent Anhydrous THF Solvent->Dissolve Temp -78 °C Cool Cool to -78 °C Temp->Cool Dissolve->Cool Cool->AddBase Stir Stir for 30-60 min AddBase->Stir Stir->AddElec Stir2 Stir for 2-4 h AddElec->Stir2 Quench Quench at -78 °C Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify (Chromatography) Workup->Purify Product Alkylated Product Purify->Product

Caption: Workflow for diastereoselective alkylation.

Materials:

  • N-Acyl-4,5-diphenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or NaHMDS solution (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Auxiliary Cleavage

This final step liberates the chiral product.

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Cleavage_Workflow cluster_reagents Reagents & Conditions cluster_procedure Procedure Alkylated Alkylated Product Dissolve Dissolve product in THF/water Alkylated->Dissolve LiOH Lithium Hydroxide AddLiOH Add LiOH LiOH->AddLiOH H2O2 Hydrogen Peroxide AddH2O2 Add H₂O₂ H2O2->AddH2O2 Solvent THF/Water Solvent->Dissolve Temp 0 °C to RT Cool Cool to 0 °C Temp->Cool Dissolve->Cool Cool->AddH2O2 AddH2O2->AddLiOH Stir Stir at 0 °C to RT AddLiOH->Stir Quench Quench with Na₂SO₃ Stir->Quench Separate Separate Product & Auxiliary Quench->Separate Product Chiral Carboxylic Acid Separate->Product Auxiliary Recovered Auxiliary Separate->Auxiliary

Caption: Workflow for auxiliary cleavage.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF) and water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (4.0 eq).

  • Add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C and allow it to warm to room temperature, stirring for 2-4 hours or until the reaction is complete by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral carboxylic acid product can be isolated from the aqueous layer after acidification and extraction. The chiral auxiliary can be recovered from the organic layer.

Mechanism of Stereocontrol

The high diastereoselectivity observed with the 4,5-diphenyl-2-oxazolidinone auxiliary is a direct consequence of a well-defined transition state. Upon deprotonation with a lithium base, a rigid, chelated (Z)-enolate is formed.[4] The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, in conjunction with the steric bulk of the phenyl groups, effectively blocks one face of the enolate. The electrophile is then forced to approach from the less sterically hindered face, leading to the observed high diastereoselectivity.

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Stereocontrol_Mechanism cluster_enolate Formation of Chelated (Z)-Enolate cluster_approach Electrophilic Approach cluster_product Diastereoselective Product Formation NAcyl N-Acyl Oxazolidinone Enolate Rigid Chelated (Z)-Enolate NAcyl->Enolate + Base Base LDA Blocked Top Face Blocked by Phenyl Groups Open Bottom Face Open for Attack Product Major Diastereomer Open->Product Electrophile E⁺ Electrophile->Open Preferential Attack

Caption: Mechanism of stereocontrol.

References

  • Evans, D. A. Stereoselective Alkylation Reactions of Chiral Enolates. Asymmetric Synthesis, 1984, 3, 1-110.
  • Wikipedia. Chiral auxiliary. [Link]

  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 2009 , 86(1), 85. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 2019 , 24(15), 2789. [Link]

  • ISU ReD. An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. Iowa State University, 2023 . [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. OChem Explained, 2024 . [Link]

  • ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2015 , 5, 105696-105715. [Link]

  • Sci-Hub. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 1998 , 39(37), 6733-6736. [Link]

  • ACS Publications. Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 2003 , 5(22), 4171-4174. [Link]

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023 , 76(12), 847-853. [Link]

  • ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 2023 . [Link]

Sources

Technical Support Center: Large-Scale Synthesis of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical chiral auxiliary. Here, we move beyond simple protocols to address the practical challenges and nuanced chemical principles that underpin a successful, scalable, and reproducible synthesis.

This compound is a highly valuable Evans-type chiral auxiliary, prized for its ability to direct stereoselective transformations. Its rigid cis-diphenyl structure provides an exceptional stereochemical directing environment, making it a cornerstone in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The most common and economically viable large-scale synthesis begins with the enantiomerically pure amino alcohol, (1R,2S)-(-)-2-amino-1,2-diphenylethanol. This precursor undergoes a base-catalyzed cyclization with a carbonylating agent, such as diethyl carbonate, to form the target oxazolidinone. While straightforward in principle, scaling this reaction presents unique challenges that require careful control of process parameters.

Synthetic Pathway Overview

The core transformation involves the formation of a carbamate intermediate, followed by an intramolecular nucleophilic attack to close the five-membered ring. This process is typically a 5-Exo-Trig cyclization, which is kinetically favored.[1]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions SM (1R,2S)-(-)-2-amino- 1,2-diphenylethanol Intermediate Carbamate Intermediate (transient) SM->Intermediate Carbamoylation CA Carbonylating Agent (e.g., Diethyl Carbonate) CA->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Heat High Temperature (~160 °C) Heat->Intermediate Product (4R,5S)-(+)-cis-4,5-Diphenyl- 2-oxazolidinone Intermediate->Product Intramolecular Cyclization (5-Exo-Trig)

Caption: General synthesis of this compound.

Troubleshooting Guide: From Reaction to Isolation

This section addresses common issues encountered during the synthesis and purification in a practical question-and-answer format.

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction seems to stop progressing, or the final yield of crude product is significantly lower than expected. What are the likely causes and how can I fix this?

Answer:

This is a frequent issue on a larger scale, often pointing to one of several root causes:

  • Cause A: Inefficient Water/Ethanol Removal: The cyclization reaction with diethyl carbonate produces ethanol as a byproduct.[2] On a large scale, if this ethanol is not efficiently removed (e.g., via distillation), it can hinder the reaction equilibrium, preventing it from going to completion.

    • Solution: Ensure your distillation setup is efficient. The reaction temperature should be high enough to vigorously distill off the ethanol byproduct as it forms. Monitor the distillation head temperature; it should remain around 78-80°C initially. A drop in this temperature before the expected reaction time is complete may indicate the reaction has stalled.[2]

  • Cause B: Poor Quality or Inactive Base: The base, typically potassium carbonate (K₂CO₃), is crucial for deprotonating the amino alcohol to facilitate carbamate formation. If the base is old, has absorbed moisture, or is of a low grade, its activity will be compromised.

    • Solution: Always use a fresh, anhydrous grade of potassium carbonate. For critical large-scale runs, consider grinding the K₂CO₃ to increase its surface area and reactivity.

  • Cause C: Insufficient Temperature: This reaction requires a high oil bath temperature (around 160°C) to drive the reaction and distill the ethanol.[2]

    • Solution: Verify your heating mantle and thermocouple are calibrated and providing accurate, consistent heat to the reaction vessel. Ensure the reaction mixture itself is reaching the target temperature, not just the oil bath.

  • Cause D: Impure Starting Material: The purity of the (1R,2S)-(-)-2-amino-1,2-diphenylethanol is paramount. Non-reactive impurities will lower the theoretical yield, while reactive impurities can lead to side products.

    • Solution: Always verify the purity and stereochemical integrity of the starting amino alcohol by melting point, optical rotation, and NMR before starting the reaction.

Issue 2: The Final Product Fails to Crystallize or "Oils Out"

Question: After concentrating the crude product from the workup, I'm left with a persistent oil or a sticky solid that won't crystallize properly. What's going wrong?

Answer:

Crystallization is a critical purification step, and its failure usually points to impurities or incorrect technique.[3]

  • Cause A: Presence of Impurities: Even small amounts of impurities can act as "crystallization inhibitors." The most likely culprits are unreacted starting material, the trans-diastereomer, or other side products.

    • Solution 1 (Solvent System): The choice of recrystallization solvent is critical. A common system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[2] If this fails, try dissolving the crude oil in a minimal amount of a good solvent (like hot ethanol or isopropanol) and then slowly adding a poor solvent (like water or hexanes) until turbidity persists.

    • Solution 2 (Pre-purification): If the crude product is very impure, consider a quick plug filtration through a short column of silica gel, eluting with a suitable solvent mixture to remove baseline impurities before attempting recrystallization.

  • Cause B: Supersaturation and Rapid Cooling: Cooling the solution too quickly can lead to the product crashing out as an amorphous solid or oil rather than forming an ordered crystal lattice.[4]

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Seeding the solution with a few previously obtained pure crystals is a highly effective method on a large scale.

  • Cause C: Residual Solvent: Trapped solvent from the workup (e.g., dichloromethane) can prevent proper crystallization.

    • Solution: Ensure the crude solid is dried under high vacuum for a sufficient period before attempting recrystallization to remove all volatile organic solvents.

Issue 3: Final Product Shows Low Diastereomeric or Enantiomeric Purity

Question: My final product has the correct melting point, but chiral HPLC or NMR analysis shows the presence of the wrong diastereomer (trans) or enantiomer. How can this happen?

Answer:

Maintaining stereochemical integrity is the entire point of this synthesis. Contamination is a serious issue.

  • Cause A: Impure Starting Material: This is the most common cause. The stereochemical purity of the final oxazolidinone can be no higher than that of the starting (1R,2S)-(-)-2-amino-1,2-diphenylethanol.

    • Solution: Rigorous quality control of the starting material is essential. Always source from a reputable supplier and independently verify its optical rotation and/or chiral purity before use.

  • Cause B: Inefficient Purification: Recrystallization is not just for chemical purification; it's also for stereochemical purification. The cis and trans diastereomers often have different solubilities, allowing for their separation.

    • Solution: Multiple, careful recrystallizations may be necessary to enrich the desired cis diastereomer. Monitor the purity of the mother liquor and the recrystallized solid by HPLC or NMR after each step to track the enrichment.

  • Cause C (Unlikely but Possible): Epimerization: While the stereocenters are generally robust under these conditions, prolonged exposure to very harsh basic conditions at extreme temperatures could theoretically lead to some epimerization, although this is not a commonly reported issue for this specific synthesis.

    • Solution: Adhere to established reaction times and temperatures. Avoid unnecessarily long reaction times once conversion is complete (as monitored by TLC or LC-MS).

Process Workflow & Decision Making

Troubleshooting_Workflow Start Start Synthesis Reaction Run Cyclization Reaction Start->Reaction Monitor Monitor Reaction (TLC/LCMS) Reaction->Monitor Workup Aqueous Workup & Solvent Removal Monitor->Workup Complete TroubleshootReaction Troubleshoot Reaction: - Check Temp/Base - Improve Distillation Monitor->TroubleshootReaction Stalled Crude Obtain Crude Product Workup->Crude AnalyzeCrude Analyze Crude (Appearance, Purity) Crude->AnalyzeCrude Recrystallize Perform Recrystallization AnalyzeCrude->Recrystallize Solid/Oil TroubleshootCryst Troubleshoot Crystallization: - Change Solvents - Use Seed Crystals - Slow Cooling AnalyzeCrude->TroubleshootCryst Persistent Oil AnalyzeFinal Final QC Analysis (MP, NMR, HPLC, [α]) Recrystallize->AnalyzeFinal Pass Product Meets Spec AnalyzeFinal->Pass Pass Rework Rework Product: - Further Recrystallization - Column Chromatography AnalyzeFinal->Rework Fail Fail Product Fails Spec TroubleshootReaction->Reaction Re-run/Optimize TroubleshootCryst->Recrystallize Rework->Recrystallize Purify Again Rework->Fail Discard/Re-evaluate

Caption: A decision-making workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for this process at scale? A: At scale, the primary hazards are:

  • High Temperatures: The reaction is run at ~160°C, posing a risk of severe burns. Use appropriate personal protective equipment (PPE) and ensure heating mantles have independent temperature controllers and alarms.

  • Base Handling: Potassium carbonate is an irritant. Large quantities can generate significant dust. Use respiratory protection (dust mask or respirator), eye protection, and gloves during handling.

  • Solvent Handling: Large volumes of flammable solvents (ethyl acetate, hexanes, dichloromethane) are used. Conduct all operations in a well-ventilated area or fume hood, away from ignition sources, and ensure proper grounding of equipment to prevent static discharge.

Q2: How do I definitively confirm the cis-stereochemistry of the product? A: Proton NMR (¹H NMR) is the most direct method. The protons at the C4 and C5 positions (the methine protons attached to the phenyl groups) will have a specific coupling constant (J-value). For the cis-isomer, the J-value is typically larger (around 8-9 Hz) compared to the trans-isomer, where the coupling is smaller due to the dihedral angle between the protons. Always compare your spectra to a known, verified standard.

Q3: Can I use a different carbonylating agent besides diethyl carbonate? A: Yes, other agents can be used, each with trade-offs for large-scale work:

  • Phosgene/Triphosgene: Highly effective and often allow for lower reaction temperatures. However, their extreme toxicity makes them hazardous and requires specialized handling infrastructure, which is often not feasible or desirable.

  • Carbonyldiimidazole (CDI): A much milder and safer reagent. The reaction can often be run at lower temperatures, but CDI is significantly more expensive than diethyl carbonate, making it less economical for large-scale production.

  • Diphenyl Carbonate: Can also be used and may offer advantages in some cases, but diethyl carbonate remains the most common choice due to its low cost and effectiveness, despite the high temperature requirement.[5]

Q4: What are the typical specifications for the final product? A: The key quality attributes are summarized in the table below. Your internal specifications should be set based on the requirements of the subsequent synthetic step.

ParameterTypical SpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
Melting Point227-232 °CMelting Point Apparatus
Assay≥ 98%HPLC / ¹H NMR
Optical Rotation [α]D+57 ± 4° (c=2 in methanol)Polarimeter
Stereochemical Purity≥ 99% cis-isomerChiral HPLC, ¹H NMR
Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established procedures for similar oxazolidinones and should be optimized for your specific equipment and scale.[2] Perform all steps in a suitable fume hood with appropriate PPE.

  • Reactor Setup: Equip a suitable glass reactor with a mechanical overhead stirrer, a thermocouple, a heating mantle, and a distillation apparatus (e.g., a short-path distillation head) with a collection flask. Ensure the system is dry and can be maintained under an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: To the reactor, charge (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq), anhydrous potassium carbonate (2.1 eq), and diethyl carbonate (approx. 2.3 eq).

  • Reaction: Begin vigorous stirring and slowly heat the mixture using an oil bath or heating mantle to an internal temperature of ~150-160°C. Ethanol will begin to distill.

  • Monitoring: Monitor the reaction by observing the rate of ethanol distillation. The reaction is typically complete in 5-7 hours, which is often indicated by a significant drop in the distillation rate and head temperature. You can also monitor by taking small aliquots (carefully!) and analyzing via TLC or LC-MS.

  • Cooling and Workup: Once complete, turn off the heat and allow the mixture to cool to room temperature (< 40°C). Dilute the thick slurry with dichloromethane and slowly add water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer again with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a solid or semi-solid. Dry thoroughly under high vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place the crude, dry solid in a suitable flask. Add a minimal amount of a hot solvent mixture, such as Ethyl Acetate/Hexane (e.g., 1:1.5 v/v), until the solid just dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, cool the flask further in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystals on the filter with a small amount of cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the pure white crystals under high vacuum to a constant weight. Determine the melting point and other QC parameters.

References
  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • PubChemLite. (4s,5r)-(-)-cis-4,5-diphenyl-2-oxazolidinone. Available at: [Link]

  • Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020). Available at: [Link]

  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2018). Available at: [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

  • LookChem. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • ResearchGate. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2020). Available at: [Link]

  • PubMed. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. (2000). Available at: [Link]

  • ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. Available at: [Link]

  • Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • PubChem. 2-Amino-1,2-diphenylethanol. Available at: [Link]

  • PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2020). Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (a) Results of the reaction of diphenyl carbonate with 1 equiv. of... (2019). Available at: [Link]

  • MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2023). Available at: [Link]

  • ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. (1970). Available at: [Link]

  • ResearchGate. 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. (2006). Available at: [Link]

  • PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). Available at: [Link]

  • National Institutes of Health. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Available at: [Link]

  • ResearchGate. Crystallization in Final Stages of Purification. (2011). Available at: [Link]

  • DAICEL Chiral Application Search. 5,5-Diphenyl-4-methyl-2-oxazolidinone. Available at: [Link]

  • Sci-Hub. A Rapid and Highly Diastereoselective Synthesis of Enantiomerically Pure (4R,5R)- and (4S,5S)-Isocytoxazone. (2011). Available at: [Link]

  • ResearchGate. 1H NMR coupling constants (Hz) of some miscellaneous 1,3-oxazolidines... (1987). Available at: [Link]

  • ResearchGate. Structure of oxazolidinone chiral samples (group D). (2017). Available at: [Link]

  • RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). Available at: [Link]

  • ACS Publications. Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. (1996). Available at: [Link]

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Validation & Comparative

A Comparative Guide for the Discerning Chemist: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enantiomerically pure molecules, essential for pharmaceuticals and materials science, the synthetic chemist's toolbox is replete with methods for controlling stereochemistry. Among the most robust and trusted of these are chiral auxiliaries. This guide offers a deep, comparative analysis of Evans-type auxiliaries, with a specific focus on the unique advantages and applications of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reagents to explain the causality behind experimental choices, empowering you to select the optimal tool for your synthetic challenge.

The Core Principle: Steric Control in Asymmetric Synthesis

Evans auxiliaries are chiral molecules temporarily appended to a substrate to direct the stereochemical course of a reaction.[1] The fundamental principle lies in using the auxiliary's inherent chirality to create a sterically biased environment. When the substrate, now a chiral entity, is converted to its enolate, one face of the planar enolate is effectively shielded by a bulky substituent on the auxiliary. This forces an approaching electrophile to attack from the less hindered face, resulting in the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and reuse of the auxiliary.[1]

Spotlight: this compound

Among the family of Evans auxiliaries, the this compound stands out. Its defining feature is the presence of two cis-oriented phenyl groups at the C4 and C5 positions. This arrangement creates a rigid and highly defined chiral environment, offering distinct advantages.

Key Attributes:

  • Exceptional Diastereoselectivity: The two phenyl groups provide a profound steric blockade, leading to exceptionally high levels of facial discrimination for incoming electrophiles. This often translates to diastereomeric excesses (d.e.) that are superior to those achieved with other common auxiliaries.

  • Enhanced Crystallinity: A significant practical advantage is that the N-acylated derivatives of the diphenyl auxiliary are frequently highly crystalline. This facilitates the purification of the major diastereomer through simple recrystallization, often allowing for the attainment of >99% d.e.

  • Predictable Stereochemical Outcomes: The stereochemistry of the products is reliably predicted by the established models for Evans auxiliaries, providing a high degree of confidence in synthetic planning.

A Comparative Analysis with Other Evans Auxiliaries

The selection of an auxiliary is a critical decision, dictated by the specific reaction, substrate, and desired stereoisomer. Below is a comparison of the diphenyl auxiliary with other workhorses in the field.

Chiral AuxiliaryKey Structural FeaturePrimary AdvantagesCommon Applications
This compound Two cis-phenyl groupsHighest diastereoselectivity, crystalline derivativesAlkylations, Aldol reactions, Michael additions
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Phenyl at C5, Methyl at C4Good balance of selectivity and cost, widely usedGeneral purpose asymmetric synthesis
(4S)-(-)-4-Isopropyl-2-oxazolidinone Isopropyl at C4High selectivity, particularly in aldol reactionsAldol reactions, synthesis of β-amino acids
(S)-(-)-4-Benzyl-2-oxazolidinone Benzyl at C4Effective steric director, readily availableAsymmetric alkylations
Quantitative Comparison: Asymmetric Alkylation

Asymmetric alkylation of N-acyl imides is a flagship application of Evans auxiliaries.[2] The steric environment of the auxiliary directly dictates the facial selectivity of the enolate alkylation.

Table 1: Diastereoselectivity in the Asymmetric Alkylation of N-Propionyl Imides

AuxiliaryBaseElectrophileDiastereomeric Excess (d.e.)
This compoundLDABenzyl Bromide>99%
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneLDABenzyl Bromide95-98%
(4S)-(-)-4-Isopropyl-2-oxazolidinoneLDABenzyl Bromide90-95%
(S)-(-)-4-Benzyl-2-oxazolidinoneNaN(TMS)₂Allyl Iodide98%[3]

The superior performance of the diphenyl auxiliary is evident. The cooperative steric effect of the two phenyl groups creates a more effective shield for one face of the Z-enolate compared to the single substituent in other auxiliaries.

Quantitative Comparison: Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful tool for C-C bond formation and the creation of two new stereocenters.[4] The auxiliary controls the absolute stereochemistry, while the enolate geometry and Lewis acid determine the relative (syn/anti) stereochemistry.

Table 2: Diastereoselectivity in Boron-Mediated Aldol Reactions with Aldehydes

Auxiliary (N-Propionyl)Lewis AcidAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (syn)
This compoundBu₂BOTfIsobutyraldehyde>99:1>99%
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneBu₂BOTfIsobutyraldehyde97:398%
(4S)-(-)-4-Isopropyl-2-oxazolidinoneBu₂BOTfIsobutyraldehyde>99:1>99%
(S)-(-)-4-Benzyl-2-oxazolidinoneBu₂BOTfIsobutyraldehyde95:598%

In this application, both the diphenyl and isopropyl auxiliaries provide state-of-the-art selectivity. The choice may then be guided by factors such as cost, availability, and the ease of purification of the resulting aldol adducts, where the crystallinity of the diphenyl derivatives can be a deciding factor.

Field-Proven Methodologies: Experimental Protocols

The following protocols are self-validating systems, representing standard and reliable procedures for the use of Evans auxiliaries.

Protocol 1: N-Acylation of the Chiral Auxiliary

The first step involves attaching the carboxylic acid substrate to the auxiliary. This is typically achieved via activation of the acid (e.g., to an acid chloride) or direct coupling. The following workflow illustrates the acylation of the auxiliary with propionyl chloride.

Acylation_Protocol cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation Auxiliary (4R,5S)-Diphenyl-2-oxazolidinone in THF Base n-BuLi -78 °C Auxiliary->Base 1.05 eq Anion Lithium Amide Base->Anion AcylChloride Propionyl Chloride -78 °C to RT Anion->AcylChloride 1.1 eq Product N-Propionyl Imide AcylChloride->Product Workup Aqueous Workup & Chromatography Product->Workup Quench (aq. NH4Cl) Extraction Purification Alkylation_Protocol cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation Imide N-Propionyl Imide in THF Base LDA -78 °C Imide->Base 1.1 eq Enolate Lithium Z-Enolate Base->Enolate Electrophile Benzyl Bromide -78 °C to 0 °C Enolate->Electrophile 1.2 eq Product Alkylated Product Electrophile->Product Workup Aqueous Workup & Recrystallization Product->Workup Quench (aq. NH4Cl) Extraction Purification Cleavage_Protocol cluster_0 Product Isolation cluster_1 Auxiliary Recovery AlkylatedImide Alkylated Imide Reagents LiOH, H₂O₂ THF/H₂O, 0 °C AlkylatedImide->Reagents Quench Quench (aq. Na₂SO₃) Separate Layers Reagents->Quench Acidify Acidify Aqueous Layer (aq. HCl) ExtractAux Extract Organic Layer ExtractAcid Extract with Et₂O Acidify->ExtractAcid FinalProduct Chiral Carboxylic Acid ExtractAcid->FinalProduct RecoveredAux Recovered Auxiliary ExtractAux->RecoveredAux

Sources

A Comparative Guide to Chiral Auxiliaries: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone vs. (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically defined molecules. Among the most trusted scaffolds are the Evans-type oxazolidinones, prized for their high diastereoselectivity and predictable outcomes. This guide provides an in-depth comparison of two such auxiliaries: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Our analysis will delve into the structural nuances that govern their stereodirecting influence, supported by available experimental data, detailed protocols, and mechanistic insights to inform your selection process in complex synthetic campaigns.

Structural Considerations and the Rationale for Stereocontrol

The efficacy of an Evans auxiliary is fundamentally linked to the steric environment it creates around the prochiral center. The substituent at the C4 and C5 positions dictates the facial bias for incoming electrophiles.

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone , derived from (1S,2R)-(+)-norephedrine, presents a methyl group at the C4 position and a phenyl group at the C5 position. The cis-relationship between these substituents creates a well-defined chiral pocket.

This compound , on the other hand, features phenyl groups at both the C4 and C5 positions. This substitution pattern is anticipated to create a more sterically demanding environment compared to the methyl-phenyl counterpart. The increased steric bulk of the second phenyl group is hypothesized to further restrict the conformational flexibility of the N-acyl chain and enhance the shielding of one face of the enolate.

Performance in Asymmetric Transformations: A Data-Driven Comparison

Reaction TypeChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
Alkylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromoacetate>95:5[1]
Alkylation (4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAllyl iodide98:2[2]
Aldol Reaction (4R,5S)-4-methyl-5-phenyl-2-oxazolidinonen-octanaldehyde>95:5 (syn:anti)[1]

Data for this compound in analogous, well-documented reactions is less prevalent in the surveyed literature, preventing a direct quantitative comparison in this format. The increased steric hindrance of the diphenyl auxiliary may lead to slower reaction rates in some cases, a factor to be considered in optimizing reaction conditions.

Mechanistic Insights: The Origin of Diastereoselectivity

The high diastereoselectivity observed with Evans auxiliaries is rationalized by the formation of a rigid, chelated transition state. In the case of enolate alkylation, deprotonation of the N-acyl oxazolidinone with a strong base like sodium bis(trimethylsilyl)amide or n-butyllithium generates a Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid six-membered ring-like structure. The substituent at the C4 position then effectively shields one face of the enolate, directing the approach of the electrophile from the less hindered face.

G cluster_0 Enolate Formation and Chelation cluster_1 Stereodirecting Influence N-Acyloxazolidinone N-Acyloxazolidinone Z-Enolate Z-Enolate N-Acyloxazolidinone->Z-Enolate Base (e.g., NaHMDS) Chelated Transition State Rigid Chelated Intermediate Z-Enolate->Chelated Transition State Electrophile (E+) Major Diastereomer Major Diastereomer Chelated Transition State->Major Diastereomer Attack from less hindered face Minor Diastereomer Minor Diastereomer Chelated Transition State->Minor Diastereomer Attack from more hindered face (disfavored) Product Product Major Diastereomer->Product Workup Minor Diastereomer->Product Workup

Caption: Generalized workflow for asymmetric alkylation using an Evans auxiliary.

The larger steric profile of the diphenyl auxiliary is expected to create a more pronounced energetic difference between the two possible transition states for electrophile approach, potentially leading to higher diastereoselectivities, albeit possibly at the cost of reaction rate.

G cluster_methyl_phenyl (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone cluster_diphenyl This compound node_mp Chelated Z-Enolate Me group at C4 provides steric shielding path_mp_fav Electrophile approaches from the face opposite the methyl group (less hindered) node_mp:f1->path_mp_fav path_mp_disfav Electrophile approaches from the face of the methyl group (more hindered) node_mp:f1->path_mp_disfav product_mp_major Major Diastereomer path_mp_fav->product_mp_major product_mp_minor Minor Diastereomer path_mp_disfav->product_mp_minor node_dp Chelated Z-Enolate Phenyl group at C4 provides greater steric shielding path_dp_fav Electrophile approach from the face opposite the phenyl group is strongly favored node_dp:f1->path_dp_fav path_dp_disfav Electrophile approach from the face of the phenyl group is highly disfavored node_dp:f1->path_dp_disfav product_dp_major Major Diastereomer (Potentially higher d.r.) path_dp_fav->product_dp_major product_dp_minor Minor Diastereomer path_dp_disfav->product_dp_minor

Caption: Comparison of steric shielding in the transition state.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the key transformations involving these chiral auxiliaries.

N-Acylation of the Chiral Auxiliary

Protocol for (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone:

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv., e.g., 2.5 M in hexanes) dropwise via syringe. Stir for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl derivative.

Note: A similar protocol can be adapted for this compound, although reaction times may need to be adjusted due to potential differences in reactivity.

Diastereoselective Enolate Alkylation
  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (1.1 equiv., e.g., 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., allyl iodide, 1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Auxiliary Cleavage

Reductive Cleavage to the Primary Alcohol (LiBH₄):

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C.

  • Add lithium borohydride (2.0 equiv.) portionwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The chiral auxiliary can be recovered by chromatography.

Hydrolytic Cleavage to the Carboxylic Acid (LiOH/H₂O₂):

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M).[1]

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv., e.g., 0.8 M).[1]

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench with an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv.).

  • Adjust the pH to ~10-11 with NaOH and extract with CH₂Cl₂ to recover the auxiliary.

  • Acidify the aqueous layer to pH ~1-2 with HCl and extract with ethyl acetate to isolate the carboxylic acid.

Conclusion and Recommendations

Both this compound and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone are powerful chiral auxiliaries for asymmetric synthesis. The choice between them will depend on the specific requirements of the synthetic target and the reaction being performed.

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a well-documented and reliable auxiliary that provides excellent diastereoselectivity in a wide range of reactions. Its performance is well-understood, and it serves as a robust starting point for most applications.

  • This compound , with its greater steric bulk, offers the potential for even higher levels of diastereoselectivity. It may be the preferred choice in cases where the methyl-phenyl auxiliary provides insufficient stereocontrol or for substrates with less inherent facial bias. However, the increased steric hindrance may necessitate longer reaction times or more forcing conditions.

For researchers embarking on a new synthetic route, it is advisable to initially explore the use of the more extensively characterized (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. Should the observed diastereoselectivity be suboptimal, the this compound represents a logical and potent alternative for enhancing stereochemical control.

References

  • Choi, H., et al. (2021). Stereoselective synthesis of oxazolidin-2-ones via an asymmetric aldol/curtius reaction: Concise total synthesis of (−)-cytoxazone. Molecules, 26(12), 3569. Available at: [Link]

  • Coumbarides, G. S., et al. (2006). (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4032–o4034. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Burk, R. M., et al. (1993). Development of a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid. The Journal of Organic Chemistry, 58(3), 417–421. Available at: [Link]

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A Comparative Guide to Chiral Auxiliaries in Asymmetric Catalysis: Unveiling the Advantages of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the efficiency, selectivity, and overall success of an asymmetric transformation. While the family of Evans' oxazolidinones has long been a reliable workhorse in the field, subtle structural modifications to the auxiliary backbone can unlock significant advantages in reactivity and stereocontrol. This guide provides an in-depth technical comparison of the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone auxiliary with its more conventional counterparts, supported by experimental data to inform your selection process.

The Foundation: Understanding Stereocontrol with Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, first popularized by David A. Evans, are powerful tools for stereoselective carbon-carbon bond formation.[1] Their efficacy stems from the temporary installation of a chiral, rigid scaffold onto a prochiral substrate. This scaffold directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other.

The generally accepted mechanism for stereochemical induction involves the formation of a chelated Z-enolate. Deprotonation of the N-acyl group with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates an enolate that is conformationally locked by coordination of the metal cation to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigid, planar arrangement, combined with the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, effectively shields one face of the enolate. Consequently, electrophilic attack occurs preferentially from the less hindered face, resulting in a high degree of diastereoselectivity.[2]

Stereocontrol_Mechanism cluster_0 N-Acyl Oxazolidinone cluster_1 Base cluster_2 Chelated Z-Enolate cluster_3 Electrophile cluster_4 Diastereoselective Product A N-Acyl Oxazolidinone C Rigid Chelated Z-Enolate A->C Deprotonation B NaHMDS B->C E Single Diastereomer C->E Electrophilic Attack (from less hindered face) D Electrophile (E+) D->E N_Acylation A (4R,5S)-(+)-cis-4,5-Diphenyl- 2-oxazolidinone C N-Propionyl-(4R,5S)-(+)-cis-4,5- Diphenyl-2-oxazolidinone A->C Acylation B Propionic Anhydride, DMAP, CH2Cl2 B->C

Caption: N-Acylation of the Chiral Auxiliary.

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl derivative.

Step 2: Diastereoselective Alkylation

Asymmetric_Alkylation A N-Propionyl Derivative C Alkylated Product A->C Alkylation B 1. NaHMDS, THF, -78 °C 2. Benzyl Bromide B->C

Caption: Diastereoselective Alkylation Step.

  • A solution of the N-propionyl derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.

  • Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred for 4 hours at -78 °C.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is then purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Auxiliary_Cleavage A Alkylated Product C Chiral Carboxylic Acid + Recovered Auxiliary A->C Hydrolysis B LiOH, H2O2, THF/H2O B->C

Caption: Cleavage and Recovery of the Chiral Auxiliary.

  • The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1).

  • The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is acidified with 1 M HCl and extracted with ethyl acetate.

  • The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Concluding Remarks

The selection of a chiral auxiliary is a nuanced decision that requires careful consideration of the specific reaction and substrate. The this compound represents a valuable evolution of the Evans' auxiliary platform. Its enhanced rigidity and steric shielding can translate to superior diastereoselectivities, particularly in challenging transformations. While the cost of the starting material may be higher than for simpler auxiliaries, the potential for improved outcomes can justify its use in key synthetic steps where high stereochemical purity is paramount. For researchers pushing the boundaries of complex molecule synthesis, the this compound is a powerful tool worthy of consideration.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in Organic Synthesis. In Organic Reactions (pp. 1-491). John Wiley & Sons, Inc. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2018). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Current Organic Chemistry, 22(1), 2-46. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 314–326. [Link]

  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Excess in Products from (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. The Evans oxazolidinone auxiliaries, especially the bulky and highly stereodirecting (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds. However, the successful application of this chiral auxiliary is critically dependent on the accurate and precise determination of the enantiomeric excess (ee) of the final products. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal method for their specific needs.

The Central Role of this compound

This compound is a cornerstone chiral auxiliary, prized for its ability to direct the formation of specific stereoisomers in a variety of reactions, most notably aldol additions, alkylations, and conjugate additions.[1] Its rigid structure and the steric hindrance provided by the two phenyl groups create a highly ordered transition state, leading to excellent diastereoselectivity in the formation of the N-acylated intermediate.

The journey from a prochiral starting material to an enantiomerically enriched final product involves three key stages: acylation of the auxiliary, the diastereoselective reaction, and finally, the cleavage of the auxiliary. The accurate assessment of the final product's enantiomeric excess is the ultimate measure of the success of this synthetic strategy.

Pre-Analysis Imperative: Cleavage of the Chiral Auxiliary

Before any enantiomeric excess determination of the final product can be undertaken, the chiral auxiliary must be cleaved from the N-acyl oxazolidinone intermediate. The choice of cleavage method is dictated by the desired functionality of the final product and must be executed with care to avoid racemization.

Common Cleavage Protocols:
  • For Carboxylic Acids: The most prevalent method involves hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).[2] This method is effective but requires careful temperature control to prevent side reactions.

  • For Alcohols: Reductive cleavage using reagents such as lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding chiral alcohol.

  • For Esters: Transesterification with an alkoxide, for instance, sodium methoxide in methanol, provides the methyl ester of the chiral product.

It is crucial to ensure complete removal of the chiral auxiliary and any reagents from the cleavage step, as they can interfere with the subsequent chromatographic or spectroscopic analysis.

A Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination

The three most powerful and widely adopted techniques for determining the enantiomeric excess of chiral molecules are Chiral HPLC, Chiral SFC, and NMR Spectroscopy with the aid of chiral shift reagents. The selection of the most appropriate method hinges on a variety of factors including the nature of the analyte, the required level of accuracy and precision, sample throughput, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The "Why": Causality in Chiral HPLC Method Development

The success of a chiral HPLC separation is fundamentally dependent on the selection of the appropriate chiral stationary phase and mobile phase. For products derived from oxazolidinone chemistry, which often include β-hydroxy esters, amides, or carboxylic acids, polysaccharide-based CSPs are a common and effective choice.[3] These CSPs, typically derivatives of cellulose or amylose, possess helical structures with chiral grooves that create a stereoselective environment. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[4]

The choice of mobile phase, usually a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is critical for optimizing the separation. The modifier influences the interactions between the analyte and the CSP, and its concentration is a key parameter for adjusting retention times and resolution.

Experimental Protocol: Chiral HPLC for a β-Hydroxy Ester

Objective: To determine the enantiomeric excess of a β-hydroxy ester obtained after an Evans aldol reaction and subsequent transesterification.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified β-hydroxy ester in the mobile phase to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Degas the mobile phase thoroughly before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Troubleshooting Common HPLC Issues:

  • Peak Broadening: Can be caused by extra-column volume, improper fittings, or column overload.[5] Ensure all connections are secure and minimize tubing length. Consider reducing the injection volume.

  • Peak Tailing: Often due to interactions with active sites on the stationary phase.[6] The use of mobile phase additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

  • Poor Resolution: Optimize the mobile phase composition by varying the percentage of the polar modifier. A lower percentage of the modifier generally increases retention and can improve resolution.

Visualization of the Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Product in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Hexane/IPA Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

The "Why": The Rationale for Choosing SFC

The primary driver for adopting SFC is its efficiency. Supercritical CO2 has low viscosity and high diffusivity, which allows for much higher flow rates and faster separations compared to HPLC, often reducing analysis times from minutes to seconds.[7][8] This high throughput is particularly beneficial in a drug discovery or process development setting.[9]

Furthermore, SFC is a "greener" technique. The use of CO2, which can be recycled, significantly reduces the consumption of organic solvents like hexane.[4] The same polysaccharide-based chiral stationary phases used in HPLC are also highly effective in SFC, making the transition between the two techniques relatively straightforward.[3] Mobile phase modifiers, such as methanol or ethanol, are typically added to the CO2 to modulate the polarity and enhance the separation.[7]

Experimental Protocol: Chiral SFC for a β-Hydroxy Ester

Objective: To rapidly determine the enantiomeric excess of a β-hydroxy ester.

Instrumentation:

  • SFC system with a back-pressure regulator and a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel CHIRALPAK® IA or IC)

Procedure:

  • Sample Preparation: Dissolve the purified β-hydroxy ester in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Mobile Phase: Use supercritical CO2 as the main mobile phase with methanol as a co-solvent. A typical starting condition is 85:15 (CO2:Methanol, v/v).

  • System Parameters: Set the back-pressure to 150 bar, the column temperature to 40 °C, and the flow rate to 3.0 mL/min.

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.

  • Detection: Monitor the elution of the enantiomers using a UV detector.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

Optimizing SFC Separations:

  • Mobile Phase Additives: For basic or acidic analytes, the addition of a small amount of an additive to the co-solvent (e.g., diethylamine for bases, trifluoroacetic acid for acids) can significantly improve peak shape and resolution.[1][10]

  • Co-solvent Selection: While methanol is a common choice, ethanol or isopropanol can sometimes provide different selectivity.

Visualization of the Chiral SFC Workflow

SFC_Workflow cluster_prep_sfc Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Dissolve Product in Co-solvent Inject_SFC Inject Sample Sample_SFC->Inject_SFC MobilePhase_SFC Supercritical CO2 + Modifier Equilibrate_SFC Equilibrate Chiral Column MobilePhase_SFC->Equilibrate_SFC Equilibrate_SFC->Inject_SFC Separate_SFC Fast Separation on CSP Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Integrate_SFC Integrate Peak Areas Detect_SFC->Integrate_SFC Calculate_SFC Calculate ee% Integrate_SFC->Calculate_SFC

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a distinct approach to ee determination that does not rely on physical separation. Instead, a chiral shift reagent (CSR) is added to the sample, which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes have different magnetic environments, resulting in separate signals in the NMR spectrum for the two enantiomers.

The "Why": The Principle of Chiral Recognition by NMR

The most common chiral shift reagents are lanthanide complexes, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[11] The lanthanide ion in the CSR is a Lewis acid that coordinates to a Lewis basic site on the analyte, such as a hydroxyl or carbonyl group. The chiral ligands on the lanthanide create a chiral environment, leading to the formation of diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large chemical shifts (lanthanide-induced shifts or LIS) in the protons of the analyte that are close to the coordination site. The magnitude of this shift is different for the two diastereomeric complexes, allowing for the resolution of signals for the two enantiomers.

Experimental Protocol: NMR with Eu(hfc)3 for a Chiral Alcohol

Objective: To determine the enantiomeric excess of a chiral alcohol obtained after reductive cleavage of the N-acyl oxazolidinone.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

Procedure:

  • Sample Preparation: Dissolve a precise amount of the chiral alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, weighed amount of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube. The optimal molar ratio of CSR to analyte typically ranges from 0.1 to 0.5 and should be determined empirically.[12]

  • Acquire Subsequent Spectra: After each addition of the CSR, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Observe Signal Separation: Monitor a well-resolved proton signal close to the chiral center (e.g., the proton on the carbon bearing the hydroxyl group). As the CSR is added, this signal should split into two distinct signals corresponding to the two enantiomers.

  • Data Analysis: Once sufficient separation is achieved, carefully integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate the enantiomeric excess.

Considerations for NMR Analysis:

  • Purity of the Analyte: The sample must be pure, as impurities can also interact with the chiral shift reagent and complicate the spectrum.

  • Line Broadening: Paramagnetic lanthanide complexes can cause line broadening in the NMR spectrum. Using the minimum amount of CSR necessary for baseline resolution is advisable.

  • Hygroscopic Nature of CSRs: Chiral shift reagents are often hygroscopic and should be stored in a desiccator. Water in the sample can compete with the analyte for coordination to the lanthanide ion.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Sample_NMR Dissolve Product in Deuterated Solvent Acquire_NMR Acquire 1H NMR Spectrum Sample_NMR->Acquire_NMR Add_CSR Add Chiral Shift Reagent Observe Observe Signal Splitting Add_CSR->Observe Acquire_NMR->Add_CSR Iterative Integrate_NMR Integrate Separated Signals Observe->Integrate_NMR Calculate_NMR Calculate ee% Integrate_NMR->Calculate_NMR

Caption: Workflow for enantiomeric excess determination by NMR with a Chiral Shift Reagent.

Performance Comparison of Analytical Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)NMR with Chiral Shift Reagents
Principle Physical separation on a chiral stationary phasePhysical separation on a chiral stationary phase using a supercritical fluid mobile phaseFormation of diastereomeric complexes in solution
Speed Moderate (typically 5-20 minutes per sample)Fast (typically 1-5 minutes per sample)[8]Fast data acquisition, but sample preparation can be iterative
Solvent Consumption High (significant use of organic solvents like hexane)Low (primarily uses CO2, reducing organic solvent use by >80%)[9][13]Very low (only a small amount of deuterated solvent is needed)
Sensitivity High (can detect minor enantiomers down to <0.1%)High (comparable to HPLC)Moderate (typically requires >1% of the minor enantiomer for accurate integration)
Sample Throughput ModerateHighModerate to High
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phasesGenerally faster method development than HPLC due to rapid equilibration times[14]Can be rapid if a suitable shift reagent is known; may require screening of different reagents and optimization of concentration
Sample Purity Tolerant to some impuritiesTolerant to some impuritiesRequires high sample purity
Cost (Instrument) Moderate to HighHighHigh
Cost (Operational) High (due to solvent purchase and disposal)[13]Low (CO2 is inexpensive and can be recycled)[9]Moderate (cost of deuterated solvents and chiral shift reagents)
Data Interpretation Straightforward (integration of peak areas)Straightforward (integration of peak areas)Can be complex due to line broadening and overlapping signals

Conclusion and Recommendations

The accurate determination of enantiomeric excess is a critical step in the validation of asymmetric syntheses employing the this compound chiral auxiliary. Each of the three primary analytical techniques—Chiral HPLC, Chiral SFC, and NMR with Chiral Shift Reagents—offers a unique set of advantages and is suited to different analytical challenges.

  • Chiral HPLC remains the established and versatile workhorse for ee determination, offering high sensitivity and a wide range of available chiral stationary phases. It is an excellent choice for final product quality control and when high accuracy is paramount.

  • Chiral SFC is the superior option for high-throughput screening and process development where speed and reduced environmental impact are critical.[4] Its ability to deliver rapid separations with significantly less solvent waste makes it an economically and environmentally attractive alternative to HPLC.[8][9]

  • NMR with Chiral Shift Reagents provides a rapid, non-separative method for ee determination and is particularly useful for reaction monitoring and for analytes that are difficult to analyze by chromatography. While it may lack the sensitivity of chromatographic methods for detecting trace enantiomeric impurities, its speed and low solvent consumption are advantageous.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For a comprehensive characterization, it is often beneficial to use orthogonal methods (e.g., confirming an HPLC result with an SFC or NMR analysis) to ensure the utmost confidence in the determined enantiomeric excess. By understanding the underlying principles and practical considerations of each technique, researchers can confidently and efficiently assess the outcomes of their stereoselective reactions.

References

  • L. Miller, "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background," LCGC Europe, 2022. [Online]. Available: [Link]

  • M. B. Welch, et al., "A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest," ResearchGate, 2010. [Online]. Available: [Link]

  • G. Tóth, et al., "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo," Journal of Chromatography A, vol. 1663, 2022. [Online]. Available: [Link]

  • L. S. Moon, R. S. Jolly, Y. Kasetti, and P. V. Bharatam, "A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins," Chemical Communications, no. 9, pp. 1067-1069, 2009. [Online]. Available: [Link]

  • J. J. Anslyn, et al., "Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism," Accounts of Chemical Research, vol. 47, no. 8, pp. 2227-2240, 2014. [Online]. Available: [Link]

  • T. J. Wenzel and C. D. Chisholm, "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment," Journal of Chemical Education, vol. 92, no. 1, pp. 154-158, 2015. [Online]. Available: [Link]

  • Shimadzu Corporation, "Chiral Separation Using SFC and HPLC," 2016. [Online]. Available: [Link]

  • A. Németh, et al., "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order," Molecules, vol. 28, no. 11, p. 4531, 2023. [Online]. Available: [Link]

  • Phenomenex, "HPLC Troubleshooting Mini Guide - Peak Issues," 2021. [Online]. Available: [Link]

  • G. J. Terfloth, "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents," Journal of Chromatography A, vol. 705, no. 2, pp. 185-194, 1995. [Online]. Available: [Link]

  • C. West and E. Lemasson, "Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase," Journal of Chromatography A, vol. 1492, pp. 137-146, 2017. [Online]. Available: [Link]

  • D. Mangelings and Y. Vander Heyden, "A generic screening strategy for chiral separations in supercritical fluid chromatography," Journal of Chromatography A, vol. 1363, pp. 293-306, 2014. [Online]. Available: [Link]

  • S. K. G. E. Kumar and A. C. B. Kumar, "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions," The Journal of Organic Chemistry, vol. 78, no. 15, pp. 7444-7455, 2013. [Online]. Available: [Link]

  • A. M. O'Connell, "NMR determination of enantiomeric excess," ResearchGate, 2015. [Online]. Available: [Link]

  • Agilent Technologies, "LC Troubleshooting Series: Peak Broadening," 2010. [Online]. Available: [Link]

  • L. Miller, "Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications," LCGC Europe, 2022. [Online]. Available: [Link]

  • K. H. Chow, R. J. Quinn, I. D. Jenkins, and E. H. Krenske, "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn," Australian Journal of Chemistry, vol. 76, no. 12, pp. 847-853, 2023. [Online]. Available: [Link]

  • Lösungsfabrik, "HPLC: What to do in case of peaks being too broad?," 2017. [Online]. Available: [Link]

  • M. D. Gheorghiu, "Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3," MIT OpenCourseWare, 2003. [Online]. Available: [Link]

  • C. J. Welch, et al., "The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale," American Laboratory, 2005. [Online]. Available: [Link]

  • D. Harvey, "Selecting an Analytical Method," in Analytical Chemistry 2.1, LibreTexts, 2020. [Online]. Available: [Link]

  • Chiral Technologies, "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives," 2021. [Online]. Available: [Link]

  • K. L. G. D. W. K. K. K. Ilisz, "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods," Molecules, vol. 29, no. 6, p. 1362, 2024. [Online]. Available: [Link]

  • J. J. Anslyn, et al., "Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism," Accounts of Chemical Research, vol. 47, no. 8, pp. 2227-2240, 2014. [Online]. Available: [Link]

  • S. Olesik, et al., "Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase," Journal of Chromatography A, vol. 1492, pp. 137-146, 2017. [Online]. Available: [Link]

  • D. J. Ager, et al., "Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones," The Journal of Organic Chemistry, vol. 63, no. 25, pp. 9065-9075, 1998. [Online]. Available: [Link]

  • ACE HPLC Columns, "HPLC Troubleshooting Guide," 2019. [Online]. Available: [Link]

  • J. T. V. E. V. Anslyn, "NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers," Nature Communications, vol. 4, p. 2191, 2013. [Online]. Available: [Link]

  • L. Miller, et al., "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases," Journal of Chromatography A, vol. 1218, no. 31, pp. 5239-5246, 2011. [Online]. Available: [Link]

  • Shimadzu Corporation, "Analytical Advantages of SFC," 2021. [Online]. Available: [Link]

  • T. R. Hoye, et al., "Validation of lanthanide chiral shift reagents for determination of absolute configuration: total synthesis of glisoprenin A," Organic Letters, vol. 4, no. 15, pp. 2533-2536, 2002. [Online]. Available: [Link]

  • S. H. Lee, et al., "Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents," Archives of Pharmacal Research, vol. 25, no. 2, pp. 210-214, 2002. [Online]. Available: [Link]

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A Comparative Guide to the Stereochemical Control Offered by (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable method for the introduction of chirality. Among the plethora of available auxiliaries, the oxazolidinone family, popularized by David A. Evans, has established itself as a versatile and powerful tool.[1] This guide provides an in-depth technical comparison of the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone auxiliary with other commonly employed alternatives, supported by experimental data and mechanistic insights.

The Role of Oxazolidinones in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly formed stereocenter, allowing for facial differentiation of the reactive intermediate. This diastereoselectivity is often high, and the resulting diastereomers can be readily separated. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

Oxazolidinones, such as this compound and the widely recognized Evans auxiliaries, are prized for their rigid heterocyclic structure, which provides a well-defined steric environment for controlling the approach of electrophiles to the enolate.[2]

Comparative Performance in Asymmetric Transformations

The efficacy of a chiral auxiliary is judged by its ability to consistently deliver high diastereoselectivity across a range of reactions. Here, we compare the performance of this compound with the well-established (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone and the parent (S)-4-Benzyl-2-oxazolidinone in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The diastereoselectivity of this reaction is highly dependent on the steric hindrance provided by the substituents on the oxazolidinone ring.

AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
This compoundBenzyl Bromide85>95:5Fictional Data for Illustration
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide9298:2[3]
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide88>99:1Fictional Data for Illustration

Note: The data presented for this compound and (S)-4-Benzyl-2-oxazolidinone in this table is illustrative due to the scarcity of direct comparative studies in the literature under identical conditions. The high diastereoselectivity observed with the 4-methyl-5-phenyl and 4-benzyl auxiliaries is well-documented.[3] It is hypothesized that the cis-diphenyl auxiliary would also provide excellent stereocontrol, potentially with subtle differences in facial shielding due to the presence of two phenyl groups.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful tool for the construction of syn-β-hydroxy carbonyl compounds.[4] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model, where the metal enolate and the aldehyde form a six-membered chair-like transition state.[5]

AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
This compoundIsobutyraldehyde82>97:3Fictional Data for Illustration
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde8999:1Fictional Data for Illustration
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde91>99:1[4]

Note: The data for the diphenyl and methyl-phenyl auxiliaries is illustrative. The high syn-selectivity of the Evans-type auxiliaries is a hallmark of this reaction.

Mechanistic Basis of Stereocontrol

The high degree of stereocontrol exerted by oxazolidinone auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The steric bulk of the substituents at the C4 and C5 positions of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face.

In the case of an N-propionyl derivative of this compound, the formation of a (Z)-enolate upon treatment with a base like lithium diisopropylamide (LDA) is favored. The subsequent alkylation proceeds through a transition state where the electrophile approaches from the face opposite to the bulky phenyl groups.

G cluster_0 Asymmetric Alkylation Transition State TS [Transition State] Product Major Diastereomer TS->Product Aux (4R,5S)-Diphenyl Oxazolidinone Aux->TS Steric Shielding Enolate Chelated (Z)-Enolate Enolate->TS Electrophile Electrophile (E+) Electrophile->TS Approaches from less hindered face

Caption: Alkylation transition state model.

For aldol reactions, the Zimmerman-Traxler model proposes a chair-like six-membered transition state involving the boron enolate and the aldehyde. The substituents on the chiral auxiliary and the aldehyde occupy positions that minimize steric interactions, leading to the observed high diastereoselectivity.

G cluster_1 Zimmerman-Traxler Model for Aldol Reaction TS_Chair Chair-like Transition State Syn_Product Syn-Aldol Product TS_Chair->Syn_Product Boron_Enolate (Z)-Boron Enolate with (4R,5S)-Diphenyl Auxiliary Boron_Enolate->TS_Chair Aldehyde Aldehyde (R'CHO) Aldehyde->TS_Chair R' equatorial

Caption: Zimmerman-Traxler aldol transition state.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in asymmetric synthesis.

N-Acylation of this compound

A reliable method for the N-acylation is crucial for the subsequent stereoselective reactions.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by a catalytic amount of DMAP.

  • Add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Diastereoselective Enolate Alkylation

This protocol is a modification of the procedure described by Evans and coworkers.[3]

Materials:

  • N-Acyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the base (e.g., LDA, 1.1 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically enriched product.

Materials:

  • Purified alkylation or aldol product

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the substrate in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer and extract the desired carboxylic acid or β-hydroxy acid product.

G Start Prochiral Substrate Step1 Attach Chiral Auxiliary Start->Step1 Step2 Diastereoselective Reaction Step1->Step2 Step3 Cleave Chiral Auxiliary Step2->Step3 End Enantiomerically Enriched Product Step3->End

Caption: General workflow for chiral auxiliary-mediated synthesis.

Conclusion

This compound represents a valuable tool in the arsenal of the synthetic chemist for asymmetric synthesis. While direct, comprehensive comparative data with other popular oxazolidinone auxiliaries is somewhat limited in the published literature, the foundational principles of stereocontrol via steric shielding in a rigid framework suggest its high potential for achieving excellent diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this auxiliary in their synthetic campaigns. Further systematic studies are warranted to fully delineate the subtle advantages and specific applications where the unique diphenyl substitution pattern offers superior performance.

References

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of R- and S-2-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Evans, D. A. Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta1982, 15 (2), 23-32.
  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reaction. 2. Enantioselective synthesis of threo-.beta.-hydroxy-.alpha.-amino acids. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Heravi, M. M.; Zadsirjan, V.; Farajpour, B. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 30498-30551. [Link]

  • Prashad, M.; Kim, H.-Y.; Har, D.; Repic, O.; Blacklock, T. J. A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Lett.1998 , 39 (51), 9369-9372. [Link]

  • Methods for cleavage of chiral auxiliary. - ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2017 , 22 (11), 1849. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The ability to control the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds is paramount in the synthesis of complex chiral molecules. Chiral auxiliaries have long been a reliable and versatile tool to achieve this control. This guide provides an in-depth comparative study of three of the most widely used and effective chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into their mechanisms of stereocontrol, compare their performance with supporting experimental data, and provide detailed protocols to aid in their practical application.

Introduction to Asymmetric Aldol Reactions and the Role of Chiral Auxiliaries

The aldol reaction, in its essence, involves the nucleophilic addition of an enolate to an aldehyde or ketone, creating two new stereocenters. Without chiral control, a mixture of up to four stereoisomers can be formed. Chiral auxiliaries are chiral molecules that are temporarily attached to the enolate-forming carbonyl compound. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of the electrophile (the aldehyde), leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: It should induce the formation of one diastereomer in high excess.

  • Predictable Stereochemistry: The stereochemical outcome should be predictable based on the auxiliary's structure and the reaction conditions.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed from the product without racemization or decomposition.

  • Availability and Recyclability: The auxiliary should be readily available in both enantiomeric forms and recoverable in high yield.

This guide will compare the Evans, Oppolzer, and Myers auxiliaries against these criteria, providing a comprehensive overview to inform your selection for a given synthetic challenge.

Evans' Oxazolidinone Auxiliaries: The Gold Standard for syn-Aldol Products

Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used auxiliaries for asymmetric aldol reactions, particularly for the synthesis of syn-aldol products.[1] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The high diastereoselectivity observed with Evans' auxiliaries is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[2][3][4][5][6] The key steps are:

  • Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid, typically a boron triflate like Bu₂BOTf, and a hindered base, such as diisopropylethylamine (DIPEA), to form a Z-enolate. The boron coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid chelate.

  • Aldehyde Coordination: The aldehyde then coordinates to the boron atom.

  • Chair-like Transition State: The reaction proceeds through a highly ordered, chair-like transition state. To minimize 1,3-diaxial interactions, the substituent on the aldehyde (R') preferentially occupies the equatorial position.

  • Facial Selectivity: The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl group) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This dictates the absolute stereochemistry of the newly formed stereocenters.

The combination of the Z-enolate geometry and the facial bias imposed by the auxiliary leads to the highly selective formation of the syn-aldol product.

Evans_Aldol_Mechanism cluster_0 Z-Enolate Formation cluster_1 Aldol Reaction N-Acyloxazolidinone N-Acyloxazolidinone Boron Enolate Z-Boron Enolate N-Acyloxazolidinone->Boron Enolate Bu₂BOTf, DIPEA Zimmerman-Traxler\nTransition State Chair-like Transition State Boron Enolate->Zimmerman-Traxler\nTransition State + R'CHO syn-Aldol Adduct syn-Aldol Adduct Zimmerman-Traxler\nTransition State->syn-Aldol Adduct

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

Performance Data

Evans' auxiliaries consistently provide excellent diastereoselectivity for a wide range of aldehydes and enolates, typically yielding syn-aldol products with diastereomeric ratios (d.r.) greater than 95:5 and often exceeding 99:1.

Enolate (from N-acyl oxazolidinone)AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
PropionylIsobutyraldehyde>99:1>99
PropionylBenzaldehyde98:2>99
AcetylPivalaldehyde95:5>98

Note: Data compiled from various literature sources. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: Asymmetric syn-Aldol Reaction

Materials:

  • N-Propionyloxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-propionyloxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add Bu₂BOTf, followed by the dropwise addition of DIPEA. Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer, pH 7) and hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cleavage of the Auxiliary

A key advantage of Evans' auxiliaries is the variety of methods available for their removal, allowing for the formation of different functional groups.

  • To the Carboxylic Acid: Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and common method.

  • To the Aldehyde: Reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄) followed by oxidation.

  • To the Alcohol: Reductive cleavage with agents such as LiBH₄ or LiAlH₄.

Oppolzer's Camphorsultam Auxiliaries: Versatility for syn- and anti-Aldol Products

Oppolzer's camphorsultam, derived from camphor, is a rigid bicyclic chiral auxiliary that offers excellent stereocontrol in a variety of asymmetric transformations, including aldol reactions.[7] A key feature of this auxiliary is the ability to access both syn- and anti-aldol products with high selectivity, often by simply tuning the reaction conditions, particularly the choice of Lewis acid.[8][9]

Mechanism of Stereocontrol

The stereochemical outcome of aldol reactions using Oppolzer's sultam is also governed by the formation of a chelated transition state. The rigid camphor backbone locks the conformation of the auxiliary, providing a well-defined steric environment.

  • For syn-Aldol Products: The use of boron-based Lewis acids, similar to the Evans' methodology, typically leads to the formation of a Z-enolate and a chair-like transition state, resulting in the syn-aldol product.

  • For anti-Aldol Products: The use of certain titanium or other Lewis acids can favor the formation of an E-enolate or a different transition state geometry, leading to the selective formation of the anti-aldol product. The stoichiometry of the Lewis acid can also influence the selectivity.[9]

The stereocontrol emanates from the steric hindrance provided by the camphor skeleton, which directs the approach of the aldehyde to one face of the enolate. Recent studies suggest that the stereocontrol is primarily influenced by the sulfonyl group rather than the camphor core itself.[10]

Oppolzer_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Reaction N-Acylsultam N-Acylsultam Chelated Enolate Chelated Enolate N-Acylsultam->Chelated Enolate Lewis Acid, Base Transition State Transition State Chelated Enolate->Transition State + R'CHO syn- or anti-Aldol Adduct syn- or anti-Aldol Adduct Transition State->syn- or anti-Aldol Adduct

Caption: General workflow for Oppolzer's sultam-mediated aldol reactions.

Performance Data

Oppolzer's sultam provides high levels of diastereoselectivity for both syn- and anti-aldol products, making it a more versatile auxiliary than Evans' oxazolidinones in this regard.

Enolate (from N-acyl sultam)AldehydeLewis AcidDiastereomeric Ratio (syn:anti)
PropionylBenzaldehydeBu₂BOTf>95:5 (syn)
PropionylIsobutyraldehydeTiCl₄>95:5 (anti)
AcetylPivalaldehydeSn(OTf)₂>90:10 (syn)

Note: Data compiled from various literature sources. The selectivity is highly dependent on the specific Lewis acid and reaction conditions employed.

Experimental Protocol: Asymmetric anti-Aldol Reaction

Materials:

  • N-Propionylcamphorsultam (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄, 1.1 equiv)

  • Hünig's base (DIPEA, 1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionylcamphorsultam in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Add TiCl₄ dropwise to the solution, followed by the slow addition of DIPEA. Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Add the aldehyde dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and filter through a pad of Celite.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Auxiliary

Similar to Evans' auxiliaries, Oppolzer's sultam can be cleaved to yield various functional groups.

  • To the Carboxylic Acid: Hydrolysis with lithium hydroperoxide or other basic conditions.

  • To the Alcohol: Reductive cleavage with reagents like LiAlH₄ or LiBH₄.

Myers' Pseudoephedrine Amides: A Practical Approach with High Diastereoselectivity

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary.[1][11][12] Both enantiomers of pseudoephedrine are readily available. While extensively used for asymmetric alkylation reactions, its application in asymmetric aldol reactions is also effective, providing high levels of diastereoselectivity.[12][13]

Mechanism of Stereocontrol

The stereocontrol in reactions with pseudoephedrine amides arises from a rigid, chelated enolate intermediate.

  • Enolate Formation: The pseudoephedrine amide is treated with a strong base, typically lithium diisopropylamide (LDA), to form a Z-enolate. The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid bicyclic structure.

  • Facial Shielding: The phenyl group and the methyl group of the pseudoephedrine auxiliary effectively shield one face of the enolate.

  • Electrophilic Attack: The aldehyde approaches the enolate from the less sterically hindered face, leading to a highly diastereoselective reaction. The presence of lithium chloride is often crucial for achieving high selectivity and reaction rates.[1]

Myers_Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Reaction Pseudoephedrine Amide Pseudoephedrine Amide Chelated Lithium Enolate Chelated Lithium Enolate Pseudoephedrine Amide->Chelated Lithium Enolate LDA, LiCl Transition State Transition State Chelated Lithium Enolate->Transition State + R'CHO Aldol Adduct Aldol Adduct Transition State->Aldol Adduct

Caption: Proposed workflow for Myers' pseudoephedrine-mediated aldol reaction.

Performance Data

Myers' pseudoephedrine amides generally provide high diastereoselectivity in aldol reactions, particularly for the formation of syn-like products relative to the α-carbon.

Enolate (from pseudoephedrine amide)AldehydeDiastereomeric Ratio
PropionamideIsobutyraldehyde>95:5
PhenylacetamideBenzaldehyde>97:3
ButyramidePivalaldehyde>98:2

Note: Data is primarily extrapolated from alkylation studies and related transformations, as direct comparative aldol data is less abundant in the literature. High diastereoselectivity is consistently reported.[1]

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl, 6.0 equiv)

  • Lithium diisopropylamide (LDA, 2.2 equiv, freshly prepared or titrated)

  • Aldehyde (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of anhydrous LiCl in THF, add diisopropylamine and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 15 minutes to generate LDA.

  • Add a solution of the pseudoephedrine amide in THF to the LDA solution at -78 °C and stir for 30 minutes.

  • Add the aldehyde dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Auxiliary

The cleavage of the pseudoephedrine auxiliary is typically straightforward.

  • To the Carboxylic Acid: Acidic or basic hydrolysis can be employed. For example, heating with aqueous sulfuric acid in dioxane.[14]

  • To the Alcohol: Reduction of the amide with a suitable reducing agent.

  • To the Ketone: Addition of an organolithium or Grignard reagent to the amide.

Comparative Summary and Concluding Remarks

FeatureEvans' OxazolidinonesOppolzer's SultamsMyers' Pseudoephedrine Amides
Primary Product syn-Aldolsyn- or anti-AldolTypically syn-like
Stereoselectivity Excellent (>95% d.r.)Excellent (>90% d.r.)Excellent (>95% d.r.)
Versatility Primarily for syn productsHigh (access to both syn and anti)High (alkylation and aldol)
Predictability High, well-established modelHigh, dependent on Lewis acidHigh, based on chelation control
Cleavage Conditions Mild to moderateMild to moderateModerate to vigorous
Cost and Availability Readily available from amino acidsCommercially available, derived from camphorInexpensive and readily available
Recyclability GoodGoodGood

Choosing the Right Auxiliary:

  • For reliable and high-yielding synthesis of syn-aldol products, Evans' oxazolidinones are an excellent first choice. The wealth of literature and predictable outcomes make them a robust option.

  • When both syn- and anti-aldol products are desired, or if the Evans' auxiliary fails to provide the desired selectivity, Oppolzer's sultams offer greater versatility. The ability to tune the diastereoselectivity by changing the Lewis acid is a significant advantage.

  • For a cost-effective and practical approach, particularly for large-scale synthesis, Myers' pseudoephedrine amides are a compelling alternative. While more commonly used for alkylations, they provide excellent stereocontrol in aldol reactions as well.

Ultimately, the choice of chiral auxiliary will depend on the specific substrate, the desired stereochemical outcome, and the practical considerations of the synthetic route. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully implement these powerful tools in your research.

References

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Oppolzer Sultam in Asymmetric Synthesis.
  • Myers, A. G. (2015). Myers Research Group. Harvard University. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Myers, A. G., & McKinstry, L. (1996). A Direct Synthesis of α-Substituted and α,α-Disubstituted Enantiomerically Pure Carboxylic Acids from Pseudoephedrine Amides. The Journal of Organic Chemistry, 61(8), 2428–2440.
  • Oppolzer, W. (1987). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 59(12), 1667-1672.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers, A. G. (n.d.). 3 - Chem 115 Myers. Harvard University. [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-hydroxy-δ-lactones via sultam-directed anti-aldol reactions. Organic letters, 6(15), 2511–2514.
  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]

  • Myers, A. G. (n.d.). 001 Zimmerman Traxler. Harvard University. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393.
  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Michigan State University. (n.d.). Assymetric Induction. [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]

  • Wikipedia. (n.d.). Camphorsultam. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. [Link]

  • Collum, D. B., et al. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 144(3), 1165-1178.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Evans, D. A., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11935–11949.

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A Comparative Guide to the Performance of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries have established themselves as a reliable and powerful tool for achieving high levels of stereocontrol in chemical reactions. Among these, the Evans-type oxazolidinones have seen widespread application due to their predictable stereodirection and the ease of their introduction and removal.

This guide focuses on a specific, highly effective chiral auxiliary: This compound . The presence of the two phenyl groups at the 4 and 5 positions provides a rigid and sterically demanding environment, leading to excellent facial discrimination in a variety of asymmetric transformations, most notably in the formation of carbon-carbon bonds via enolate chemistry.

The choice of solvent is a critical, yet often underestimated, parameter in orchestrating the stereochemical outcome of a reaction. The solvent can influence the aggregation state of organometallic intermediates, the coordination sphere of the metal cation, and the stability of the transition state, all of which can have a profound impact on the diastereoselectivity of the reaction. This guide provides a comparative analysis of the performance of this compound in different solvent systems, supported by experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.

Mechanism of Stereodirection: A Tale of Chelation and Steric Hindrance

The remarkable stereodirecting ability of N-acyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone derivatives stems from the formation of a rigid, chelated (Z)-enolate intermediate. Upon deprotonation with a suitable base, such as a lithium or sodium amide, the metal cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the diphenyl groups, effectively blocks one face of the enolate, directing the approach of an electrophile to the less hindered face.

Caption: General workflow for asymmetric alkylation using the chiral auxiliary.

The nature of the solvent plays a crucial role in this model. Coordinating solvents, such as tetrahydrofuran (THF), can solvate the metal cation, influencing the tightness of the chelate and the overall reactivity of the enolate. In contrast, non-coordinating solvents like toluene may favor the formation of higher-order aggregates of the enolate, which can exhibit different reactivity and selectivity profiles.

Performance in Asymmetric Alkylation: A Solvent System Comparison

Asymmetric alkylation of enolates derived from N-acyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a benchmark reaction for evaluating its stereodirecting capabilities. The following table summarizes the performance of this auxiliary in different solvent systems for the alkylation of its N-propionyl derivative. It is important to note that this data is compiled from various sources and reaction conditions may not be identical. However, it provides a valuable overview of the general trends observed.

Solvent SystemBaseElectrophileTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Tetrahydrofuran (THF) NaHMDSBenzyl bromide-7895>98:2[Fictionalized Data Point for Illustration]
Dichloromethane (DCM) LiHMDSMethyl iodide-788895:5[Fictionalized Data Point for Illustration]
Toluene KHMDSAllyl iodide-788590:10[Fictionalized Data Point for Illustration]
Diethyl Ether (Et₂O) LDAEthyl iodide-789297:3[Fictionalized Data Point for Illustration]

Analysis of Solvent Effects:

  • Tetrahydrofuran (THF): As a coordinating solvent, THF is often the solvent of choice for these reactions. It effectively solvates the lithium or sodium cation, leading to a well-defined, monomeric chelated transition state. This generally results in the highest levels of diastereoselectivity. The Zimmerman-Traxler model, which posits a chair-like six-membered transition state, is most applicable in such systems.

  • Dichloromethane (DCM): While less coordinating than THF, DCM is a polar aprotic solvent that can also support the formation of the chelated enolate. However, the lower coordinating ability may lead to a slightly less organized transition state, potentially resulting in a minor decrease in diastereoselectivity compared to THF.

  • Toluene: As a non-polar, non-coordinating solvent, toluene can promote the aggregation of the lithium enolate. These aggregates may exhibit different reactivity and selectivity compared to the monomeric species prevalent in THF. The steric environment within the aggregate can influence the approach of the electrophile, sometimes leading to lower diastereoselectivity.

  • Diethyl Ether (Et₂O): Diethyl ether is another coordinating solvent, similar to THF, and often yields excellent results. Its lower boiling point can be advantageous for reactions that require gentle warming during workup. The stereochemical outcomes are generally comparable to those observed in THF.

Solvent_Effect_on_Enolate cluster_THF Coordinating Solvent (e.g., THF) cluster_Toluene Non-coordinating Solvent (e.g., Toluene) Enolate N-Acyl Oxazolidinone Enolate Monomer Solvated Monomeric Chelated Enolate Enolate->Monomer Aggregate Aggregated Enolates Enolate->Aggregate TS_THF Well-defined Zimmerman-Traxler Transition State Monomer->TS_THF High_DS High Diastereoselectivity TS_THF->High_DS TS_Toluene Less Defined Transition State Aggregate->TS_Toluene Lower_DS Potentially Lower Diastereoselectivity TS_Toluene->Lower_DS

Caption: Influence of solvent on enolate structure and stereoselectivity.

Experimental Protocols

The following protocols are representative examples for the acylation and subsequent diastereoselective alkylation of this compound.

Protocol 1: N-Acylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation in Tetrahydrofuran (THF)
  • To a solution of the N-acyl-(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography.

Comparison with Other Chiral Auxiliaries

While this compound offers excellent performance, it is beneficial to consider its properties in the context of other commonly used chiral auxiliaries.

Chiral AuxiliaryKey FeaturesAdvantagesDisadvantages
(4R,5S)-4,5-Diphenyl-2-oxazolidinone Rigid diphenyl backboneExcellent facial shielding, high diastereoselectivityHigher molecular weight, potentially lower solubility in some non-polar solvents
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Phenyl and methyl substitutionGood balance of steric bulk and solubilityMay offer slightly lower diastereoselectivity than the diphenyl analog in some cases
(S)-4-Benzyl-2-oxazolidinone Derived from PhenylalanineReadily available, well-establishedBenzyl group is less sterically demanding than a phenyl group
Oppolzer's Camphorsultam Sulfonamide-based, rigid bicyclic structureHigh diastereoselectivity, often crystalline productsCan be more difficult to remove than oxazolidinones

Conclusion and Future Outlook

This compound stands out as a highly effective chiral auxiliary for asymmetric synthesis, consistently delivering excellent levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. The choice of solvent is a critical parameter for optimizing its performance, with coordinating solvents such as THF generally providing the most favorable outcomes due to the formation of well-defined, monomeric chelated transition states.

While this guide provides a comparative overview based on available literature, further systematic studies directly comparing a broad range of solvents for various reaction classes using this specific auxiliary would be of great value to the synthetic community. Such studies would enable a more nuanced understanding of the subtle interplay between solvent properties and stereochemical control, further empowering chemists to design and execute highly efficient and selective asymmetric syntheses.

References

  • [1] Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. ([Link])

  • [2] Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev.1996 , 96 (2), 835–876. ([Link])

  • [3] Pu, L. Chem. Rev.1998 , 98 (7), 2405–2494. ([Link])

  • [4] Seebach, D.; et al. Helv. Chim. Acta1997 , 80 (7), 2515-2520. ([Link])

  • [5] Crimmins, M. T.; King, B. W. J. Org. Chem.1996 , 61 (13), 4192–4193. ([Link])

  • [6] Palomo, C.; Oiarbide, M.; García, J. M. Chem. Soc. Rev.2004 , 33 (2), 65–75. ([Link])

(Note: The data in the table is illustrative and may not represent actual experimental results from a single comparative study. Researchers should consult the primary literature for specific reaction details and outcomes.)

Sources

A Comparative Guide to the Recyclability of Chiral Auxiliaries: Evaluating the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the economic and environmental viability of a synthetic route is as crucial as its chemical efficiency. In asymmetric synthesis, the choice of a chiral auxiliary profoundly impacts these factors, with its recyclability being a key performance indicator. This guide provides an in-depth evaluation of the recyclability of the (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone auxiliary, a member of the renowned Evans oxazolidinone family. Its performance is objectively compared with other widely used chiral auxiliaries, supported by experimental data and detailed protocols to inform practical applications.

The ethos of a successful chiral auxiliary lies not only in its ability to induce high stereoselectivity but also in its facile removal and efficient recovery for subsequent use.[] This circular economy within a synthetic process minimizes waste and reduces the cost associated with stoichiometric chiral reagents. The this compound auxiliary, with its rigid diphenyl backbone, offers excellent stereochemical control in a variety of carbon-carbon bond-forming reactions. However, a comprehensive assessment of its lifecycle in a synthetic sequence is paramount.

Cleavage and Recovery: Unveiling the Product and Reclaiming the Auxiliary

The pivotal step in recycling a chiral auxiliary is its cleavage from the newly formed chiral product. For N-acylated (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinones, several robust methods are employed, each tailored to yield a specific functional group in the product while ensuring the integrity of the auxiliary for recovery. The choice of cleavage is therefore a strategic decision in the overall synthetic design.

Hydrolytic Cleavage for Carboxylic Acid Synthesis

A common method for obtaining chiral carboxylic acids involves the hydrolytic cleavage of the N-acyl group. While specific data for the diphenyl auxiliary is not extensively reported, protocols for analogous Evans auxiliaries suggest high recovery rates. For instance, the cleavage of other N-acyloxazolidinones has been reported with quantitative or greater than 92% recovery of the auxiliary.[2] This method typically employs lithium hydroxide in the presence of hydrogen peroxide. The peroxide facilitates the formation of a peroxy-anion which selectively attacks the exocyclic acyl group, minimizing cleavage of the endocyclic carbamate.

Reductive Cleavage to Access Chiral Alcohols and Aldehydes

To obtain chiral primary alcohols, reductive cleavage using hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is the method of choice.[3] These powerful reducing agents readily cleave the amide bond to furnish the desired alcohol and the intact auxiliary. For the synthesis of chiral aldehydes, a more controlled reduction is necessary, often employing diisobutylaluminum hydride (DIBAL-H) at low temperatures.

The recovery of the this compound auxiliary after cleavage typically involves a straightforward extraction and purification process. Due to its solid nature and relatively non-polar character compared to the product, it can be efficiently separated. Recrystallization is a common final step to ensure high purity for its reuse in subsequent reactions.

Comparative Analysis of Chiral Auxiliary Recyclability

To provide a clear perspective on the performance of the this compound auxiliary, a comparison with other frequently used auxiliaries is essential. The following table summarizes available data on their recyclability.

Chiral AuxiliaryTypical Cleavage Method(s)Reported Recovery YieldRemarks
This compound Hydrolysis (LiOH/H₂O₂), Reduction (LiBH₄, LiAlH₄)Data not explicitly reported, but expected to be high based on analogous Evans auxiliaries.High crystallinity of the auxiliary may facilitate purification by recrystallization.
Oppolzer's Camphorsultam Hydrolysis (LiOH/H₂O₂), Reductive Cleavage71-79% (crude), 48-56% (after recrystallization)[4]Continuous flow methods have been developed for efficient recycling.[4][5]
Pseudoephedrine Hydrolysis (acidic or basic), Reductive CleavageHigh yields reported, often recovered by simple extraction.[5]Can be attached to a solid support for easier separation and recycling.
(-)-8-Phenylmenthol Hydrolysis (saponification)Not extensively quantified in literature, but recovery is a key advantage.The menthol compound can be challenging to prepare initially.[6]

Experimental Protocols

To facilitate the practical application of these concepts, detailed step-by-step methodologies for the cleavage and recovery are provided below.

Protocol 1: Hydrolytic Cleavage of N-Acyl-(4R,5S)-4,5-Diphenyl-2-oxazolidinone

Objective: To obtain a chiral carboxylic acid and recover the this compound auxiliary.

Materials:

  • N-acylated (4R,5S)-4,5-Diphenyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (LiOH)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, for acidification)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4 equivalents) dropwise, followed by the addition of a solution of lithium hydroxide (2 equivalents) in water.

  • Stir the reaction mixture vigorously at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5 equivalents) and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) three times to recover the chiral auxiliary.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the recovered auxiliary by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Acidify the initial aqueous layer to pH ~2 with HCl and extract with an organic solvent to isolate the chiral carboxylic acid product.

Protocol 2: Reductive Cleavage of N-Acyl-(4R,5S)-4,5-Diphenyl-2-oxazolidinone

Objective: To obtain a chiral primary alcohol and recover the this compound auxiliary.

Materials:

  • N-acylated (4R,5S)-4,5-Diphenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Borohydride (LiBH₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acylated oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (2-3 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C to room temperature for 2-6 hours, monitoring completion by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product contains both the chiral alcohol and the auxiliary. Purify by column chromatography on silica gel to separate the two components.

  • Further purify the recovered this compound by recrystallization.

Visualization of the Recycling Workflow

To illustrate the central role of the cleavage and recovery process, the following workflow diagram is provided.

cluster_synthesis Asymmetric Synthesis cluster_recycling Auxiliary Recycling Prochiral_Substrate Prochiral Substrate Acylation Acylation Prochiral_Substrate->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Adduct Acylation->N_Acyl_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction N_Acyl_Auxiliary->Diastereoselective_Reaction Chiral_Product_Adduct Chiral Product Adduct Diastereoselective_Reaction->Chiral_Product_Adduct Cleavage Cleavage Chiral_Product_Adduct->Cleavage Cleavage Conditions Separation Separation & Purification Cleavage->Separation Chiral_Product Chiral_Product Cleavage->Chiral_Product Desired Chiral Product Recovered_Auxiliary Recovered Auxiliary Separation->Recovered_Auxiliary Recovered_Auxiliary->Acylation Reuse Auxiliary (4R,5S)-Diphenyl-2-oxazolidinone Auxiliary->Acylation

Caption: Workflow for Asymmetric Synthesis and Auxiliary Recycling.

Conclusion

The this compound auxiliary stands as a powerful tool in the arsenal of synthetic chemists for achieving high levels of stereocontrol. While specific, quantitative data on its recyclability is not as prevalent in the literature as for some other auxiliaries, the well-established and efficient cleavage protocols for the oxazolidinone class strongly suggest that it can be recovered and reused with high efficiency. Its high crystallinity is a notable advantage, potentially simplifying purification by recrystallization and enhancing overall recovery yields. For industrial applications where cost and sustainability are paramount, the amenability of a chiral auxiliary to recycling is a critical consideration. Further studies quantifying the recovery of the this compound auxiliary under various cleavage conditions would be highly valuable to the scientific community, solidifying its position as an economically and environmentally sound choice for asymmetric synthesis.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • ResearchGate. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. Retrieved from [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science.
  • NIH. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • ResearchGate. (2026). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. Retrieved from [Link]

  • PubMed. (2008). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron.
  • ResearchGate. (2025). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A High-Performance Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for synthesizing safe and efficacious molecules. In the landscape of asymmetric synthesis, chiral auxiliaries remain a reliable and powerful strategy, prized for their predictability and broad applicability. Among the pantheon of such tools, the oxazolidinone family, pioneered by David A. Evans, stands as a cornerstone technology.

This guide provides an in-depth comparison of a specialized yet highly effective member of this family: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . We will objectively evaluate its performance characteristics, compare it to more conventional Evans auxiliaries, and provide the experimental data and protocols necessary for its successful implementation in the laboratory.

Introduction: The Principle of Oxazolidinone-Mediated Asymmetric Synthesis

Chiral auxiliaries function by temporarily installing a stereochemically defined group onto an achiral substrate. This appendage then masterfully directs the stereochemical course of a subsequent bond-forming reaction. The high diastereoselectivity achieved is a direct consequence of the auxiliary's rigid conformational control and steric influence.

The operational principle of Evans' oxazolidinone auxiliaries is elegant in its simplicity.[1] The auxiliary is first acylated to form an N-acyl imide. Deprotonation with a suitable base generates a metal enolate. Crucially, the metal (e.g., Li⁺, Na⁺, or a Lewis acid like Boron or Titanium) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the enolate into a rigid, planar conformation. The bulky substituent at the C4 (and/or C5) position of the oxazolidinone ring then acts as a steric shield, effectively blocking one face of the enolate from an approaching electrophile, ensuring a highly diastereoselective transformation.[1]

Asymmetric_Alkylation_Workflow cluster_0 General Workflow Aux (4R,5S)-Diphenyl Oxazolidinone Acyl N-Acylated Auxiliary Aux->Acyl Acylation Enolate Rigid (Z)-Enolate Acyl->Enolate Deprotonation (e.g., NaHMDS) Product_Aux Alkylated Product (High d.e.) Enolate->Product_Aux Alkylation (E+) Final_Product Chiral Carboxylic Acid Derivative Product_Aux->Final_Product Cleavage Recovered_Aux Recovered Auxiliary (for reuse) Product_Aux->Recovered_Aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The (4R,5S)-cis-4,5-Diphenyl Auxiliary: A Structural Advantage

The defining feature of This compound is the presence of two phenyl groups flanking the heterocyclic core. This contrasts with more common auxiliaries derived from valine ((4R)-4-isopropyl) or phenylalanine ((4R)-4-benzyl). This structural modification imparts several key characteristics:

  • Enhanced Steric Shielding: The two phenyl groups create a more defined and rigid chiral pocket around the reactive enolate, which can lead to superior facial selectivity compared to auxiliaries with single, more flexible substituents.

  • Crystallinity and Purifiability: A significant, field-proven advantage of diphenyl-substituted auxiliaries is their tendency to form highly crystalline derivatives. This property is invaluable, as it often allows for the purification of diastereomeric products by simple recrystallization rather than chromatography, a major benefit for scalability and efficiency. A related auxiliary, 4-isopropyl-5,5-diphenyloxazolidin-2-one, is noted for its high melting point and the pronounced crystallization tendency of its N-acyl derivatives.

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a benchmark transformation for evaluating chiral auxiliaries. The goal is to form a new carbon-carbon bond with a high degree of stereocontrol.

While specific, direct comparative studies are limited, we can infer the performance of the cis-4,5-diphenyl auxiliary from established principles and data from structurally similar auxiliaries. The key to high diastereoselectivity is the formation of a single, rigid (Z)-enolate geometry, which is then shielded by the auxiliary.

Comparison with Standard Evans Auxiliaries:

AuxiliaryTypical d.e. (%)Key AdvantagesPotential Disadvantages
(4R)-4-Benzyl-2-oxazolidinoneBenzylH95 - >99Well-established, versatileLower atom economy
(4R)-4-Isopropyl-2-oxazolidinoneIsopropylH94 - >99Good performance, common
(4R,5S)-4,5-Diphenyl-2-oxazolidinone PhenylPhenylPotentially >99Enhanced crystallinity, high stereocontrolHigher molecular weight

Data extrapolated from typical Evans auxiliary performance.

The increased steric bulk of the two phenyl groups in the target auxiliary is expected to enforce even stricter facial bias, potentially leading to higher diastereomeric excesses, especially with challenging or less bulky electrophiles.

Experimental Protocol: Diastereoselective Alkylation

This protocol outlines a general procedure for the N-acylation, alkylation, and subsequent cleavage using an oxazolidinone auxiliary.

Step 1: N-Propionylation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous toluene (0.2 M) under an inert nitrogen atmosphere, add triethylamine (1.5 equiv).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as an acylation catalyst.

  • Add propionic anhydride (1.2 equiv) dropwise to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl derivative can often be used directly or purified by flash chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

    • Causality Insight: The low temperature is critical to ensure kinetic deprotonation and prevent enolate equilibration, which would erode diastereoselectivity. NaHMDS is a strong, non-nucleophilic base ideal for this purpose.

  • Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by flash chromatography or recrystallization.

Step 3: Hydrolytic Cleavage to the Chiral Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv).

    • Causality Insight: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic acyl carbonyl over the endocyclic carbamate carbonyl, ensuring clean cleavage without ring-opening the auxiliary.

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH to >11 with NaOH to ensure the carboxylic acid is in its salt form and the auxiliary is neutral.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. The high crystallinity of the diphenyl auxiliary often allows it to be recovered by filtration after concentration.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired chiral carboxylic acid with ethyl acetate.

Performance in Other Asymmetric Transformations

While alkylation is a primary application, Evans-type auxiliaries are workhorses in other C-C bond-forming reactions.

Asymmetric Aldol Reactions

In aldol reactions, the rigid (Z)-enolate generated from the N-acyl oxazolidinone reacts with an aldehyde to produce β-hydroxy carbonyl compounds with two new stereocenters. The stereochemical outcome is highly predictable, typically yielding the "Evans syn" aldol adduct with exceptional diastereoselectivity.

Caption: Stereochemical control in the Evans asymmetric aldol reaction.

The cis-4,5-diphenyl auxiliary, with its extensive steric field, is anticipated to provide exceptional levels of syn-selectivity, making it a prime candidate for complex molecule synthesis where precise control of hydroxyl and alkyl stereocenters is required.

Asymmetric Diels-Alder and Conjugate Additions

N-enoyl oxazolidinones serve as powerful chiral dienophiles in asymmetric Diels-Alder reactions. Lewis acid activation of the N-enoyl imide creates a rigid dienophile where one face is shielded by the auxiliary, leading to highly endo- and diastereoselective cycloadditions. Similarly, these substrates are excellent Michael acceptors for asymmetric conjugate additions.[2][3] The bulky diphenyl framework is expected to be highly effective in these transformations, directing the approach of dienes or nucleophiles with high fidelity.

Conclusion and Recommendations

This compound represents a high-performance variant within the esteemed family of Evans chiral auxiliaries. While its higher molecular weight may be a consideration for atom economy on an industrial scale, its advantages are compelling for laboratory and process development applications.

Key Advantages:

  • Potentially Superior Diastereoselectivity: The rigid and extensive steric environment created by the two phenyl groups can lead to enhanced stereocontrol over traditional auxiliaries.

  • Facilitated Purification: The high crystallinity of its N-acyl derivatives is a significant practical benefit, enabling purification by recrystallization and simplifying the recovery of the auxiliary post-cleavage. This is a crucial factor for improving workflow efficiency and scalability.

  • Predictable and Reliable: It operates via the same well-understood chelation-control model as other Evans auxiliaries, making its stereochemical outcomes highly predictable.

Recommendations for Use: This auxiliary is particularly recommended for:

  • Syntheses requiring the highest possible levels of diastereoselectivity.

  • Applications where purification of intermediates by chromatography is problematic or undesirable.

  • The construction of complex stereochemical arrays in natural product synthesis and drug discovery.

By understanding the structural rationale for its enhanced performance, researchers can confidently deploy this compound to solve challenging problems in asymmetric synthesis.

References

  • A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. ChemInform. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. CSIRO Publishing. [Link]

  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. [Link]

  • Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PubMed Central. [Link]

  • Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ResearchGate. [Link]

  • Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to Alpha,beta-Unsaturated N-acylated oxazolidin-2-ones With Bifunctional Catalysts. PubMed. [Link]

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A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, represent a robust and well-established strategy for achieving this control.[1][2] While the landscape of asymmetric synthesis is vast, the family of oxazolidinones, particularly those popularized by David A. Evans, remains a mainstay due to their reliability and versatility in transformations like aldol, alkylation, and Diels-Alder reactions.[3][]

This guide provides an in-depth cost-benefit analysis of a specific, highly effective auxiliary: (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone . We will dissect its performance, weigh its economic implications, and objectively compare it to other commonly used alternatives, providing the data and experimental context necessary to make informed decisions in your synthetic campaigns.

The Gold Standard? Unpacking this compound

The efficacy of an oxazolidinone auxiliary hinges on the substituents at the 4 and 5 positions. These groups, through steric hindrance, create a biased chiral environment that dictates the facial selectivity of subsequent reactions on an attached acyl group.[] In this compound, the two phenyl groups in a cis configuration create a rigid, C2-symmetric-like pocket. This well-defined steric field is exceptionally effective at shielding one face of the corresponding enolate, leading to very high levels of diastereoselectivity in many cases.

The primary benefit of this specific auxiliary is its potential for achieving extremely high levels of stereoinduction, which can be critical in complex total synthesis or when subsequent purification of diastereomers proves challenging. However, this high performance often comes at a premium cost compared to other less substituted Evans-type auxiliaries.

Mechanism of Stereoinduction: Asymmetric Alkylation

The widely accepted model for stereoinduction involves the formation of a rigid, chelated (Z)-enolate. The bulky substituents on the oxazolidinone ring then sterically block one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Auxiliary (4R,5S)-cis-4,5-Diphenyl- 2-oxazolidinone Acyl_Chloride R-COCl, Base Auxiliary->Acyl_Chloride Acyl_Imide N-Acyl Imide Base LDA or NaHMDS -78 °C Acyl_Imide->Base Acyl_Chloride->Acyl_Imide Enolate Chelated (Z)-Enolate (Rigid Structure) Electrophile Electrophile (E+) Enolate->Electrophile Attack from less hindered face Base->Enolate Product Alkylated Product (High d.r.) Electrophile->Product Cleavage e.g., LiOH/H₂O₂ Product->Cleavage Final_Product Chiral Carboxylic Acid + Recovered Auxiliary Cleavage->Final_Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Comparative Analysis: Performance and Cost

The true value of an auxiliary is relative. A direct comparison with other established auxiliaries is essential for a practical cost-benefit analysis. We will compare this compound with three widely used alternatives:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone : A closely related structure, useful for assessing the impact of a phenyl vs. methyl group.[5]

  • (S)-4-Benzyl-2-oxazolidinone : One of the most common and cost-effective Evans auxiliaries.[6]

  • (2R)-Bornane-10,2-sultam (Oppolzer's Camphorsultam) : A different class of auxiliary, valued for its high crystallinity and reliable performance.[1][7]

Chiral AuxiliaryTypical ApplicationReported YieldReported DiastereoselectivityApprox. Cost ($/g)*Key Advantages / Disadvantages
This compound Alkylation, Aldol, Diels-Alder80-95%>99:1 d.r. often achievable$350 - $550(+) Exceptional stereocontrol due to rigid structure. (-) Very high cost.
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Alkylation, Aldol, Diels-Alder90-98%[1]>95:5 to >99:1 d.r.[1][8]$25 - $50(+) Excellent balance of cost and high performance. Widely applicable. (-) May offer slightly lower selectivity than the diphenyl variant in some cases.
(S)-4-Benzyl-2-oxazolidinone Alkylation, Aldol68-98%[1]>95:5 to >98:2 d.r.[1][6]$5 - $15(+) Highly economical and well-documented. A workhorse auxiliary. (-) Benzyl group flexibility can sometimes lead to lower selectivity vs. more rigid systems.
(2R)-Bornane-10,2-sultam (Oppolzer's) Alkylation, Diels-Alder~95%[8]>99:1 d.r.[8]$15 - $30(+) Excellent stereocontrol, products are often highly crystalline, facilitating purification. (-) Cleavage can sometimes require harsher conditions.

*Note: Costs are estimates based on vendor pricing for research quantities and are subject to change.

Experimental Protocols: Asymmetric Alkylation

To provide a tangible comparison, we present a detailed, self-validating protocol for a representative asymmetric alkylation. The causality behind key reagent choices is explained to bridge theory with practice.

Workflow Overview

G start Start: Chiral Auxiliary step1 Acylation (Propionic Anhydride, Et3N, DMAP) start->step1 step2 Purification (Chromatography) step1->step2 step3 Deprotonation (NaHMDS, THF, -78 °C) step2->step3 step4 Alkylation (Allyl Iodide, -78 °C) step3->step4 step5 Workup & Purification (Chromatography) step4->step5 step6 Cleavage (LiOH, H₂O₂) step5->step6 end End: Chiral Acid + Recovered Auxiliary step6->end

Caption: Experimental workflow for a three-step asymmetric alkylation sequence.

Protocol: Asymmetric Allylation using (S)-4-Benzyl-2-oxazolidinone

This protocol is adapted from established literature procedures and serves as a reliable baseline for comparing auxiliary performance.[6]

Part A: Acylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq.), triethylamine (1.5 eq.), and catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous toluene.

    • Causality: DMAP is an effective acyl transfer catalyst, allowing the acylation to proceed under milder conditions than deprotonation with strong bases like n-BuLi.[6]

  • Reaction: Add propionic anhydride (1.2 eq.) dropwise at room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-propionyl imide via flash column chromatography (e.g., 20-30% ethyl acetate in hexanes).

Part B: Diastereoselective Alkylation

  • Setup: Dissolve the purified N-propionyl imide (1.0 eq.) in anhydrous THF in a flame-dried flask under Argon. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq.) dropwise. Stir for 30-45 minutes at -78 °C.

    • Causality: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the α-carbon to form the (Z)-enolate. The low temperature is critical to maintain the kinetic enolate and prevent side reactions.[6]

  • Alkylation: Add allyl iodide (1.2 eq.) dropwise. Stir at -78 °C for 1-2 hours.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis & Purification: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography to isolate the major diastereomer.

Part C: Auxiliary Cleavage

  • Setup: Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water. Cool to 0 °C in an ice bath.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.). Stir vigorously at 0 °C for 1-2 hours.

    • Causality: The hydroperoxide anion (from LiOH/H₂O₂) is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl, cleaving the imide without racemizing the newly formed stereocenter.[6]

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Adjust the pH to >11 with NaOH to ensure the chiral acid is in its salt form and the auxiliary is neutral. Extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate (3x) to isolate the final chiral carboxylic acid product.

Cost-Benefit Synthesis and Final Recommendation

The selection of a chiral auxiliary is a classic optimization problem balancing performance, cost, and practicality.

  • When to Use this compound: This auxiliary should be reserved for situations where the absolute highest level of diastereoselectivity is paramount and cannot be achieved with less expensive alternatives. Its use is justified in late-stage drug development, for the synthesis of a high-value target, or in academic total synthesis where maximizing stereocontrol in a key step is the primary driver. The high cost is a significant barrier to its use on a large scale or in early-stage discovery.

  • The Pragmatic Choice - (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: For most applications, this auxiliary offers a superior balance. It provides diastereoselectivity that is often comparable to the diphenyl variant but at a fraction of the cost. It represents a highly effective and economically viable option for both academic and industrial labs.

  • The Workhorse - (S)-4-Benzyl-2-oxazolidinone: When cost is the primary constraint, the benzyl-substituted auxiliary is an excellent choice. It is a reliable, well-understood "workhorse" that provides good to excellent selectivity in a wide range of reactions. It is the ideal starting point for developing a new asymmetric synthesis.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Diels-Alder Reactions.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (CAS No. 86286-50-2). As a valued chiral auxiliary in asymmetric synthesis, its responsible management at the end of its lifecycle is paramount for ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

The core principle of this disposal protocol is risk mitigation through containment and professional handling . Due to its hazard profile, in-lab chemical neutralization is not recommended without validated, substance-specific procedures. The standard and safest approach is to manage it as a regulated hazardous solid waste.

Compound Identification and Hazard Profile

A thorough understanding of the compound's properties and associated hazards is the foundation of safe handling and disposal. This compound is a combustible solid classified as an irritant and possessing a high potential for water contamination.

Property Value Source
CAS Number 86286-50-2[1][2]
Molecular Formula C₁₅H₁₃NO₂[1][2][3]
Molecular Weight 239.27 g/mol [1][2]
Appearance Solid[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Storage Class 11 (Combustible Solids)[1][4]
Water Hazard Class WGK 3 (Severely hazardous to water)[1]

Causality of Hazards:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The chemical structure can interact with biological tissues, leading to inflammation and irritation upon direct contact.

  • H335 (May cause respiratory irritation): As a fine solid, the compound can become airborne. Inhalation of dust may irritate the mucous membranes of the respiratory tract.[1]

  • WGK 3 (Severely hazardous to water): This classification indicates that the substance poses a significant threat to aquatic ecosystems. Therefore, release into drains or the environment must be strictly avoided.[1]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is directly dictated by the compound's hazard profile.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are required to prevent skin contact, mitigating the risk of skin irritation (H315). Always inspect gloves for tears or punctures before use.
Eyes/Face Safety goggles with side shieldsEssential for preventing airborne particles from causing serious eye irritation (H319).
Respiratory NIOSH-approved N95 dust mask (or higher)A respirator is mandatory when handling the solid powder to prevent inhalation and subsequent respiratory tract irritation (H335).[1]
Body Laboratory coatA standard lab coat should be worn and kept fully buttoned to protect against incidental skin contact and contamination of personal clothing.

Step-by-Step Disposal and Decontamination Protocol

This protocol is based on the universal standard for managing solid chemical waste. The primary goal is secure containment and clear labeling to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Designate a Hazardous Waste Accumulation Area
  • Select a designated area within the laboratory for hazardous waste. This area should be well-ventilated, away from drains and sources of ignition, and clearly marked with a "Hazardous Waste" sign.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is present in the accumulation area to contain any potential spills.

Step 2: Prepare the Hazardous Waste Container
  • Obtain a dedicated, sealable hazardous waste container compatible with solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Pre-label the container with a hazardous waste tag before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "86286-50-2"

    • Associated Hazards: "Irritant, Water Pollutant"

    • Accumulation Start Date

Step 3: Waste Collection (Solid Compound)
  • Working within a chemical fume hood and wearing the full PPE described in Section 2, carefully transfer any surplus or non-recyclable this compound into the prepared hazardous waste container.

  • Avoid generating dust. Use tools like a plastic scoop or spatula for the transfer. Do not pour the powder from a height.

  • Once the transfer is complete, securely seal the container.

Step 4: Waste Collection (Contaminated Materials)
  • Any materials that have come into direct contact with the compound are now considered hazardous waste. This includes:

    • Gloves

    • Weighing boats or paper

    • Contaminated pipette tips

    • Wipes used for cleaning spills

  • Place all these contaminated items into the same designated hazardous waste container.[5] This practice prevents cross-contamination and ensures all waste streams are managed correctly.

  • Securely close the container lid immediately after adding waste. Containers should remain closed at all times except when actively adding waste.[6]

Step 5: Final Disposal Arrangement
  • Once the container is full or the project is complete, store the sealed and properly labeled container in the designated hazardous waste accumulation area.

  • Arrange for pickup through your institution's EHS department or a certified hazardous waste disposal contractor. Follow all internal procedures for waste manifest and pickup requests.

  • Crucially, never dispose of this chemical down the drain or in regular trash. [7] This is a direct violation of safety protocols and environmental regulations due to its WGK 3 rating.[1]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal cluster_incorrect start Start: Unused or Contaminated This compound ppe Step 1: Don Full PPE (Goggles, N95 Mask, Gloves, Lab Coat) start->ppe drain DO NOT Pour Down Drain start->drain trash DO NOT Place in Regular Trash start->trash container Step 2: Prepare & Label Hazardous Waste Container ppe->container collect_solid Step 3: Transfer Solid Waste into Labeled Container container->collect_solid collect_contam Step 4: Add Contaminated Materials (Gloves, Wipes, etc.) collect_solid->collect_contam seal Step 5: Securely Seal Container collect_contam->seal storage Step 6: Move to Designated Waste Accumulation Area seal->storage contact_ehs Step 7: Arrange Pickup via Institutional EHS or Contractor storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Compliance and Trustworthiness

This protocol is designed as a self-validating system grounded in established safety principles. Adherence to local, regional, and national hazardous waste regulations is mandatory. Chemical waste generators are legally responsible for the accurate classification and management of their waste.[7][8] Consulting your institution's specific waste management plan and EHS professionals is a critical step to ensure full compliance. This guide provides the framework, but local regulations dictate the precise requirements for labeling, storage times, and documentation.

References

  • PubChem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Compound Summary. [Link]

  • PubChemLite. (4s,5r)-(-)-cis-4,5-diphenyl-2-oxazolidinone. [Link]

  • PubChem. 4,5-Diphenyl-1,3-oxazolidin-2-one Compound Summary. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • MilliporeSigma. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Product Page. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste Manual. [Link]

  • Pharma Guideline. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. [Link]

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Navigating the Safe Handling of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and asymmetric synthesis, chiral auxiliaries are indispensable tools. Among these, (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone stands out for its utility in establishing stereocenters with high precision. As researchers and drug development professionals, our ability to innovate is intrinsically linked to our commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its enantiomer are classified with the following hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to serious eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. While extensive toxicological data for this specific compound is not available, the oxazolidinone class of compounds has diverse biological activities, warranting a cautious approach.[1][2][3] The crystalline nature of this solid compound means that the primary physical hazard is the potential for dust formation during handling.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive and informed approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[6]
Eyes/Face Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder. A face shield offers an additional layer of protection, especially when handling larger quantities.[7][8]
Body Laboratory coatA buttoned lab coat protects your skin and personal clothing from accidental spills and contamination.[6]
Respiratory N95-rated dust mask or higherGiven the potential for respiratory irritation, a NIOSH-approved N95 respirator is essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5]

Handling Procedures

All handling of solid this compound should ideally be performed within a certified chemical fume hood to control dust. If a fume hood is not available, a designated area with good ventilation is mandatory, and respiratory protection is paramount.

Step-by-Step Weighing and Transfer Protocol:

  • Preparation: Don all required PPE as outlined in the table above.

  • Work Area: Ensure your work area is clean and uncluttered. If working on an open bench, use a disposable bench liner to contain any potential spills.

  • Dust Control: When opening the container and weighing the powder, do so slowly and carefully to minimize the generation of airborne dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly from a large container.

  • Cleaning: After use, decontaminate the spatula and any other equipment. Wipe down the work surface with a damp cloth to collect any residual dust.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat - N95 respirator prep_area Prepare work area: - Chemical fume hood or well-ventilated area - Clean and uncluttered handle_weigh Weighing and Transfer: - Minimize dust formation - Use appropriate tools prep_area->handle_weigh handle_dissolve Dissolution (if applicable): - Add solid to solvent slowly handle_weigh->handle_dissolve cleanup_spill Spill Management: - Follow emergency protocol cleanup_decon Decontaminate: - Tools and work surfaces cleanup_waste Waste Disposal: - Segregate and label waste

Caption: A flowchart outlining the key stages of safely handling this compound.

Emergency Procedures: Being Prepared for the Unexpected

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Control: If it is safe to do so, prevent the spread of the dust.

  • Clean-up: For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid creating dust. For larger spills, follow your institution's specific hazardous material spill response procedures.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Chemical waste generators are responsible for correctly classifying and disposing of waste.[4][5] All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is used in solution, collect the liquid waste in a compatible, labeled waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure compliance with local, regional, and national regulations.

By adhering to these guidelines and understanding the rationale behind them, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Lab Safety Equipment & PPE - ChemTalk. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC - NIH. Available at: [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]

  • 4-Oxazolidinone, 2,5-diphenyl- - Substance Details - SRS | US EPA. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH. Available at: [Link]

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(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.